Product packaging for Benzyl azepan-3-ylcarbamate(Cat. No.:CAS No. 1044561-15-0)

Benzyl azepan-3-ylcarbamate

Cat. No.: B1444407
CAS No.: 1044561-15-0
M. Wt: 248.32 g/mol
InChI Key: MOANXMDVDCOFBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl azepan-3-ylcarbamate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O2 B1444407 Benzyl azepan-3-ylcarbamate CAS No. 1044561-15-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(azepan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-14(16-13-8-4-5-9-15-10-13)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOANXMDVDCOFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Benzyl azepan-3-ylcarbamate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzyl azepan-3-ylcarbamate: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a seven-membered azepane ring, a key structural motif in medicinal chemistry. The azepane scaffold is present in numerous FDA-approved drugs and is prized for its conformational flexibility and ability to engage with biological targets.[1] This guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, analytical characterization, and applications as a versatile building block for drug discovery and development. The presence of the benzyl carbamate (Cbz) group serves as a crucial protecting group for the amine, allowing for selective chemical transformations at other positions of the molecule. This dual functionality—a synthetically useful protecting group and a therapeutically relevant core scaffold—makes it a compound of significant interest to researchers and scientists in the pharmaceutical industry.

Chemical Identity and Physicochemical Properties

The precise identity of the compound is critical for experimental reproducibility. Several related structures exist, with the primary distinction being the presence or absence of a carbonyl group at the 2-position of the azepane ring. This guide focuses on the parent compound, this compound, while providing data for key derivatives for comparative purposes.

PropertyThis compoundBenzyl (azepan-3-ylmethyl)carbamateBenzyl (S)-(2-oxoazepan-3-yl)carbamate
CAS Number 1044561-15-0[2][3]1823835-67-1[4]103478-12-2[5][6]
Molecular Formula C₁₄H₂₀N₂O₂C₁₅H₂₂N₂O₂C₁₄H₁₈N₂O₃
Molecular Weight 248.33 g/mol [3]262.35 g/mol [4]262.31 g/mol [5]
IUPAC Name This compound[2]benzyl (azepan-3-ylmethyl)carbamate[4]benzyl (2S)-2-oxoazepan-3-ylcarbamate
Appearance Data not widely available; likely a solid.Off-white to light beige solid[4]White solid[5]
Solubility Expected to be soluble in common organic solvents.Soluble in common organic solvents[4]Soluble in various organic solvents.[5]
Melting Point Not definitively established in literature.Not definitively established in literature.[4]116 °C[7]
Storage Store in a cool, dry place.Stable under recommended storage conditions.[4]Store at 0-8°C[5][7]

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the protection of the amine group of 3-aminoazepane. The most common method employs benzyl chloroformate (Cbz-Cl) or a similar reagent under basic conditions. This reaction is a standard procedure in peptide synthesis and organic chemistry for installing the benzyloxycarbonyl (Cbz) protecting group.

General Synthetic Pathway

The core of the synthesis involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the protecting group precursor. A base, such as triethylamine or sodium bicarbonate, is used to neutralize the HCl generated during the reaction, driving it to completion.

G cluster_reactants Reactants cluster_conditions Conditions Reactant1 3-Aminoazepane Product This compound Reactant1->Product Reactant2 Benzyl Chloroformate (Cbz-Cl) Reactant2->Product Base Base (e.g., Et3N, NaHCO3) Base->Product Neutralizes HCl Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Product Reaction Medium G cluster_reactivity Key Reactive Sites main This compound carbamate Carbamate (Cbz) - Deprotection (H₂, Pd/C) main->carbamate Primary use as protecting group azepane_N Azepane N-H - Nucleophilic Site - Alkylation/Acylation main->azepane_N Site for further functionalization aromatic Benzyl Ring - Electrophilic Substitution main->aromatic Potential for modification

References

The Strategic Intermediate: A Technical Guide to Benzyl azepan-3-ylcarbamate (CAS No. 1044561-15-0)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Benzyl azepan-3-ylcarbamate, a key building block in contemporary medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind its synthesis, purification, and application. We will explore the strategic importance of its structural features—the flexible seven-membered azepane ring and the robust benzyloxycarbonyl (Cbz) protecting group—and provide field-proven insights into its handling and utilization.

Compound Profile and Strategic Importance

This compound (CAS No. 1044561-15-0) is a carbamate-protected cyclic amine that has gained prominence as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutics. The azepane scaffold, a seven-membered saturated heterocycle, is a "privileged structure" in medicinal chemistry, valued for its ability to project substituents into three-dimensional space, enabling precise interactions with biological targets.[1] However, the nucleophilicity of the secondary amine within the azepane ring necessitates a reliable protecting group strategy during multi-step syntheses.

The benzyloxycarbonyl (Cbz) group serves this purpose admirably. Introduced by Bergmann and Zervas in the 1930s for peptide synthesis, the Cbz group is stable to a wide range of non-reductive conditions, yet it can be removed cleanly under mild catalytic hydrogenolysis, ensuring the integrity of sensitive functional groups elsewhere in the molecule.[2][3] This combination of a conformationally flexible scaffold and a robust, selectively cleavable protecting group makes this compound a high-value starting material for constructing libraries of compounds aimed at complex targets like epigenetic modulators.

PropertyValueSource
CAS Number 1044561-15-0[4]
Molecular Formula C₁₄H₂₀N₂O₂[5]
Molecular Weight 248.32 g/mol [5]
Appearance Yellow Solid/Oil[6]
Purity Typically ≥95%[7]

Synthesis and Purification: A Validating Workflow

The synthesis of this compound is a multi-stage process that begins with the synthesis of the core azepane ring, followed by the crucial protection step. The integrity of the final product relies on a carefully controlled sequence and rigorous purification.

Synthesis of the Precursor: (S)-3-Aminoazepane

A common and stereocontrolled route to the key precursor, (S)-3-aminoazepane, starts from the readily available amino acid L-lysine. This pathway leverages the inherent chirality of the starting material to produce an enantiomerically enriched product.

cluster_0 Precursor Synthesis Workflow L-Lysine L-Lysine L-Lysinol L-Lysinol L-Lysine->L-Lysinol Reduction (e.g., LiAlH4) N-Cbz-L-Lysinol N-Cbz-L-Lysinol L-Lysinol->N-Cbz-L-Lysinol Cbz Protection (Cbz-Cl, Base) Cyclic Imine Intermediate Cyclic Imine Intermediate N-Cbz-L-Lysinol->Cyclic Imine Intermediate Enzymatic Oxidation (GOase) (S)-Benzyl azepan-3-ylcarbamate (S)-Benzyl azepan-3-ylcarbamate Cyclic Imine Intermediate-> (S)-Benzyl azepan-3-ylcarbamate Enzymatic Reduction (IRED)

Caption: Enzymatic cascade for the synthesis of (S)-Benzyl azepan-3-ylcarbamate.[6]

While enzymatic routes offer high stereoselectivity, a more traditional chemical synthesis involves the cyclization of lysine derivatives to form the corresponding lactam, followed by reduction to yield 3-aminoazepane.

Protocol: Cbz Protection of 3-Aminoazepane

This protocol describes the N-benzyloxycarbonylation of 3-aminoazepane. This is a standard Schotten-Baumann reaction, chosen for its reliability and high yield. The biphasic condition allows for easy separation, and the base neutralizes the HCl byproduct, driving the reaction to completion.

Materials:

  • 3-Aminoazepane (or its salt) (1.0 equiv)

  • Benzyl Chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 3-aminoazepane (1.0 equiv) in a mixture of THF and water (e.g., 2:1 v/v). If starting from a hydrochloride salt, use a sufficient amount of base (e.g., 2.2 equiv NaHCO₃) to both neutralize the salt and the reaction byproduct.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction and minimize side reactions of the highly reactive benzyl chloroformate.

  • Reagent Addition: Add benzyl chloroformate (1.05 equiv) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or DCM (3x volumes).[2] The organic layers are combined.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, water, and finally brine. This removes excess base, water-soluble impurities, and residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product is typically purified by flash column chromatography on silica gel.

System:

  • Stationary Phase: Silica Gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes is commonly effective. A starting polarity of 10-20% ethyl acetate, gradually increasing to 40-50%, often provides good separation from non-polar impurities and more polar side products.[2]

Procedure:

  • Column Packing: Prepare a silica gel column packed in the initial, low-polarity mobile phase (e.g., 10% EtOAc/hexanes).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column. This dry-loading technique typically results in better resolution than liquid injection.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure compound.

Analytical Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The following data for the (S)-enantiomer are representative.

TechniqueData
¹H NMR (400 MHz, Chloroform-d) δ = 7.41 – 7.27 (m, 5H, Ar-H), 5.52 (d, J=8.5, 1H, NH), 5.08 (s, 2H, OCH₂Ph), 3.82 (p, J=4.2, 1H, CH-N), 2.92 – 2.41 (m, 5H, CH₂-N and other ring protons), 1.80 – 1.10 (m, 7H, other ring protons).[6]
¹³C NMR (101 MHz, Chloroform-d) δ = 155.65, 136.63, 128.51, 128.10, 128.07, 66.55, 53.44, 51.82, 47.49, 46.41, 30.69, 29.71, 24.05.[6]
Mass Spec. HRMS (ESI) calculated for C₁₄H₂₁N₂O₂ [M+H]⁺: 249.1603; Found: (Data for related piperidine analogue is 235.1441, expect similar accuracy).[6]

The ¹H NMR spectrum clearly shows the aromatic protons of the benzyl group (7.27-7.41 ppm), the characteristic singlet of the benzylic CH₂ (5.08 ppm), and a complex series of multiplets in the aliphatic region corresponding to the protons of the azepane ring. The ¹³C NMR spectrum is consistent with the proposed structure, showing the carbamate carbonyl at ~156 ppm and the benzylic carbon at ~67 ppm.

Field-Proven Application: Synthesis of a PCAF Bromodomain Inhibitor

The true value of an intermediate is demonstrated in its successful application. This compound and its derivatives are key intermediates in the synthesis of potent and selective inhibitors of bromodomains, which are epigenetic reader proteins implicated in cancer and inflammatory diseases.

A notable example is in the development of inhibitors for the p300/CBP-associated factor (PCAF). In a structure-activity relationship (SAR) study, a protected 3-aminoazepane moiety was incorporated to probe the binding pocket of the PCAF bromodomain.[8]

cluster_1 Application in Drug Discovery Benzyl_azepan This compound Deprotection Deprotection Benzyl_azepan->Deprotection Hydrogenolysis (H₂, Pd/C) Free_Amine 3-Aminoazepane Deprotection->Free_Amine Coupling Coupling Free_Amine->Coupling Amide Coupling with Pharmacophore Core Final_Inhibitor PCAF Bromodomain Inhibitor Coupling->Final_Inhibitor

Caption: Workflow for utilizing this compound in synthesis.

The synthesis involves the deprotection of this compound via catalytic hydrogenolysis to unmask the secondary amine. This free amine is then coupled, typically through amide bond formation or nucleophilic aromatic substitution, to a core heterocyclic scaffold responsible for binding to the acetyl-lysine pocket of the bromodomain. The azepane ring serves to position a substituent on the exocyclic amine into a specific region of the protein, optimizing potency and selectivity. This strategic use highlights the compound's role in enabling the exploration of complex chemical space around a validated biological target.

Safety and Handling

As a laboratory chemical, this compound and its salts require careful handling.

  • Hazard Statements: The hydrochloride salt is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[7]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7]

    • Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly-closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[7]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[7]

References

Synthesis of Benzyl Azepan-3-ylcarbamate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of Benzyl azepan-3-ylcarbamate, a key building block in contemporary drug discovery. The azepane scaffold is of significant interest in medicinal chemistry due to its conformational flexibility and its presence in numerous bioactive molecules. This document details both a stereoselective biocatalytic route and a practical chemical synthesis pathway, offering researchers the flexibility to choose a method that aligns with their specific needs for stereochemical purity and scalability. The guide delves into the mechanistic underpinnings of each synthetic step, providing a robust framework for procedural optimization and troubleshooting. Detailed experimental protocols, data summaries, and visual representations of the synthetic workflows are included to facilitate seamless adoption in a research and development setting.

Introduction: The Significance of the Azepane Moiety and the Carbamate Protecting Group

The seven-membered azepane ring system is a prevalent structural motif in a wide array of pharmacologically active compounds, contributing to their unique three-dimensional conformations and interactions with biological targets.[1][2] Its inherent flexibility allows for the exploration of a broader chemical space compared to its five- and six-membered counterparts, the pyrrolidine and piperidine rings, respectively. The synthesis of functionalized azepanes, however, presents a considerable challenge to synthetic chemists.[2]

The introduction of a carbamate protecting group, specifically the benzyloxycarbonyl (Cbz) group, onto the 3-amino position of the azepane ring yields this compound. The Cbz group is a cornerstone in peptide synthesis and the broader field of organic synthesis due to its stability under a variety of reaction conditions and its facile removal via catalytic hydrogenation.[3][4] This strategic protection allows for the selective functionalization of other positions on the azepane ring or the azepane nitrogen itself, making this compound a versatile intermediate in the construction of complex molecular architectures.

This guide will explore two distinct and effective methodologies for the synthesis of this valuable compound: a highly enantioselective enzymatic cascade and a more traditional, yet robust, chemical synthesis approach.

Biocatalytic Synthesis: An Enantioselective Approach

Recent advancements in biocatalysis have enabled the development of highly efficient and stereoselective syntheses of chiral amines and their derivatives. A notable example is the one-pot enzymatic cascade for the synthesis of enantiopure L-3-N-Cbz-aminoazepane.[5][6][7] This method leverages the synergistic action of a galactose oxidase (GOase) and an imine reductase (IRED) to convert N-Cbz-protected L-lysinol into the desired product with high enantiopurity.[5][6]

The causality behind this elegant synthesis lies in the sequential and stereocontrolled transformations catalyzed by the enzymes. The GOase selectively oxidizes the primary alcohol of the substrate to an aldehyde, which then spontaneously cyclizes to a cyclic imine. The IRED, in a stereospecific manner, reduces the imine to the final L-3-N-Cbz-aminoazepane.[7] This one-pot approach is particularly advantageous as it minimizes the handling of potentially unstable intermediates and circumvents the need for chiral chromatography.[6]

Experimental Protocol: Enzymatic Synthesis of L-Benzyl azepan-3-ylcarbamate

The following protocol is adapted from the work of Ford et al.[5][6]

Materials:

  • N-Cbz-protected L-lysinol

  • Galactose oxidase (GOase) variant

  • Imine reductase (IRED) variant

  • Sodium phosphate buffer (pH 7.5)

  • Catalase

  • Horseradish peroxidase (HRP)

  • Ammonium formate

Procedure:

  • In a suitable reaction vessel, prepare a solution of N-Cbz-protected L-lysinol in sodium phosphate buffer (pH 7.5).

  • Add catalase and HRP to the solution.

  • Initiate the reaction by adding the GOase and IRED enzymes.

  • Add ammonium formate as the amine donor for the reductive amination step.

  • Stir the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 16-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-FID or LC-MS).

  • Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography to yield enantiopure L-Benzyl azepan-3-ylcarbamate.

Data Summary: Enzymatic Synthesis
ParameterValueReference
SubstrateN-Cbz-protected L-lysinol[5][6]
EnzymesGalactose oxidase, Imine reductase[5][6]
Isolated YieldUp to 54%[6]
EnantiopurityHigh (preservation of L-configuration)[5]

Chemical Synthesis: A Practical and Scalable Route

While the biocatalytic route offers exceptional stereocontrol, a robust chemical synthesis is often desirable for its scalability and broader applicability, especially when the racemic or the opposite enantiomer is required. A practical approach to this compound involves a multi-step chemical synthesis commencing from a readily available chiral precursor, such as D-lysine, to produce the intermediate (R)-3-aminoazepane, which is then protected with a Cbz group.[8][9]

This pathway relies on well-established and reliable chemical transformations. The initial steps focus on the cyclization of the amino acid precursor to form a lactam, followed by the reduction of the lactam to the cyclic amine. The final step is the protection of the 3-amino group.

Synthetic Workflow

The overall chemical synthesis can be visualized as a two-stage process: the formation of the 3-aminoazepane core and the subsequent N-Cbz protection.

Chemical Synthesis Workflow Start D-Lysine Lactam N-Boc-protected 3-aminolactam Start->Lactam Cyclization & Boc Protection ImidoEster Imido Ester Intermediate Lactam->ImidoEster O-Alkylation Aminoazepane (R)-3-Aminoazepane ImidoEster->Aminoazepane Hydrogenation FinalProduct This compound Aminoazepane->FinalProduct N-Cbz Protection

Caption: Chemical synthesis workflow for this compound.

Experimental Protocols

This protocol is based on the work of Kadyrov and Tok.[8][9]

Step 1: Synthesis of the N-Boc-protected 3-aminolactam from D-lysine.

  • Protect the amino groups of D-lysine with the Boc group using di-tert-butyl dicarbonate.

  • Cyclize the protected D-lysine to form the corresponding N-Boc-protected 3-aminolactam.

Step 2: Conversion to (R)-3-[(tert-Butoxycarbonyl)amino]azepane.

  • Treat the N-Boc-protected 3-aminolactam with an O-alkylating agent (e.g., methyl triflate) to form the imido ester intermediate.[8]

  • Without isolation, hydrogenate the imido ester over a suitable catalyst (e.g., 5% Pt/C) under mild conditions (e.g., 5 bar H₂, room temperature) to yield (R)-3-[(tert-butoxycarbonyl)amino]azepane.[8][9]

  • Dissolve the (R)-3-[(tert-butoxycarbonyl)amino]azepane in a suitable solvent (e.g., dioxane or dichloromethane).

  • Add a strong acid, such as hydrochloric acid or trifluoroacetic acid, to cleave the Boc protecting group.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture and extract the (R)-3-aminoazepane.

This protocol is a general procedure for the N-Cbz protection of amines.[1][5][10]

Materials:

  • 3-Aminoazepane (racemic or enantiopure)

  • Benzyl chloroformate (Cbz-Cl)

  • A suitable base (e.g., sodium bicarbonate, triethylamine)

  • A suitable solvent (e.g., tetrahydrofuran/water, dichloromethane)

Procedure:

  • Dissolve 3-aminoazepane in the chosen solvent system.

  • Cool the solution in an ice bath.

  • Add the base to the solution.

  • Slowly add benzyl chloroformate dropwise while maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove salts and unreacted reagents.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography to afford this compound.

Data Summary: Chemical Synthesis
StepKey ReagentsTypical YieldReference
Lactam Formation & ProtectionD-Lysine, Boc₂OGood[8][9]
Lactam ReductionMethyl triflate, H₂/Pt/CGood[8][9]
Boc DeprotectionHCl or TFAHigh[11][12]
N-Cbz Protection3-Aminoazepane, Cbz-Cl, Base90%[10]

Alternative Synthetic Strategies for the 3-Aminoazepane Core

For research applications where stereochemistry is not a primary concern or where alternative substitution patterns are desired, other synthetic routes to the 3-aminoazepane core can be considered. These include:

  • Curtius Rearrangement: This method involves the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom via an isocyanate intermediate.[4][13][14][15][16] A suitably functionalized azepane carboxylic acid could serve as a precursor.

  • Hofmann Rearrangement: Similar to the Curtius rearrangement, the Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom.[17][18][19][20][21]

  • Reductive Amination: The reductive amination of azepan-3-one with a suitable amine source in the presence of a reducing agent is a direct method to introduce the 3-amino group.[22][23][24][25]

Alternative Syntheses Azepan3one Azepan-3-one Aminoazepane 3-Aminoazepane Azepan3one->Aminoazepane Reductive Amination AzepaneCarboxylicAcid Azepane-3-carboxylic acid derivative AzepaneCarboxylicAcid->Aminoazepane Curtius Rearrangement AzepaneAmide Azepane-3-carboxamide AzepaneAmide->Aminoazepane Hofmann Rearrangement

Caption: Alternative synthetic routes to the 3-aminoazepane core.

Conclusion

The synthesis of this compound is a critical process for the advancement of drug discovery programs that target novel chemical space. This guide has detailed two primary synthetic strategies: a highly stereoselective biocatalytic route and a versatile and scalable chemical synthesis pathway. By understanding the underlying principles and having access to detailed protocols, researchers are well-equipped to produce this valuable building block with the desired stereochemistry and in sufficient quantities for their research endeavors. The choice of synthetic route will ultimately depend on the specific requirements of the project, including the need for enantiopurity, the scale of the synthesis, and the availability of starting materials and specialized equipment.

References

An In-depth Technical Guide to Benzyl azepan-3-ylcarbamate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Benzyl azepan-3-ylcarbamate, a pivotal building block in medicinal chemistry and organic synthesis. The document delves into the molecule's structural features, with a particular focus on the stereochemistry and conformational dynamics of the seven-membered azepane ring. A detailed, state-of-the-art chemoenzymatic synthesis protocol for producing the enantiopure (S)-enantiomer is presented, highlighting the principles of green chemistry in modern pharmaceutical development. The guide further outlines the physicochemical properties and provides a thorough analysis of the expected spectroscopic signatures (IR, NMR, and MS) essential for its characterization. Finally, its application as a precursor to valuable 3-aminoazepane scaffolds, which are core components of several marketed drugs, is discussed, underscoring its significance for researchers and scientists in drug discovery and development.

Introduction to this compound

This compound is a synthetic organic compound featuring a seven-membered azepane heterocycle substituted at the 3-position with a benzyl carbamate group. The carbamate moiety serves as a protecting group for the amine, specifically the benzyloxycarbonyl (Cbz or Z) group, which is widely used in peptide synthesis and medicinal chemistry due to its stability and selective removal under mild hydrogenolysis conditions. This strategic protection allows for selective chemical transformations at other positions of the azepane ring.

The primary value of this compound lies in its role as a precursor to chiral 3-aminoazepane. This scaffold is a privileged structure in drug discovery, appearing in a range of biologically active molecules.[1] The conformational flexibility of the seven-membered ring allows it to present substituents in a variety of three-dimensional arrangements, making it an attractive motif for targeting complex protein binding sites. Consequently, enantiomerically pure 3-aminoazepane derivatives are highly sought-after intermediates in the pharmaceutical industry for the synthesis of drugs targeting a variety of diseases.[2][3]

Molecular Structure and Stereochemistry

The molecular structure of this compound (CAS Number: 1044561-15-0) consists of three key components: a saturated seven-membered nitrogen-containing heterocycle (azepane), a carbamate linkage, and a benzyl group.

Caption: 2D Chemical Structure of this compound.

Core Azepane Scaffold

The azepane ring is a seven-membered heterocycle that, unlike the rigid six-membered cyclohexane ring, possesses significant conformational flexibility. This flexibility is a critical determinant of the molecule's three-dimensional shape and its ability to interact with biological targets. The azepane ring can adopt several low-energy conformations, primarily belonging to the chair and boat-twist-boat families. The energy barrier between these conformations is generally low, leading to a dynamic equilibrium in solution.

Stereochemical Considerations at C3

The carbon atom at the 3-position of the azepane ring, to which the carbamate group is attached, is a stereocenter. Therefore, this compound can exist as two enantiomers: (S)-Benzyl azepan-3-ylcarbamate and (R)-Benzyl azepan-3-ylcarbamate. In drug development, it is common for one enantiomer to exhibit the desired biological activity while the other may be inactive or even contribute to off-target effects. Consequently, the stereoselective synthesis of a single enantiomer is of paramount importance.[2]

Conformational Analysis of the Azepane Ring

The conformational landscape of the azepane ring is complex. Unlike cyclohexane, which has a clear preference for the chair conformation, seven-membered rings like azepane can exist as a mixture of several conformers, such as chairs, twist-chairs, boats, and twist-boats, separated by low energy barriers. The substitution at the C3 position with the relatively bulky benzylcarbamate group, as well as the nature of any substitution on the ring nitrogen, can influence the conformational equilibrium. Computational studies and NMR spectroscopy are valuable tools for investigating the preferred conformations of substituted azepanes, which in turn dictates the spatial orientation of the pharmacophoric groups and their interaction with biological targets.

Synthesis of this compound

The synthesis of enantiopure 3-aminoazepane derivatives is a key challenge in medicinal chemistry. Traditional chemical methods often involve multi-step sequences and may lack stereocontrol.[2] A modern, efficient, and green approach utilizes a chemoenzymatic cascade.

Chemoenzymatic Synthesis of Enantiopure (S)-Benzyl azepan-3-ylcarbamate

A highly efficient one-pot, multi-enzyme cascade has been developed for the synthesis of (S)-3-(benzyloxycarbonylamino)azepane from L-lysine.[2][4][5] This method leverages the high stereoselectivity of enzymes to produce the desired enantiomer with high purity.

cluster_0 Step 1: Chemical Synthesis cluster_1 Step 2: One-Pot Enzymatic Cascade L-Lysine L-Lysine N-α-Cbz-L-lysinol N-α-Cbz-L-lysinol L-Lysine->N-α-Cbz-L-lysinol  Protection (Cbz-Cl) & Reduction (LiAlH4)   Cyclic Imine Intermediate Cyclic Imine Intermediate N-α-Cbz-L-lysinol->Cyclic Imine Intermediate  Galactose Oxidase (GOase)   (S)-Benzyl azepan-3-ylcarbamate (S)-Benzyl azepan-3-ylcarbamate Cyclic Imine Intermediate->(S)-Benzyl azepan-3-ylcarbamate  Imine Reductase (IRED)  

Caption: Chemoenzymatic Synthesis Workflow.

Experimental Protocol:

This protocol is adapted from the work of Ford et al., 2020.[2]

  • Preparation of the Starting Material (N-α-Cbz-L-lysinol):

    • L-lysine is first protected at the α-amino group using benzyl chloroformate (Cbz-Cl) under standard Schotten-Baumann conditions.

    • The resulting N-α-Cbz-L-lysine is then reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, to yield N-α-Cbz-L-lysinol.

  • One-Pot Enzymatic Cascade Reaction:

    • In a buffered aqueous solution (e.g., sodium phosphate buffer, pH 7.5), N-α-Cbz-L-lysinol (e.g., at a concentration of 3 mM) is added.

    • A variant of galactose oxidase (GOase) is added to the reaction mixture. The GOase selectively oxidizes the primary alcohol of the lysinol to an aldehyde.

    • This aldehyde spontaneously cyclizes in solution to form a cyclic imine intermediate.

    • An imine reductase (IRED) enzyme and a suitable cofactor (e.g., NADH or a cofactor recycling system) are also present in the one-pot reaction. The IRED stereoselectively reduces the cyclic imine to the final product, (S)-Benzyl azepan-3-ylcarbamate.

    • The reaction is typically run at a controlled temperature (e.g., 30°C) with gentle agitation for a period of 16-24 hours.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is typically acidified and extracted with an organic solvent like ethyl acetate.

    • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically pure (S)-Benzyl azepan-3-ylcarbamate.[6]

This enzymatic approach is highly advantageous as it proceeds under mild, aqueous conditions, avoids the use of harsh reagents, and provides high enantiopurity, preventing potential racemization of intermediates.[2]

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in synthesis and for quality control.

Physicochemical Properties
PropertyValueSource
CAS Number 1044561-15-0[7][8]
Molecular Formula C₁₄H₂₀N₂O₂[7]
Molecular Weight 248.32 g/mol [7]
Appearance Off-white to light beige solid[9]
Melting Point Not definitively established in literature[9]
Solubility Soluble in common organic solvents[9]
Spectroscopic Analysis

The IR spectrum is expected to show characteristic absorptions for the N-H, C=O, and aromatic C-H bonds.

  • N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretching of the carbamate and the secondary amine in the azepane ring.

  • C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[10]

  • C-H Stretch (Aliphatic): Strong bands in the 2850-2960 cm⁻¹ region from the CH₂ groups of the azepane and benzyl moieties.[10]

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1720 cm⁻¹ characteristic of the carbamate carbonyl group.[11]

  • C-O Stretch (Ester): Strong absorptions in the 1200-1300 cm⁻¹ region.[11]

  • Aromatic C=C Bending: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.[11]

  • ¹H NMR:

    • Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the benzyl group.[12]

    • Benzyl CH₂: A singlet around 5.1-5.2 ppm for the two protons of the benzylic CH₂ group.[13]

    • Azepane Protons: A series of complex multiplets in the upfield region (typically 1.5-3.5 ppm) corresponding to the protons on the azepane ring. The proton at C3, adjacent to the nitrogen, will likely be deshielded and appear further downfield.

    • N-H Protons: Broad signals that may appear over a wide range and could exchange with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon: A resonance around 155-157 ppm for the carbamate carbonyl.

    • Aromatic Carbons: Multiple signals in the 127-137 ppm region.[14]

    • Benzyl CH₂ Carbon: A signal around 66-67 ppm.[14]

    • Azepane Carbons: Signals in the aliphatic region (25-60 ppm). The carbon at C3 bearing the carbamate group would be expected in the 45-55 ppm range.

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 248 would be expected. A prominent fragment would likely be the tropylium ion at m/z = 91, which is characteristic of benzyl-containing compounds. Other fragments would arise from the cleavage of the carbamate and fragmentation of the azepane ring.

Applications in Drug Discovery and Organic Synthesis

A Key Building Block for Substituted Azepanes

The primary application of this compound is as a protected precursor to 3-aminoazepane. After its synthesis, the Cbz group can be cleanly removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). This deprotection yields the free 3-aminoazepane, which can then be used in a variety of coupling reactions to build more complex molecular architectures.

This compound This compound 3-Aminoazepane 3-Aminoazepane This compound->3-Aminoazepane  Deprotection (H2, Pd/C)   Bioactive Molecules Bioactive Molecules 3-Aminoazepane->Bioactive Molecules  Further Synthesis  

Caption: Deprotection and Further Synthesis Pathway.

Role in the Synthesis of Bioactive Molecules

The 3-aminoazepane scaffold derived from this compound is a core component of several important pharmaceutical drugs. For example:

  • Alogliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

  • Besifloxacin: A fluoroquinolone antibiotic used to treat bacterial conjunctivitis.[2]

The presence of the azepane ring in these drugs highlights its importance as a pharmacophore that can be tailored to fit specific biological targets. The availability of enantiomerically pure this compound is therefore a critical starting point for the efficient and stereocontrolled synthesis of these and other potential new medicines.[1]

Conclusion

This compound is a molecule of significant strategic importance in modern drug discovery. Its structure, combining a versatile protecting group with a conformationally flexible and pharmaceutically relevant azepane scaffold, makes it an invaluable intermediate. The development of efficient chemoenzymatic routes to its enantiopure forms represents a significant advancement, aligning with the principles of sustainable and green chemistry. This guide has provided a detailed overview of its structure, synthesis, characterization, and applications, offering a foundational resource for researchers and scientists working to develop the next generation of therapeutics.

References

An In-Depth Technical Guide to the Solubility Assessment of Benzyl Azepan-3-ylcarbamate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the aqueous solubility of Benzyl azepan-3-ylcarbamate, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug discovery and development, this document moves beyond a simple data sheet to offer a detailed exploration of the foundational principles, predictive sciences, and robust experimental methodologies required for a thorough solubility assessment. We delve into the physicochemical properties that govern solubility, outline detailed protocols for both kinetic and thermodynamic solubility assays, and discuss the influence of environmental factors such as pH. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to generate reliable and reproducible solubility data, thereby enabling informed decisions in lead optimization, formulation development, and analytical method design.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from the laboratory to the clinic, few physicochemical properties are as fundamental and impactful as aqueous solubility. Solubility, the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, directly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] For orally administered drugs, insufficient solubility can lead to poor absorption from the gastrointestinal tract, resulting in low and variable bioavailability, which can compromise therapeutic efficacy and even lead to the failure of an otherwise potent compound.[3][4]

This compound, as a carbamate derivative featuring an azepane ring, serves as a valuable building block in medicinal chemistry. Its solubility characteristics will dictate the feasibility of its use in various synthetic transformations and, more importantly, will influence the properties of any subsequent active pharmaceutical ingredient (API) it is incorporated into. Therefore, a comprehensive understanding and accurate measurement of its solubility are not merely procedural steps but are foundational to a successful research and development program.

This guide provides both the theoretical grounding and practical methodologies to robustly characterize the solubility of this compound. We will explore predictive in silico methods, detailed experimental protocols, and the critical factors that modulate solubility, ensuring a self-validating and scientifically rigorous approach.

Physicochemical Properties of this compound

A thorough understanding of a molecule's intrinsic physicochemical properties is essential to contextualize its solubility behavior. While extensive experimental data for this compound is not publicly available, we can compile known information and predict key parameters that are critical for designing meaningful solubility studies.

PropertyValue / InformationSource / Comment
IUPAC Name This compound-
CAS Number 1044561-15-0[5][6]
Molecular Formula C₁₄H₂₀N₂O₂-
Molecular Weight 248.33 g/mol [5]
Appearance Reported as an off-white to light beige solid for a related compound.[7]
General Solubility A related compound, Benzyl (azepan-3-ylmethyl)carbamate, is described as "soluble in common organic solvents".[7]
Predicted logP Not available in searches. It is recommended to calculate this using computational tools.A higher logP value indicates greater lipophilicity and generally lower aqueous solubility.[2]
Predicted pKa Not available in searches. Prediction is crucial for pH-dependent studies.The azepane nitrogen is expected to be basic (pKa ~9-11), while the carbamate N-H proton is exceptionally weakly acidic (pKa > 15).[8]
The Importance of In Silico Predictions: pKa and logP

Before embarking on experimental work, it is highly recommended to perform in silico predictions for the acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (logP).

  • pKa Prediction : The pKa value quantifies the acidity or basicity of ionizable groups in a molecule.[9] this compound contains a secondary amine within the azepane ring, which is expected to be basic. At a pH below its pKa, this amine will be protonated, forming a positively charged species. This ionization dramatically increases the molecule's interaction with polar solvents like water, thereby enhancing its aqueous solubility. The Henderson-Hasselbalch equation dictates the ratio of ionized to neutral species at any given pH, making pKa a critical parameter for designing and interpreting pH-solubility profiles. Computational tools such as ACD/pKa or ChemAxon's pKa plugin can provide reliable estimates based on fragment-based approaches and large experimental databases.[10][11][12]

  • logP Prediction : The logP value is a measure of a compound's lipophilicity. A positive logP indicates a preference for a non-polar environment (like octanol) over a polar one (like water).[13] This parameter is inversely correlated with aqueous solubility for neutral compounds.[1] Predicting logP using tools like SwissADME or various QSAR-based models helps in anticipating solubility challenges and selecting appropriate co-solvents or formulation strategies if needed.[14]

Experimental Determination of Aqueous Solubility

Solubility can be assessed under two distinct conditions: kinetic and thermodynamic. Both provide valuable, albeit different, insights into a compound's behavior.

  • Kinetic Solubility : This measures the concentration of a compound in solution after a short incubation time when added from a concentrated organic stock solution (typically DMSO). It reflects the solubility of the amorphous or least stable solid form and is prone to supersaturation. Kinetic solubility is a high-throughput method ideal for the early stages of drug discovery to quickly flag potential issues.[10][11][14]

  • Thermodynamic Solubility : This is the true equilibrium solubility, measured by equilibrating an excess of the solid compound in the aqueous medium over an extended period (e.g., 24-48 hours).[15][16] This value is lower than or equal to the kinetic solubility and represents the saturation point of the most stable crystalline form. It is the "gold standard" for regulatory submissions and is crucial for formulation and biopharmaceutical classification.[3][17]

Recommended Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic solubility and is recommended by regulatory agencies like the FDA and ICH.[17]

Objective: To determine the equilibrium solubility of this compound in aqueous buffers at various pH values at a controlled temperature.

Materials:

  • This compound (solid powder)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 M HCl (pH 1.2)

  • Acetate Buffer (pH 4.5)

  • Phosphate Buffer (pH 6.8)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control (set to 37 °C ± 1 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Calibration Standards:

    • Accurately weigh and dissolve a known amount of this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., from 1 µg/mL to 200 µg/mL).

    • Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration. Ensure the curve has a correlation coefficient (R²) > 0.99.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to separate vials. An amount sufficient to ensure solid is present after equilibration is required (e.g., 2-5 mg).

    • To each vial, add a precise volume (e.g., 1 mL) of a specific aqueous buffer (pH 1.2, 4.5, 6.8, and 7.4). Prepare each pH condition in triplicate.

    • Cap the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 37°C for biopharmaceutical relevance) and agitation (e.g., 150 rpm).

    • Allow the samples to equilibrate for at least 24 hours. A 48-hour time point can be included to confirm that equilibrium has been reached.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates. Self-validation step: Ensure the filter material does not bind the compound.

    • Dilute the clear filtrate with the mobile phase to bring the concentration within the range of the calibration curve. The dilution factor must be accurately recorded.

  • Quantification and Data Analysis:

    • Inject the diluted filtrate samples into the HPLC system.

    • Determine the peak area for this compound in each sample.

    • Using the linear regression equation from the calibration curve, calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the final solubility in the original buffer.

    • Calculate the mean and standard deviation for the triplicate samples at each pH. Report the results in µg/mL and µM.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_proc 3. Sample Processing cluster_analysis 4. Analysis prep_cal Prepare HPLC Calibration Standards prep_smp Add Excess Solid Compound to Buffer (Triplicate) equil Shake at 37°C for 24-48 hours prep_smp->equil centrifuge Centrifuge to Pellet Solid equil->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter dilute Dilute Filtrate filter->dilute hplc HPLC-UV Quantification dilute->hplc calc Calculate Solubility (µg/mL & µM) hplc->calc

Factors Influencing Solubility

The solubility of this compound is not an immutable constant but is influenced by several key factors that must be controlled and understood during experimentation.

pH of the Medium

As discussed, pH is arguably the most critical factor for an ionizable compound.[8] The basic nitrogen in the azepane ring will become protonated in acidic conditions (pH < pKa), leading to a significant increase in solubility. A pH-solubility profile should be generated by testing across a biopharmaceutically relevant range (pH 1.2 to 6.8), as recommended by ICH guidelines.[6] This profile is essential for predicting how the compound's solubility will change as it transits through the gastrointestinal tract.

pH_Solubility cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) Low_pH Azepane-NH₂⁺ (Ionized, Cationic) High_Sol High Aqueous Solubility Low_pH->High_Sol Dominant Species High_pH Azepane-NH (Neutral) Low_Sol Low Aqueous Solubility High_pH->Low_Sol Dominant Species

Temperature

Solubility is temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. For biopharmaceutical applications, solubility studies are typically conducted at 37 °C to mimic physiological conditions.[6] It is crucial to maintain and report the temperature at which experiments are performed.

Solid-State Properties (Polymorphism)

The crystalline form (polymorph) of a compound can significantly impact its solubility. Different polymorphs have different crystal lattice energies, with the most stable form exhibiting the lowest solubility. Kinetic solubility often measures the dissolution of an amorphous or metastable form, while thermodynamic solubility reflects the equilibrium with the most stable form.[15] It is important to characterize the solid form of the material being tested to ensure consistency and reproducibility.

Conclusion and Forward Look

This technical guide has established a comprehensive, scientifically-grounded framework for the solubility assessment of this compound. By integrating in silico predictions of key physicochemical properties with robust, validated experimental protocols like the shake-flask method, researchers can generate high-quality, reliable data. This data is not an endpoint but a critical decision-making tool. It informs lead optimization by identifying solubility liabilities early, guides the selection of appropriate formulation strategies for poorly soluble compounds, and provides the foundational data required for biopharmaceutical classification and regulatory submissions.[1][2][4] Adherence to these principles and protocols will ensure that the solubility characterization of this compound is not a source of ambiguity but a cornerstone of its successful development into advanced pharmaceutical intermediates and potential new medicines.

References

Spectroscopic Characterization of Benzyl Azepan-3-ylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Benzyl azepan-3-ylcarbamate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted spectroscopic data derived from established principles and spectral data of analogous structures. We will delve into the theoretical ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Each section will include a plausible experimental protocol, a detailed interpretation of the predicted spectra, and the scientific rationale behind the spectral assignments. This document is intended to serve as a valuable resource for researchers working with or synthesizing this compound, providing a foundational understanding of its structural characterization.

Introduction

This compound (CAS 1044561-15-0) is a carbamate derivative incorporating a flexible seven-membered azepane ring and a benzyl protecting group.[1][2] Carbamates are prevalent structural motifs in medicinal chemistry, often utilized as protecting groups for amines in synthetic pathways or as key pharmacophores in drug candidates.[3] The azepane scaffold is also of significant interest in drug discovery due to its conformational flexibility, which can influence binding to biological targets. A thorough understanding of the spectroscopic signature of this compound is therefore crucial for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This guide will provide an in-depth analysis of the expected spectroscopic data for this compound, empowering researchers to confidently identify and characterize this molecule.

Figure 1: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Protocol

A ¹H NMR spectrum of this compound would typically be acquired on a 400 MHz or higher field spectrometer. A sample of approximately 5-10 mg would be dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (0 ppm). The spectrum would be recorded at room temperature, acquiring 16 to 64 scans to ensure a good signal-to-noise ratio.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35m5HAr-H (Phenyl)
~5.10s2HO-CH₂ -Ph
~4.90d1HNH -COO
~3.80m1HCH -NHCOO
~3.40m1HNH (azepane)
~2.90 - 2.70m2HN-CH₂ (azepane)
~1.90 - 1.50m6HCH₂ (azepane ring)
Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound provides distinct signals for each proton environment in the molecule.

  • Aromatic Region (δ 7.35 ppm): The five protons of the monosubstituted benzene ring are expected to resonate as a complex multiplet around 7.35 ppm. The electronic environment of these protons is similar, leading to overlapping signals.

  • Benzylic Protons (δ 5.10 ppm): A sharp singlet integrating to two protons at approximately 5.10 ppm is characteristic of the benzylic methylene protons (O-CH₂-Ph). The singlet nature arises from the absence of adjacent protons for coupling.

  • Carbamate NH (δ 4.90 ppm): The proton of the carbamate nitrogen is expected to appear as a doublet around 4.90 ppm, coupling with the adjacent methine proton on the azepane ring. The chemical shift can be variable and may broaden with changes in solvent or temperature.

  • Azepane Ring Protons:

    • Methine Proton (δ 3.80 ppm): The proton on the carbon bearing the carbamate group (CH-NHCOO) is expected to be a multiplet around 3.80 ppm due to coupling with the adjacent NH proton and the methylene protons of the azepane ring.

    • Azepane NH (δ 3.40 ppm): The proton on the nitrogen within the azepane ring is predicted to be a broad signal around 3.40 ppm. Its chemical shift and multiplicity can be influenced by the rate of proton exchange.

    • Methylene Protons Adjacent to Nitrogen (δ 2.90 - 2.70 ppm): The two methylene groups directly attached to the azepane nitrogen are expected to resonate in the range of 2.70-2.90 ppm as complex multiplets.

    • Other Methylene Protons (δ 1.90 - 1.50 ppm): The remaining three methylene groups of the azepane ring will likely appear as a series of overlapping multiplets in the upfield region of 1.50-1.90 ppm. The conformational flexibility of the seven-membered ring contributes to the complexity of these signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol

A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 100 or 125 MHz. A more concentrated sample (20-50 mg) in 0.5-0.7 mL of deuterated solvent is generally used. Proton decoupling would be employed to simplify the spectrum to a series of singlets for each unique carbon. A larger number of scans (several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~156.0C =O (Carbamate)
~136.5Ar-C (Quaternary)
~128.5Ar-C H
~128.0Ar-C H
~127.8Ar-C H
~66.5O-C H₂-Ph
~52.0C H-NHCOO
~48.0N-C H₂ (azepane)
~46.0N-C H₂ (azepane)
~35.0C H₂ (azepane)
~29.0C H₂ (azepane)
~27.0C H₂ (azepane)
Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in different electronic environments.

  • Carbonyl Carbon (δ 156.0 ppm): The carbonyl carbon of the carbamate group is expected to be the most downfield signal in the aliphatic region, appearing around 156.0 ppm.

  • Aromatic Carbons (δ 127.8 - 136.5 ppm): The benzene ring will show four signals: one for the quaternary carbon attached to the benzylic group (~136.5 ppm) and three for the protonated aromatic carbons (~128.5, 128.0, and 127.8 ppm).

  • Benzylic Carbon (δ 66.5 ppm): The carbon of the benzylic methylene group (O-CH₂-Ph) is expected to resonate around 66.5 ppm.

  • Azepane Ring Carbons (δ 27.0 - 52.0 ppm):

    • The methine carbon attached to the carbamate group (CH-NHCOO) will be the most downfield of the azepane carbons, around 52.0 ppm.

    • The two methylene carbons adjacent to the azepane nitrogen are predicted to appear at approximately 48.0 and 46.0 ppm.

    • The remaining three methylene carbons of the azepane ring will be found in the more upfield region, between 27.0 and 35.0 ppm.

Infrared (IR) Spectroscopy

Experimental Protocol

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid is placed on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
~3320N-H StretchCarbamate & Amine
~3030C-H StretchAromatic
~2930, 2860C-H StretchAliphatic (CH₂)
~1690C=O StretchCarbamate
~1530N-H BendCarbamate
~1250C-O StretchCarbamate
~740, 700C-H BendMonosubstituted Benzene
Interpretation of the IR Spectrum

The IR spectrum provides valuable information about the functional groups present in this compound.

  • N-H Stretching (~3320 cm⁻¹): A moderately sharp absorption band around 3320 cm⁻¹ is expected for the N-H stretching vibrations of both the carbamate and the secondary amine in the azepane ring.

  • C-H Stretching (3030 cm⁻¹, ~2930, 2860 cm⁻¹): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (~3030 cm⁻¹), while aliphatic C-H stretches from the methylene groups of the azepane and benzyl moieties will be observed just below 3000 cm⁻¹ (~2930 and 2860 cm⁻¹).

  • Carbonyl Stretching (~1690 cm⁻¹): A strong, sharp absorption band around 1690 cm⁻¹ is a key diagnostic peak for the C=O stretching of the carbamate functional group.

  • N-H Bending (~1530 cm⁻¹): The N-H bending vibration of the carbamate group is expected to produce a moderate absorption band around 1530 cm⁻¹.

  • C-O Stretching (~1250 cm⁻¹): A strong band around 1250 cm⁻¹ is characteristic of the C-O stretching vibration within the carbamate linkage.

  • Aromatic C-H Bending (~740, 700 cm⁻¹): Two strong bands in the fingerprint region, typically around 740 and 700 cm⁻¹, are indicative of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Experimental Protocol

Mass spectral data would likely be acquired using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the ESI source. High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, confirming the elemental composition.

Predicted Mass Spectrometry Data

The predicted monoisotopic mass of this compound (C₁₄H₂₀N₂O₂) is 248.1525 g/mol .

m/zIon
249.1598[M+H]⁺
141.1073[M - C₇H₇O]⁺
108.0426[C₇H₈O]⁺
91.0542[C₇H₇]⁺
Interpretation of the Mass Spectrum and Fragmentation Pathway

The mass spectrum will provide the molecular weight of the compound and valuable structural information from its fragmentation pattern.

  • Molecular Ion Peak ([M+H]⁺ at m/z 249.1598): In ESI-MS, the protonated molecular ion is typically observed. For this compound, this would be at an m/z corresponding to its molecular weight plus the mass of a proton.

  • Key Fragmentation Pathways:

    • Loss of the Benzyloxy Group: A common fragmentation for benzyl carbamates is the cleavage of the C-O bond, leading to the loss of a benzyloxy radical and the formation of an azepanyl isocyanate cation.

    • Formation of the Tropylium Cation: A very characteristic fragment for benzyl-containing compounds is the tropylium cation at m/z 91, formed by the rearrangement and cleavage of the benzyl group.

    • Formation of a Benzyl Alcohol Cation: Cleavage can also result in the formation of a protonated benzyl alcohol fragment at m/z 108.

    • Cleavage of the Azepane Ring: The azepane ring can also undergo fragmentation, leading to various smaller charged species.

MS_Fragmentation M [M+H]⁺ m/z = 249.1598 F1 [C₇H₇]⁺ (Tropylium ion) m/z = 91.0542 M->F1 - C₇H₈N₂O₂ F2 [Azepanyl isocyanate + H]⁺ m/z = 141.1073 M->F2 - C₇H₈O F3 [Benzyl alcohol + H]⁺ m/z = 108.0426 M->F3 - C₇H₁₂N₂O

Figure 2: Proposed key fragmentation pathways for this compound in ESI-MS.

Conclusion

This technical guide has presented a comprehensive, albeit theoretical, spectroscopic analysis of this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with structurally related molecules, we have provided a detailed prediction and interpretation of the key spectral features of this compound. This information serves as a robust framework for the identification and structural verification of this compound in a laboratory setting. Researchers are encouraged to use this guide as a reference for their experimental work, keeping in mind that minor variations in experimental conditions can influence the observed spectral data.

References

Foreword: Unveiling the Potential of a Privileged Scaffold Hybrid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzyl azepan-3-ylcarbamate for Advanced Drug Discovery

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the discovery of novel therapeutic agents with enhanced properties. This guide delves into the core characteristics of this compound, a molecule that elegantly merges two such "privileged" structures: the versatile azepane ring and the bio-stable carbamate linker. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, offers a flexible, three-dimensional chemical space that is increasingly exploited in drug design, with over 20 FDA-approved drugs featuring this ring system.[1][2] Simultaneously, the carbamate functional group is a cornerstone in drug design, prized for its exceptional chemical and proteolytic stability, its capacity to permeate cell membranes, and its role as a peptide bond isostere.[3][4][5]

This document serves as a technical primer for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices and to provide a foundational understanding of how this compound can be leveraged as a key building block in the synthesis of complex, biologically active molecules. We will explore its synthesis, characterization, and potential applications, grounded in authoritative literature and field-proven insights.

Core Molecular Attributes and Physicochemical Profile

This compound (CAS: 1044561-15-0) represents a specific chemical architecture where a benzyl carbamate moiety is attached to the 3-position of an azepane ring.[6] This structure is distinct from its close analogue, Benzyl (S)-(2-oxoazepan-3-yl)carbamate (CAS: 103478-12-2), which contains a lactam functionality within the azepane ring and has been investigated as an intermediate for neuropharmacological agents.[7][8] The absence of this lactam in the primary topic molecule affords it different conformational and electronic properties.

The primary utility of this compound in a research context is as a protected form of 3-aminoazepane. The benzyl carbamate group serves as a benzyloxycarbonyl (Cbz) protecting group, which is renowned for its stability under a wide range of reaction conditions and its selective removal via catalytic hydrogenation. This makes the molecule an ideal starting point for introducing the 3-aminoazepane scaffold into more complex structures.

Table 1: Physicochemical Properties of this compound and a Key Analogue

PropertyThis compoundBenzyl (S)-(2-oxoazepan-3-yl)carbamate
CAS Number 1044561-15-0[6]103478-12-2[7][9]
Molecular Formula C₁₄H₂₀N₂O₂C₁₄H₁₈N₂O₃[7][9]
Molecular Weight 248.33 g/mol [6]262.31 g/mol [7]
Appearance White to off-white solid (predicted)White solid[7]
Purity ≥98% (typical commercial grade)[6]≥99% (GC)[7]
Key Structural Feature Azepane ring with Cbz-protected amineAzepane lactam (caprolactam) ring
Rationale for Analytical Characterization

Validating the structure and purity of this compound is critical before its use in any synthetic workflow. A multi-pronged analytical approach ensures the identity of the material and the absence of impurities that could interfere with subsequent reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. Key diagnostic signals would include the aromatic protons of the benzyl group, the benzylic CH₂ protons, the NH proton of the carbamate, and the distinct multiplets of the seven-membered azepane ring protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition (C₁₄H₂₀N₂O₂).[6] This technique is crucial for unambiguously verifying the identity of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of carbamates, many of which can be thermally labile and thus less suitable for Gas Chromatography (GC).[10] A reversed-phase method (e.g., using a C18 column) coupled with UV detection would effectively quantify the compound and detect any non-volatile impurities.[11][12]

Synthesis Strategy: A Protocol Grounded in Logic

While numerous methods exist for carbamate synthesis, the most direct and reliable pathway to this compound involves the reaction of a primary amine (3-aminoazepane) with an activated benzyl carbonate derivative.[3][13] The protocol below details a robust procedure using benzyl chloroformate, a common and effective reagent for introducing the Cbz protecting group.

Proposed Synthetic Workflow

The core of this synthesis is a nucleophilic acyl substitution, where the amine nitrogen of 3-aminoazepane attacks the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically performed in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification Amine 3-Aminoazepane Mix 1. Dissolve amine and base in solvent. Cool to 0°C. Amine->Mix Reagent Benzyl Chloroformate (Cbz-Cl) Add 2. Add Cbz-Cl dropwise under inert atmosphere. Reagent->Add Base Base (e.g., Triethylamine) Base->Mix Solvent Anhydrous Solvent (e.g., DCM) Solvent->Mix Mix->Add Stir 3. Stir at room temperature to complete reaction. Add->Stir Wash 4. Aqueous Wash (e.g., with NaHCO₃, brine) Stir->Wash Dry 5. Dry organic layer (e.g., over Na₂SO₄) Wash->Dry Purify 6. Purify by column chromatography Dry->Purify Product This compound Purify->Product caption Fig. 1: Synthetic workflow for this compound.

Caption: Fig. 1: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • 3-Aminoazepane (1.0 equiv)

  • Benzyl chloroformate (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-aminoazepane (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM. Cool the mixture to 0°C in an ice bath with stirring.

  • Reagent Addition: Add benzyl chloroformate (1.1 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 15-20 minutes. Causality Note: Slow, dropwise addition at 0°C is crucial to control the exotherm of the reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (to remove excess acid) and brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using NMR, HRMS, and HPLC as described in Section 1.1.

Strategic Applications in Drug Discovery

The true value of this compound lies in its role as a versatile intermediate. The azepane ring provides a non-planar, flexible scaffold, which is often beneficial for optimizing binding interactions with complex biological targets, while the protected amine at the 3-position serves as a handle for further chemical elaboration.[14][15]

Role as a Cbz-Protected Building Block

The primary application is to introduce the 3-aminoazepane core into a target molecule. The Cbz group is stable to a wide variety of reagents, allowing for chemical modifications at other positions of a larger molecule before its removal is desired.

G cluster_examples Example Functionalizations Start This compound (Cbz-Protected Amine) Step1 Deprotection (e.g., Catalytic Hydrogenation) Start->Step1 Intermediate 3-Aminoazepane (Free Amine) Step1->Intermediate Step2 Functionalization Reaction Intermediate->Step2 Amide Amide Coupling (with R-COOH) Step2->Amide Sulfonamide Sulfonamide Formation (with R-SO₂Cl) Step2->Sulfonamide Reductive Reductive Amination (with R-CHO) Step2->Reductive Final Diverse Azepane Derivatives (Target Molecules) Amide->Final Sulfonamide->Final Reductive->Final caption Fig. 2: Role as a key synthetic intermediate.

References

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to Benzyl Azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the discovery and history of Benzyl azepan-3-ylcarbamate, a molecule of significant interest to researchers, scientists, and drug development professionals. While a singular "discovery" event for this specific carbamate is not prominently documented, its emergence is a logical and crucial step at the confluence of two significant streams of chemical research: the exploration of the pharmaceutically vital azepane scaffold and the development of amine protection strategies in organic synthesis. This guide will, therefore, explore the historical context and synthetic rationale that led to the creation and utilization of this important building block.

The Convergence of Two Pillars: Azepanes and Carbamates in Medicinal Chemistry

The story of this compound is not one of a sudden breakthrough but of a steady, reasoned progression in medicinal chemistry. Its value is derived from the combination of the azepane ring system and the benzyl carbamate protecting group.

The Azepane Scaffold: The seven-membered nitrogen-containing heterocyclic ring, azepane, is a privileged scaffold in drug discovery.[1][2][3] Its inherent three-dimensionality and conformational flexibility allow for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets.[4] Numerous approved drugs and clinical candidates across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders, incorporate the azepane motif.[3][4] The development of synthetic routes to functionalized azepanes has therefore been an area of intense research.[5]

The Benzyl Carbamate Protecting Group: The ability to selectively protect and deprotect functional groups is a cornerstone of modern organic synthesis. The benzyl carbamate, introduced via benzyl chloroformate, is one of the most well-established and widely used protecting groups for amines.[6] Developed in the early 1930s by Leonidas Zervas and Max Bergmann for peptide synthesis, the benzyloxycarbonyl (Cbz or Z) group offers robust protection under a variety of reaction conditions and can be readily removed by catalytic hydrogenation.[7] This stability and ease of removal have made it an indispensable tool for chemists.[6][7]

The Precursors: A Tale of Two Syntheses

The history of this compound is intrinsically linked to the development of methods to synthesize its two key components: 3-aminoazepane and benzyl chloroformate.

The Emergence of 3-Aminoazepane

The synthesis of chiral 3-aminoazepane derivatives has been a significant focus of research due to their presence in numerous pharmaceuticals.[8][9][10] Early synthetic methods often lacked stereochemical control.[8] More recent and efficient approaches have utilized biocatalysis and enzyme cascades to produce enantiomerically pure 3-aminoazepanes.[8][9][11][12] These enzymatic methods often start from readily available amino acids, representing a greener and more efficient route to these valuable building blocks.[8]

The Landmark Development of Benzyl Chloroformate

Benzyl chloroformate was first prepared in the early 1930s by Leonidas Zervas.[7] The classical laboratory preparation involves the reaction of benzyl alcohol with phosgene.[7][13][14]

Experimental Protocol: Laboratory Scale Synthesis of Benzyl Chloroformate

WARNING: This procedure involves the use of phosgene, a highly toxic gas. All manipulations should be performed in a well-ventilated fume hood by trained personnel with appropriate safety precautions.

Materials:

  • Benzyl alcohol

  • Phosgene (as a solution in a suitable solvent, e.g., toluene)

  • Inert solvent (e.g., toluene)

  • Ice bath

  • Reaction flask with a gas inlet, dropping funnel, and stirrer

Procedure:

  • A solution of benzyl alcohol in an inert solvent is placed in the reaction flask and cooled in an ice bath.

  • An excess of phosgene solution is slowly added to the cooled benzyl alcohol solution with stirring. The excess phosgene is used to minimize the formation of the corresponding carbonate byproduct.[7]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The excess phosgene and solvent are carefully removed under reduced pressure to yield crude benzyl chloroformate.

The development of the benzyloxycarbonyl protecting group was a pivotal moment in the history of peptide synthesis and has had a lasting impact on organic chemistry as a whole.[7]

The Inevitable Union: Synthesis of this compound

Given the importance of both the azepane scaffold and the Cbz protecting group, the synthesis of this compound was a logical step for chemists seeking to create versatile intermediates for drug discovery. The most direct method for its preparation is the reaction of 3-aminoazepane with benzyl chloroformate in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Aminoazepane (or its hydrochloride salt)

  • Benzyl chloroformate

  • A suitable base (e.g., sodium carbonate, sodium bicarbonate, or a non-nucleophilic organic base like diisopropylethylamine)

  • A suitable solvent system (e.g., a biphasic system of water and an organic solvent like dichloromethane or a polar aprotic solvent like acetonitrile)

  • Ice bath

  • Reaction flask with a stirrer and dropping funnel

Procedure:

  • 3-Aminoazepane is dissolved or suspended in the chosen solvent system in the reaction flask and cooled in an ice bath.

  • The base is added to the reaction mixture.

  • Benzyl chloroformate is added dropwise to the stirred mixture, maintaining a low temperature. The nitrogen lone pair of the amine attacks the electrophilic carbonyl carbon of the benzyl chloroformate, displacing the chloride.[15]

  • The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • After the reaction is complete (monitored by a suitable technique like TLC or LC-MS), the product is isolated by extraction and purified by a suitable method such as crystallization or column chromatography.

Visualization of the Synthetic Pathway

The synthesis of this compound can be visualized as a straightforward nucleophilic acyl substitution reaction.

Synthesis_of_Benzyl_azepan_3_ylcarbamate cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-Aminoazepane 3-Aminoazepane Product_carbamate This compound 3-Aminoazepane->Product_carbamate Nucleophilic attack Benzyl_chloroformate Benzyl chloroformate Benzyl_chloroformate->Product_carbamate Base Base Base->Product_carbamate Acid scavenger Solvent Solvent Solvent->Product_carbamate Reaction medium

Caption: Synthesis of this compound.

The Role of this compound in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The Cbz-protected amine at the 3-position of the azepane ring allows for further chemical modifications at other positions of the ring or on the ring nitrogen without interference from the reactive primary amine. Once the desired molecular framework is constructed, the Cbz group can be cleanly removed to reveal the free amine, which can then be further functionalized or may be a key pharmacophoric feature of the final drug candidate.

The development of this and similar protected amino-azepanes has undoubtedly facilitated the exploration of the chemical space around the azepane scaffold, leading to the discovery of novel bioactive compounds.

Conclusion

The history of this compound is a testament to the power of fundamental discoveries in organic chemistry. The pioneering work on amine protecting groups by Zervas and Bergmann, combined with the ongoing interest in the synthesis of pharmaceutically relevant scaffolds like azepane, created the perfect environment for the emergence of this valuable synthetic building block. While it may not have a singular, celebrated moment of discovery, its existence is a cornerstone of many modern drug discovery programs, enabling the synthesis of complex molecules that may one day become life-saving medicines.

References

Benzyl azepan-3-ylcarbamate safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Benzyl Azepan-3-ylcarbamate


Forward From the Senior Application Scientist

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical intermediates is paramount to both personnel safety and experimental integrity. This compound, a key building block in the synthesis of novel therapeutics, requires a comprehensive understanding of its properties and associated hazards. This guide is crafted for the discerning researcher, scientist, and drug development professional, moving beyond a mere checklist of safety procedures to a deeper exploration of the "why" behind each recommendation. Our objective is to empower you with the knowledge to not only handle this compound safely but to also cultivate a culture of proactive safety and scientific excellence within your laboratory.


Chemical & Physical Identity

A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions and inform appropriate handling and storage protocols.

Structure:

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of azepane derivatives, a critical scaffold in medicinal chemistry. We will move beyond simple recitation of facts to explore the underlying principles that govern the synthesis, structure-activity relationships (SAR), and therapeutic applications of these versatile seven-membered nitrogen heterocycles. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights.

The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry

The azepane ring, a saturated seven-membered heterocycle containing a single nitrogen atom, is a prominent structural motif in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3] Unlike their five- and six-membered counterparts (pyrrolidines and piperidines), azepanes possess greater conformational flexibility and three-dimensionality.[1][4] This inherent structural nuance allows for more precise and unique interactions with biological targets, making the azepane scaffold a "privileged" structure in drug design.

Its significance is underscored by its presence in drugs spanning a wide range of therapeutic areas, from central nervous system (CNS) agents to anticancer and antimicrobial therapies.[2][5] Notable examples include:

  • Tolazamide: An oral blood glucose-lowering drug for type 2 diabetes.[4]

  • Azelastine: A potent, second-generation histamine H1 antagonist used to treat allergic rhinitis.[4]

  • Balanol: A natural product that acts as a potent ATP-competitive inhibitor of protein kinase C (PKC), which has served as a lead compound for anticancer agent development.[4]

The continued interest in this scaffold stems from its proven success and the vast, underexplored chemical space it represents for novel therapeutic discovery.[1][6]

Strategic Synthesis of the Azepane Core

Constructing the seven-membered azepane ring presents unique synthetic challenges, primarily due to the entropic unfavorability of forming medium-sized rings.[7] However, medicinal chemists have developed several robust strategies. The choice of a specific synthetic route is dictated by the desired substitution pattern, stereochemistry, and overall efficiency.

Ring Expansion Strategies

Ring expansion reactions are a cornerstone of azepane synthesis, allowing access to complex derivatives from more readily available five- or six-membered precursors.

  • Beckmann Rearrangement: A classic and reliable method involving the acid-catalyzed rearrangement of a cyclohexanone oxime to a caprolactam, which can then be reduced to the corresponding azepane. This strategy is powerful but can be limited by the regioselectivity of the rearrangement with unsymmetrical ketones.

  • Piperidine Ring Expansion: This modern approach offers excellent stereochemical control. For example, diastereomerically pure azepane derivatives can be prepared via the expansion of a substituted piperidine, often with high stereo- and regioselectivity.[8]

  • Dearomative Ring Expansion of Nitroarenes: A novel photochemical strategy that transforms a six-membered aromatic ring directly into a seven-membered azepane system in two steps.[9] This method is particularly advantageous as it translates the substitution pattern of the starting nitroarene directly to the azepane product, streamlining access to poly-functionalized derivatives that are otherwise difficult to synthesize.[9]

Intramolecular Cyclization Strategies

Direct cyclization of a linear precursor is another key approach, with the success of the reaction often dependent on promoting the desired 7-membered ring closure over competing intermolecular reactions.

  • Silyl-aza-Prins Cyclization: This powerful method involves the Lewis acid-catalyzed reaction of an aldehyde with an amine containing an allylsilane moiety. The reaction proceeds through an iminium ion, followed by a 7-endo cyclization to furnish trans-substituted azepanes with high diastereoselectivity.[10] The choice of catalyst is critical; for instance, using InCl₃ selectively yields azepanes, whereas TMSOTf can lead to different cyclized products.[10]

  • Tandem Amination/Cyclization: Efficient one-pot procedures, such as the copper(I)-catalyzed reaction of functionalized allenynes with amines, can directly construct highly substituted azepine derivatives.[7] This strategy exemplifies atom economy and procedural efficiency, which are highly desirable in drug development campaigns.

The logical flow for a typical synthetic and purification workflow is illustrated below. This process ensures the isolation of a pure, well-characterized compound, a non-negotiable requirement for subsequent biological evaluation.

G cluster_synthesis Synthesis Phase cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Final Characterization A Starting Materials (e.g., Aldehyde, Amine) B Reaction Setup (Solvent, Catalyst, Temp, Atmosphere) A->B 1. Combine C Reaction Monitoring (TLC, LC-MS) B->C 2. React & Monitor D Quenching & Extraction C->D 3. Reaction Complete E Drying & Concentration (e.g., Na₂SO₄, Rotovap) D->E F Crude Product E->F G Column Chromatography (Silica Gel) F->G 4. Isolate H Fraction Collection & Analysis (TLC) G->H I Pure Fractions Pooled & Concentrated H->I J Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS) I->J 5. Purify K Purity Analysis (HPLC, Elemental Analysis) I->K L Final Pure Compound J->L K->L

General workflow for azepane derivative synthesis and validation.

Pharmacological Properties and Structure-Activity Relationships (SAR)

Azepane derivatives exhibit a remarkable diversity of pharmacological activities, a testament to the scaffold's versatility.[2] Understanding the relationship between a molecule's structure and its biological activity is the fundamental principle of medicinal chemistry, guiding the iterative process of lead optimization.

Key Therapeutic Areas
  • Central Nervous System (CNS): The azepane motif is a key pharmacophore in numerous drugs targeting the CNS, including antipsychotics, antidepressants, and anticonvulsants.[1][3] Their ability to adopt specific conformations allows for potent and selective interactions with CNS targets like G-protein coupled receptors (GPCRs) and monoamine transporters.

  • Oncology: Several azepane-based compounds show potent anticancer activity through various mechanisms, including the inhibition of protein kinases, histone deacetylases, and proteasomes.[1][2]

  • Infectious Diseases: Researchers have identified azepane derivatives with significant antibacterial, antifungal, and antitubercular properties.[2]

Case Study: SAR of a Bicyclic Azepane as a Monoamine Transporter Inhibitor

A recent study exploring novel chemical space identified a chiral bicyclic azepane as a potent inhibitor of monoamine transporters, particularly the norepinephrine transporter (NET).[11] This case provides an excellent, data-rich example of SAR principles.

The key findings from this work demonstrate several core tenets of SAR:

  • Stereochemistry is Critical: The biological activity was highly dependent on the stereochemistry of the molecule. The (R,R) enantiomer was a potent NET inhibitor, while the (S,S) enantiomer was approximately 26-fold less active.[11] This dramatic difference underscores a highly specific, three-dimensional binding interaction with the target protein where only one enantiomer fits optimally.

  • N-Substitution is Key: The parent diamine compounds were inactive. Activity was conferred by N-benzylation, specifically at the azepane ring nitrogen.[11] This suggests the benzyl group engages in a critical binding interaction (e.g., hydrophobic or π-stacking) within the transporter's binding pocket.

  • Ring Fusion Matters: The cis-fused ring system showed stronger activity than the trans-fused analogue, indicating that the overall molecular shape and the orientation of the substituents are crucial for optimal target engagement.[11]

The following table summarizes the quantitative SAR data for this series, highlighting the impact of stereochemistry and substitution on transporter inhibition.

Compound IDStereochemistryR-Group (Halogenation)NET IC₅₀ (nM)DAT IC₅₀ (nM)SERT IC₅₀ (nM)
(R,R)-1a R,RH60 ± 7230 ± 12250 ± 32
(S,S)-1a S,SH1600 ± 100>10,000>10,000
(R,R)-48a R,R4-F43 ± 4160 ± 15230 ± 20
(R,R)-48d R,R4-Cl35 ± 3120 ± 10180 ± 15
(R,R)-48f R,R4-Br30 ± 2100 ± 8150 ± 12
Data synthesized from J. Med. Chem. 2022, 65, 18, 12246–12260.[11]

This data clearly illustrates how subtle chemical modifications lead to significant changes in biological potency and selectivity. The diagram below conceptualizes the SAR logic.

SAR_Logic cluster_mods Structural Modifications Scaffold Azepane Scaffold Stereo Stereochemistry (e.g., R,R vs S,S) Scaffold->Stereo Modify Subst Substituents (e.g., N-Benzyl, Halogens) Scaffold->Subst Modify Fusion Ring Fusion (e.g., cis vs trans) Scaffold->Fusion Modify Activity Biological Activity (Potency & Selectivity) Stereo->Activity Impacts Subst->Activity Impacts Fusion->Activity Impacts

Logical relationship in Structure-Activity Relationship (SAR) studies.

The mechanism of action for such an inhibitor involves blocking the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles with Norepinephrine (NE) NE_Synapse NE Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Receptor Adrenergic Receptor NE_Synapse->Receptor Binds Signal Signal Propagation Receptor->Signal Azepane Azepane Inhibitor Azepane->NET Blocks

Mechanism of action for an azepane-based NET inhibitor.

A Self-Validating Experimental Protocol: Synthesis of a Substituted Azepane

The following protocol describes a representative synthesis of a C-substituted azepane derivative via a silyl-aza-Prins cyclization. This protocol is designed to be self-validating by incorporating in-process controls and rigorous final characterization.

Objective: To synthesize trans-2-phenyl-4-methylazepane.

Causality: This method is chosen for its high diastereoselectivity, which is crucial for generating a single stereoisomer for biological testing, and its convergence, building complexity in a single key step.[10]

Materials:

  • N-allyl-N-(trimethylsilylmethyl)amine

  • Benzaldehyde

  • Indium(III) chloride (InCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup (The Foundation):

    • To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous DCM (20 mL). The inert atmosphere is critical to prevent quenching of the Lewis acid catalyst (InCl₃) by atmospheric moisture.

    • Add N-allyl-N-(trimethylsilylmethyl)amine (1.0 eq, e.g., 1 mmol, 157 mg).

    • Add benzaldehyde (1.1 eq, 1.1 mmol, 117 mg). A slight excess of the electrophile ensures full consumption of the limiting starting amine.

    • Cool the solution to 0 °C in an ice bath. This helps to control the initial rate of reaction and minimize potential side products.

  • Catalysis and Cyclization (The Key Transformation):

    • Add anhydrous InCl₃ (0.1 eq, 0.1 mmol, 22 mg) in one portion. The catalyst should be handled in a glovebox or quickly under a positive pressure of inert gas due to its hygroscopic nature.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

    • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. A typical mobile phase would be 20% Ethyl Acetate in Hexanes. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation. The reaction is deemed complete when the limiting reactant is no longer visible by TLC.

  • Work-up (Isolating the Crude Product):

    • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ (15 mL). This neutralizes the acidic catalyst and any remaining acidic species.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM (2 x 15 mL) to recover any dissolved product.

    • Combine all organic layers and wash with brine (20 mL). The brine wash removes residual water and inorganic salts.

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude product as an oil.

  • Purification (Ensuring Purity):

    • Purify the crude oil by flash column chromatography on silica gel. The choice of eluent is guided by the TLC analysis (e.g., a gradient of 5% to 20% Ethyl Acetate in Hexanes).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to afford the final product.

  • Characterization (Validation of Identity and Purity):

    • Structure Confirmation: Obtain ¹H NMR and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values must be consistent with the proposed structure of trans-2-phenyl-4-methylazepane.

    • Mass Confirmation: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition (exact mass).

    • Purity Assessment: Determine purity using High-Performance Liquid Chromatography (HPLC). For biological assays, a purity of >98% is typically required.

This rigorous process ensures that the compound being tested is indeed the correct molecule at a high degree of purity, making the subsequent biological data reliable and trustworthy.

Conclusion and Future Perspectives

The azepane scaffold continues to be a highly valuable and productive core in drug discovery.[2] Its unique structural properties provide access to novel chemical space and enable the design of highly selective and potent therapeutic agents. Future efforts in this field will likely focus on the development of novel, more efficient, and stereoselective synthetic methodologies to build complex and diverse azepane libraries.[9][12] As our understanding of complex diseases deepens, the conformational flexibility and synthetic tractability of azepane derivatives will ensure their place at the forefront of medicinal chemistry innovation for years to come.

References

Methodological & Application

Application Notes: Benzyl azepan-3-ylcarbamate as a Versatile Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azepane Scaffold

In the landscape of medicinal chemistry and drug discovery, the exploration of novel three-dimensional (3D) chemical space is paramount for identifying next-generation therapeutics. While five- and six-membered nitrogen heterocycles like pyrrolidines and piperidines are prevalent in drug libraries, the seven-membered azepane ring remains a comparatively underutilized scaffold.[1][2] This structural motif offers a unique conformational flexibility that can be pivotal for achieving high-affinity and selective interactions with biological targets.[3] The inherent non-planar, flexible nature of the azepane ring provides multiple vectors for substitution, enabling the creation of diverse molecular shapes crucial for navigating complex protein binding pockets.[3][4]

Benzyl azepan-3-ylcarbamate emerges as a highly valuable and strategic building block for accessing this chemical space. This bifunctional molecule features a nucleophilic secondary amine within the azepane ring and a latent primary amine at the 3-position, which is temporarily masked by a benzyl carbamate (Cbz) protecting group.[5] The Cbz group is renowned in organic synthesis for its stability under a wide range of reaction conditions and its clean, selective removal via catalytic hydrogenolysis.[5][6] This dual reactivity allows for a modular and sequential functionalization strategy, making this compound an ideal starting point for the synthesis of complex, polysubstituted azepane derivatives for pharmaceutical and agrochemical research.[4][7]

This guide provides a detailed exploration of the synthetic utility of this compound, complete with field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

N-Functionalization of the Azepane Ring: Introducing Molecular Diversity

The secondary amine of the azepane ring serves as a primary handle for introducing molecular diversity. Its nucleophilicity allows for a variety of C-N bond-forming reactions, including alkylation, arylation, and acylation. This step is fundamental for building libraries of analogs where the substituent on the ring nitrogen can be systematically varied to probe structure-activity relationships (SAR).

The choice of base and solvent is critical in these transformations. For alkylations with reactive electrophiles like benzyl bromides or alkyl iodides, a moderately strong, non-nucleophilic base such as potassium carbonate or cesium carbonate is often sufficient to deprotonate the secondary amine without promoting side reactions. The use of polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) ensures solubility of the reagents and facilitates the SN2 reaction.

N_Alkylation start This compound product N-Substituted Benzyl azepan-3-ylcarbamate start->product N-Alkylation reagents R-X (Electrophile) Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagents->product

Caption: General scheme for N-alkylation of this compound.

Protocol 1.1: N-Benzylation of this compound

This protocol describes a representative N-alkylation using benzyl bromide. The causality for this specific procedure lies in creating a C-N bond under conditions that preserve the Cbz protecting group.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottomed flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).

  • Add anhydrous K₂CO₃ (2.0 eq) to the stirred solution.

  • Add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8]

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes of DMF).

  • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.[9]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-benzyl-azepan-3-ylcarbamate.[8][10]

Data Presentation: Representative N-Alkylation Reactions

Electrophile (R-X)BaseSolventTemp (°C)Time (h)Typical Yield
Methyl IodideK₂CO₃MeCN508>90%
Benzyl BromideK₂CO₃DMF601685-95%
Allyl BromideCs₂CO₃DMF2512~90%
Ethyl BromoacetateNaHTHF0 to 25675-85%

Cbz Deprotection: Unmasking the 3-Amino Functionality

The strategic advantage of the Cbz group lies in its selective and efficient cleavage. Catalytic hydrogenolysis is the most common and mildest method for this transformation.[6] The reaction proceeds by passing hydrogen gas through a solution of the Cbz-protected amine in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C). This process cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts.

This deprotection step is crucial as it unmasks the 3-amino group, making it available for subsequent functionalization, such as amide bond formation, sulfonylation, or reductive amination.

Cbz_Deprotection start N-Substituted Benzyl azepan-3-ylcarbamate product 1-Substituted Azepan-3-amine start->product Hydrogenolysis reagents H₂ (g) 10% Pd/C Solvent (e.g., MeOH) reagents->product byproducts Toluene + CO₂ product->byproducts Byproducts

Caption: Cbz deprotection via catalytic hydrogenolysis.

Protocol 2.1: Catalytic Hydrogenolysis for Cbz Deprotection

This protocol provides a standard, reliable method for removing the Cbz group. The causality behind using a filtration aid like Celite is to quantitatively remove the fine, often pyrophoric, palladium catalyst from the product solution.

Materials:

  • N-Substituted this compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected substrate in methanol (approx. 0.05 M) in a suitable hydrogenation flask.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach a hydrogen-filled balloon to the flask (or connect to a Parr hydrogenator).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The Celite pad is essential for removing the fine black powder of the catalyst.

  • Wash the filter cake with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude 1-substituted azepan-3-amine, which is often pure enough for the next step or can be purified further if necessary.

Integrated Synthetic Workflow: From Building Block to Final Product

The true power of this compound is realized when these individual protocols are combined into a cohesive synthetic workflow. A researcher can start with the single building block and, through a sequence of N-functionalization, deprotection, and subsequent coupling, generate a diverse array of complex molecules. This modular approach is highly efficient for library synthesis in a drug discovery setting.

The following workflow diagram illustrates a common and powerful three-step sequence to synthesize N-acyl-1-substituted azepan-3-amines.

Full_Workflow cluster_0 Step 1: N-Functionalization cluster_1 Step 2: Deprotection cluster_2 Step 3: Amide Coupling A This compound B N-R¹-Substituted Intermediate A->B R¹-X, Base C 1-R¹-Substituted Azepan-3-amine B->C H₂, Pd/C D Final Product: N-Acyl-1-R¹-azepan-3-amine C->D R²-COOH, Coupling Agent

Caption: A three-step synthetic workflow using this compound.

Protocol 3.1: Amide Coupling with a 1-Substituted Azepan-3-amine

This final step demonstrates the utility of the unmasked 3-amino group. Amide bond formation is one of the most important reactions in medicinal chemistry. Using a modern peptide coupling reagent like HATU provides high yields and minimizes racemization if chiral carboxylic acids are used.

Materials:

  • 1-Substituted Azepan-3-amine (from Protocol 2.1) (1.0 eq)

  • Carboxylic Acid (R²-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF or Dichloromethane (DCM)

Procedure:

  • In a dry flask under nitrogen, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Stir the solution for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the 1-substituted azepan-3-amine (1.0 eq) in anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid mixture, followed by the dropwise addition of DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry over MgSO₄, filter, and concentrate.

  • Purify the final product by flash chromatography or preparative HPLC.

Conclusion and Outlook

This compound is a powerful and versatile building block that provides a streamlined entry into the synthetically challenging and pharmaceutically relevant azepane scaffold. Its orthogonal protecting group strategy allows for controlled, sequential functionalization at two distinct sites on the molecule. The protocols detailed herein offer reliable and robust methods for N-alkylation of the azepane ring and subsequent deprotection and elaboration of the 3-amino group. By leveraging this building block, researchers and drug development professionals can efficiently generate libraries of novel, structurally diverse, and sp³-rich compounds, accelerating the discovery of new bioactive agents.

References

Application Notes & Protocols: Benzyl Azepan-3-ylcarbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into a wide array of biologically active compounds.[1] Its inherent three-dimensional structure allows for the exploration of novel chemical space, a critical endeavor in modern drug discovery.[2] This document provides a detailed guide on the strategic use of Benzyl azepan-3-ylcarbamate, a versatile bifunctional building block, in the synthesis of complex molecular architectures. We will delve into its physicochemical properties, handling, and core synthetic transformations, including protection/deprotection strategies and orthogonal functionalization of its two distinct amine groups. The protocols herein are designed to be robust and self-validating, providing researchers with the practical insights needed to leverage this valuable intermediate in their drug development programs.

Introduction: The Strategic Value of this compound

This compound is a synthetic intermediate that offers medicinal chemists two key points for molecular elaboration: a secondary amine within the azepane ring and a primary amine at the 3-position, which is temporarily masked by a benzyloxycarbonyl (Cbz or Z) protecting group.[3][4] This structural arrangement is highly strategic. The robust Cbz group allows for selective chemistry to be performed on the ring's secondary amine without affecting the 3-amino position. Subsequently, the Cbz group can be cleanly removed under specific conditions, revealing the primary amine for further diversification.

This orthogonal synthetic strategy is fundamental in building libraries of compounds for structure-activity relationship (SAR) studies. The azepane core itself is found in over 20 FDA-approved drugs, highlighting its importance in creating compounds with favorable pharmacological properties.[1] This building block is particularly useful for developing novel therapeutic agents in areas like neuropharmacology and oncology, where precise molecular interactions are key.[5]

Physicochemical Properties and Handling

A thorough understanding of the building block's properties is essential for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 1044561-15-0[6][7]
Molecular Formula C₁₄H₂₀N₂O₂[6]
Molecular Weight 248.32 g/mol [6]
Appearance Off-white to light beige solid[8]
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, Ethyl Acetate)[8]

Safety & Handling: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6][9] Therefore, proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[9][10] Avoid breathing dust or fumes.[9][10] Store the compound in a tightly-closed container in a cool, dry place.[9]

Core Synthetic Workflow & Strategy

The primary utility of this compound lies in its capacity for sequential, controlled functionalization. The workflow diagram below illustrates the logical progression of its use in a typical synthetic campaign.

G A Start: This compound B Step 1: Functionalize Ring Nitrogen (e.g., Reductive Amination, Acylation) A->B R¹-X C Step 2: Cbz Deprotection (e.g., Catalytic Hydrogenation) B->C H₂, Pd/C D Step 3: Functionalize 3-Amino Group (e.g., Amide Coupling, Sulfonylation) C->D R²-Y E Final Product: Diversified Azepane Derivative D->E

Caption: Orthogonal synthesis workflow using this compound.

This approach allows for the systematic introduction of two different points of diversity (R¹ and R²), making it ideal for generating a focused library of analogues for biological screening.

Key Synthetic Transformations: Protocols & Mechanistic Insights

Functionalization of the Azepane Ring Nitrogen

With the 3-amino group protected, the secondary amine within the azepane ring is readily available for a variety of chemical transformations. Reductive amination is one of the most powerful and widely used methods for forming C-N bonds and is highly effective for this purpose.[11][12]

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the reaction of the building block with an aldehyde or ketone in the presence of a reducing agent to yield the N-alkylated azepane.

  • Rationale: The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the azepane's secondary amine and a carbonyl compound (aldehyde or ketone).[12] This intermediate is then reduced in situ by a hydride source. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is mild, tolerant of many functional groups, and does not reduce the starting aldehyde or ketone at an appreciable rate.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and the chosen aldehyde or ketone (1.1 eq).

  • Dissolve the solids in anhydrous DCM or DCE (to a concentration of approx. 0.1-0.2 M).

  • Stir the solution at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation, particularly with less reactive ketones.

  • Carefully add Sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

G cluster_0 Reductive Amination Mechanism Azepane_N Azepane-NH Iminium Iminium Ion [Azepane-N=CHR]⁺ Azepane_N->Iminium + Carbonyl, -H₂O Carbonyl R-CHO Carbonyl->Iminium Product N-Alkylated Azepane Azepane-N-CH₂R Iminium->Product + [H⁻] Hydride [H⁻] source (e.g., STAB) Hydride->Product

Caption: Simplified mechanism of reductive amination.

Deprotection of the 3-Amino Group

The benzyloxycarbonyl (Cbz) group is a robust protecting group, stable to a wide range of conditions. Its primary mode of removal is through catalytic hydrogenation, which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. This method is exceptionally clean, as the byproducts are volatile or easily removed.

Protocol 2: Cbz-Group Removal via Catalytic Hydrogenation

  • Rationale: The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Hydrogen gas is transferred to the Cbz group, leading to hydrogenolysis of the benzyl ester and subsequent decarboxylation to yield the unprotected primary amine.

Materials:

  • Cbz-protected azepane derivative (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

Procedure:

  • Dissolve the Cbz-protected azepane derivative (1.0 eq) in MeOH or EtOH in a suitable flask.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric, especially when dry. Always handle it wetted with solvent or water.

  • Seal the flask and purge the system with H₂ gas. This is typically done by evacuating the flask under vacuum and backfilling with H₂ gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours. The disappearance of the starting material and the appearance of a more polar spot (the free amine) on the TLC plate are indicative of reaction completion.

  • Work-up: Once complete, carefully vent the H₂ atmosphere and purge the flask with an inert gas like N₂ or Argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with MeOH. Caution: The Celite® pad with the catalyst should not be allowed to dry in the air. Quench it with water before disposal.

  • Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which is often pure enough for the next step. If necessary, purification can be achieved by chromatography or crystallization.

Functionalization of the 3-Amino Group

Once deprotected, the primary amine at the 3-position is a nucleophilic handle for a vast array of transformations, most commonly amide bond formation.

Protocol 3: Amide Bond Formation using a Coupling Reagent

  • Rationale: This protocol uses a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate a carboxylic acid, which then readily reacts with the primary amine to form a stable amide bond. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to scavenge the acid produced during the reaction.

Materials:

  • Deprotected 3-aminoazepane derivative (1.0 eq)

  • Carboxylic Acid (1.0 - 1.2 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the 3-aminoazepane derivative (1.0 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction at room temperature for 1-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide.

Conclusion

This compound is a high-value building block that provides a reliable and strategic platform for the synthesis of diverse and complex azepane-containing molecules. Its utility is rooted in the orthogonal reactivity of its two amine functionalities, enabled by the robust Cbz protecting group. By following the detailed protocols and understanding the chemical principles outlined in these application notes, researchers in medicinal chemistry can efficiently generate novel compound libraries, accelerating the path toward the discovery of new therapeutic agents.

References

Application of Benzyl Azepan-3-ylcarbamate in Pharmaceutical Development: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the strategic application of Benzyl azepan-3-ylcarbamate and its derivatives in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the rationale behind its use as a key intermediate, details its integration into synthetic workflows for neurologically active compounds, and provides robust experimental protocols.

Strategic Importance in CNS Drug Discovery

This compound serves as a pivotal building block in the synthesis of complex molecules targeting the central nervous system (CNS). Its utility is rooted in the synergistic combination of two critical structural motifs: the azepane ring and the benzyloxycarbonyl (Cbz) protecting group.

The Azepane Scaffold: A Privileged Structure for CNS Targets

The seven-membered azepane ring is a recurring motif in a multitude of FDA-approved drugs, particularly those targeting CNS disorders such as antipsychotics, anticonvulsants, and antidepressants.[1] Its conformational flexibility allows it to adopt low-energy conformations that can effectively bind to the often-complex topographies of neurological receptors. This inherent three-dimensionality is crucial for achieving high-affinity and selective interactions with target proteins, a fundamental requirement for potent and safe therapeutics.[2][3]

The Benzyloxycarbonyl (Cbz) Group: Orthogonal Protection in Multi-Step Synthesis

In the multi-step synthesis of complex pharmaceutical agents, the strategic use of protecting groups is paramount. The benzyloxycarbonyl (Cbz) group is a classic and highly effective protecting group for amines.[4] Its primary advantage lies in its orthogonality to other common amine protecting groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The Cbz group is stable under the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. Instead, it is typically cleaved under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst).[4][5] This orthogonality allows for the selective deprotection of different amines at various stages of a complex synthesis, providing chemists with precise control over the synthetic route.

Core Application: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

A prime example of the application of azepane-based carbamates is in the development of Neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis (nausea and vomiting).[6][7] Antagonists of the NK1 receptor, such as the FDA-approved drug Aprepitant, are used to prevent chemotherapy-induced and postoperative nausea and vomiting.[6]

The synthesis of potent, dual NK1/NK2 receptor antagonists, such as DNK333 , provides a concrete illustration of the synthetic utility of the azepane core derived from intermediates like this compound.[8][9]

The Neurokinin-1 (NK1) Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, Substance P, the receptor activates downstream signaling cascades primarily through Gq and Gs proteins. This leads to the production of second messengers like inositol triphosphate (IP3) and cyclic AMP (cAMP), which in turn modulate intracellular calcium levels and activate protein kinases. These pathways ultimately influence cellular responses such as proliferation, inflammation, and neurotransmission. NK1 antagonists block the binding of Substance P, thereby inhibiting these downstream effects.

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates Gs Gs Protein NK1R->Gs Activates PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts SP Substance P (Ligand) SP->NK1R Activates Antagonist NK1 Antagonist (e.g., DNK333) Antagonist->NK1R Blocks IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 PKC Activate PKC IP3_DAG->PKC CellResponse Cellular Responses (Inflammation, Proliferation, Neurotransmission) Ca2->CellResponse PKC->CellResponse cAMP cAMP ATP->cAMP PKA Activate PKA cAMP->PKA PKA->CellResponse

NK1 Receptor Signaling Pathway

Experimental Protocols and Methodologies

The following sections provide detailed protocols for the key synthetic transformations involving this compound and its derivatives. The overall workflow involves the deprotection of the Cbz group to yield the free amine, followed by coupling with a carboxylic acid to form the final amide product.

Synthetic_Workflow Start Benzyl (S)-(2-oxoazepan-3-yl)carbamate Intermediate (S)-3-Aminoazepan-2-one (Free Amine) Start->Intermediate Step 1: Cbz Deprotection (Catalytic Hydrogenolysis) Final Final Product (e.g., NK1 Antagonist) Intermediate->Final Step 2: Amide Coupling Acid Activated Carboxylic Acid Acid->Final Coupling Partner

General Synthetic Workflow
Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of the benzyloxycarbonyl (Cbz) protecting group to yield the free amine of the azepanone core.

Materials:

  • Benzyl (S)-(2-oxoazepan-3-yl)carbamate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH), HPLC grade

  • Hydrogen (H₂) gas supply or a hydrogen donor (e.g., Ammonium formate)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Benzyl (S)-(2-oxoazepan-3-yl)carbamate (1.0 equivalent).

  • Dissolution: Dissolve the starting material in methanol (approximately 0.1 M concentration).

  • Inerting: Flush the flask with an inert gas (N₂ or Ar).

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) to the stirred solution.[5]

  • Hydrogenation:

    • Method A (H₂ Gas): Secure a hydrogen-filled balloon to the flask via a three-way stopcock. Evacuate the flask and backfill with H₂. Repeat this cycle three times. Maintain a positive pressure of H₂ with the balloon and stir the suspension vigorously at room temperature.[10]

    • Method B (Transfer Hydrogenation): Add ammonium formate (5.0 equivalents) to the suspension and heat the mixture to reflux.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric upon drying; ensure it remains wet during filtration and handling.

    • Wash the Celite® pad with a small amount of methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude (S)-3-aminoazepan-2-one. This intermediate is often used in the next step without further purification.

Protocol 2: Amide Coupling Reaction

This protocol describes the coupling of the deprotected amine with a carboxylic acid to form the final amide product. The example is based on the synthesis of NK1 antagonists.[8][9]

Materials:

  • (S)-3-Aminoazepan-2-one (from Protocol 1)

  • Carboxylic acid coupling partner (e.g., 3-[N'-3,5-bis(trifluoromethyl)benzoyl-N-(3,4-dichlorobenzyl)-N'-methylhydrazino]propionic acid)

  • Coupling Reagent: e.g., HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Ethyl acetate (EtOAc).

Procedure:

  • Activation of Carboxylic Acid:

    • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

    • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2.0-3.0 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester.

  • Coupling:

    • Add a solution of (S)-3-aminoazepan-2-one (1.1 equivalents) in a minimal amount of anhydrous DMF to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 2-12 hours.

  • Reaction Monitoring: Monitor the reaction for completion using TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure final product.

Data Presentation: Properties and Efficacy

The successful synthesis and application of this compound as an intermediate lead to final compounds with specific physicochemical and biological properties.

Table 1: Physicochemical Properties of Benzyl (S)-(2-Oxoazepan-3-Yl)Carbamate

PropertyValue
CAS Number 103478-12-2
Molecular Formula C₁₄H₁₈N₂O₃
Molecular Weight 262.31 g/mol
Appearance White solid
Purity (GC) ≥ 99%

Table 2: Biological Activity of a Representative Final Product (DNK333) [8]

TargetBinding Affinity (pKi)
Human NK1 Receptor 8.38
Human NK2 Receptor 8.02

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical development, particularly for the synthesis of CNS-active compounds like NK1 receptor antagonists. The strategic incorporation of the conformationally flexible azepane ring and the orthogonally-protected amine function provides a robust platform for the construction of complex molecular architectures. The detailed protocols provided herein offer a practical guide for researchers to leverage this key building block in their drug discovery programs, enabling the efficient synthesis of novel therapeutic agents.

References

Application Notes and Protocols for Benzyl Azepan-3-ylcarbamate as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Amine Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious use of protecting groups is paramount. Amines, being nucleophilic and basic, are often implicated in undesired side reactions. Their temporary masking allows for the selective transformation of other functional groups within a molecule. The ideal protecting group should be introduced in high yield under mild conditions, remain robust throughout various synthetic steps, and be cleaved selectively and efficiently without compromising the integrity of the molecule.

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection strategy, lauded for its stability and its lability to catalytic hydrogenolysis. This guide focuses on a specific Cbz-based protecting group, Benzyl azepan-3-ylcarbamate , which incorporates the pharmaceutically relevant azepane scaffold. The seven-membered azepane ring is a privileged structure found in numerous FDA-approved drugs, and its incorporation into a protecting group offers potential advantages in terms of solubility, crystallinity, and downstream synthetic utility.

This document serves as a comprehensive technical guide, providing in-depth application notes and detailed protocols for the synthesis, application, and deprotection of this compound.

Physicochemical Properties and Structural Data

PropertyValueSource
IUPAC Name This compoundAiFChem[1]
CAS Number 1044561-15-0AiFChem[1]
Molecular Formula C₁₄H₂₀N₂O₂AiFChem[1]
Molecular Weight 248.32 g/mol AiFChem[1]
Appearance Off-white to light beige solid (predicted)-
Solubility Soluble in common organic solvents (predicted)-

Synthesis of the Protecting Group: this compound

The synthesis of this compound can be approached through both traditional organic chemistry methods and modern biocatalytic routes.

Protocol 1: Traditional Synthesis via Reaction of 3-Aminoazepane with Benzyl Chloroformate

This method follows the classic Schotten-Baumann conditions for the Cbz protection of an amine. The free 3-aminoazepane is reacted with benzyl chloroformate in the presence of a base to neutralize the HCl byproduct.

Reaction Scheme:

Traditional Synthesis reagents 3-Aminoazepane + Benzyl Chloroformate product This compound reagents->product Cbz Protection conditions Base (e.g., NaHCO₃, Et₃N) Solvent (e.g., CH₂Cl₂, H₂O/Dioxane) 0 °C to room temperature conditions->product

Synthesis of this compound

Materials:

  • 3-Aminoazepane dihydrochloride

  • Sodium hydroxide (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Free-Basing of 3-Aminoazepane: To a solution of 3-aminoazepane dihydrochloride (1.0 eq) in water, add a solution of NaOH (2.2 eq) at 0 °C. Extract the aqueous layer with dichloromethane (3 x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free 3-aminoazepane. Use immediately in the next step.

  • Cbz Protection: Dissolve the crude 3-aminoazepane (1.0 eq) in dichloromethane. Add a saturated aqueous solution of sodium bicarbonate (2.0 eq). Cool the biphasic mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise to the vigorously stirred mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Expected Yield: 75-85%

Protocol 2: Biocatalytic Synthesis via an Enzymatic Cascade

A modern and green approach to enantiopure L-3-N-Cbz-aminoazepane involves a one-pot multi-enzyme cascade utilizing galactose oxidase (GOase) and an imine reductase (IRED).[2][3][4][5]

Reaction Scheme:

Enzymatic Synthesis start N-Cbz-L-lysinol intermediate1 Amino aldehyde start->intermediate1 Galactose Oxidase (GOase) intermediate2 Cyclic imine intermediate1->intermediate2 Spontaneous cyclization product L-3-N-Cbz-aminoazepane intermediate2->product Imine Reductase (IRED) Amine Protection amine Primary Amine (R-NH₂) protected_amine Protected Amine (R-NH-Cbz) amine->protected_amine Protection protecting_group This compound protecting_group->protected_amine Protection conditions Base (e.g., NaHCO₃, Et₃N) Solvent (e.g., CH₂Cl₂, THF) Room Temperature conditions->protected_amine Deprotection protected_amine Cbz-Protected Amine deprotected_amine Free Amine protected_amine->deprotected_amine Hydrogenolysis conditions H₂ (gas) Pd/C catalyst Solvent (e.g., MeOH, EtOH, EtOAc) Room Temperature conditions->deprotected_amine

References

Application Note & Protocol: A Robust and Scalable Synthesis of Benzyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzyl azepan-3-ylcarbamate is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of complex nitrogen-containing heterocyclic scaffolds for drug discovery. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. The protocol is designed for robustness, safety, and efficiency, transitioning from laboratory-scale procedures to a multi-kilogram production environment. We will detail a classic Schotten-Baumann N-protection strategy, emphasizing critical process parameters, in-process controls (IPCs), safety protocols for handling hazardous reagents like benzyl chloroformate, and analytical validation methods.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route involves the N-protection of azepan-3-amine using benzyl chloroformate (Cbz-Cl). This method is widely employed due to its high efficiency, use of readily available and cost-effective reagents, and straightforward workup procedure, making it highly amenable to large-scale production.[1][2]

Reaction Scheme:

Azepan-3-amine + Benzyl Chloroformate → this compound

The reaction proceeds via a nucleophilic acyl substitution mechanism under Schotten-Baumann conditions.[2] The amine nitrogen of azepan-3-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The presence of an aqueous inorganic base (potassium carbonate) serves two critical functions: it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation, and it maintains the amine in its deprotonated, nucleophilic state.[2]

Diagram: Reaction Mechanism

Caption: Nucleophilic attack of the amine on benzyl chloroformate.

Process Hazards and Critical Safety Protocols

Scaling up this synthesis requires a rigorous safety assessment, primarily concerning the handling of Benzyl Chloroformate (Cbz-Cl) .

Hazard Profile of Benzyl Chloroformate:

  • Corrosive: Causes severe skin burns and serious eye damage.[3][4]

  • Toxic & Lachrymator: Harmful if inhaled and is a potent lachrymator (tear-inducing agent).[5][6]

  • Carcinogen: Suspected of causing cancer.[3][4][6]

  • Reactive: Reacts with water and moist air to produce corrosive hydrogen chloride gas.[7] It is also combustible.[7]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3][4]

Mandatory Safety Procedures:

  • Engineering Controls: All operations involving Cbz-Cl must be conducted in a certified, high-performance chemical fume hood or a ventilated enclosure.[7] Emergency safety showers and eyewash stations must be immediately accessible.[3]

  • Personal Protective Equipment (PPE): A comprehensive PPE setup is non-negotiable.

    • Hand Protection: Wear acid-resistant gloves (e.g., butyl rubber or Viton™). Double-gloving is recommended.[7]

    • Eye Protection: Chemical safety goggles and a full-face shield are required.[3][8]

    • Body Protection: Wear a chemically resistant apron or suit over a flame-retardant lab coat.[8]

    • Respiratory Protection: In case of inadequate ventilation or for spill response, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is mandatory.[3][8]

  • Handling and Storage: Store Cbz-Cl in tightly closed containers in a cool, dry, well-ventilated area, preferably in an explosion-proof refrigerator (2-8 °C) under an inert atmosphere (e.g., nitrogen).[3][7] Use only non-sparking tools and ensure proper grounding to prevent static discharge.[3]

  • Spill & Emergency Response: In case of a spill, isolate the area.[5] Do not use water on the spill itself.[5][7] Use a dry chemical absorbent. For skin contact, immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][8] For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[3][4]

Scale-Up Experimental Protocol

This protocol is designed for a target scale of ~1.0 kg of the final product. Adjustments should be made based on available reactor volumes and equipment.

Materials and Equipment:

  • Reactor: 20 L jacketed glass reactor with overhead stirring, temperature probe, nitrogen inlet, and reflux condenser.

  • Addition Funnel: 2 L pressure-equalizing dropping funnel.

  • Chemicals:

    • Azepan-3-amine (or its hydrochloride salt)

    • Benzyl Chloroformate (Cbz-Cl), 95%+ purity

    • Potassium Carbonate (K₂CO₃), anhydrous powder

    • Dichloromethane (DCM)

    • Deionized Water

    • Brine (Saturated NaCl solution)

    • Magnesium Sulfate (MgSO₄), anhydrous

    • Methyl tert-butyl ether (MTBE)

  • Filtration and Drying: Buchner funnel, filter paper, and vacuum oven.

Step-by-Step Procedure

Diagram: Synthesis Workflow

G A 1. Reactor Setup & Inerting - Assemble and purge 20L reactor with N₂. B 2. Charge Reactants - Add Azepan-3-amine & DCM. - Add aqueous K₂CO₃ solution. A->B C 3. Cool Reaction Mixture - Cool reactor contents to 0-5 °C. B->C D 4. Cbz-Cl Addition - Add Benzyl Chloroformate dropwise via funnel. - Maintain temperature < 10 °C. C->D E 5. Reaction & Monitoring - Stir at RT for 2-4 hours. - Monitor via TLC/HPLC (IPC-1). D->E F 6. Work-up: Phase Separation - Separate organic and aqueous layers. E->F G 7. Extraction & Washing - Extract aqueous layer with DCM. - Wash combined organic layers with brine. F->G H 8. Drying & Concentration - Dry organic layer over MgSO₄. - Concentrate under reduced pressure. G->H I 9. Purification - Crystallize crude product from MTBE/Heptane. H->I J 10. Final Product - Filter, wash with cold heptane, and dry under vacuum. I->J

Caption: Scaled synthesis and purification workflow.

  • Reactor Preparation: Charge the 20 L reactor with Azepan-3-amine (1.14 kg, 10.0 mol, 1.0 equiv). Add Dichloromethane (DCM, 5 L). Begin stirring at 200-250 RPM.

  • Base Addition: In a separate vessel, dissolve Potassium Carbonate (2.76 kg, 20.0 mol, 2.0 equiv) in deionized water (5 L). Add this solution to the reactor.

  • Cooling: Cool the biphasic mixture in the reactor to 0-5 °C using a circulating chiller.

  • Reagent Addition: Slowly add Benzyl Chloroformate (1.79 kg, 10.5 mol, 1.05 equiv) dropwise via the addition funnel over 1.5-2 hours. Causality: A slow, controlled addition is critical to manage the reaction exotherm and prevent temperature spikes above 10 °C, which could lead to side product formation.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.

  • In-Process Control (IPC-1): Withdraw a small sample from the organic layer. Check for the complete consumption of the starting amine by TLC or HPLC. If the reaction is incomplete, continue stirring for another 1-2 hours.

  • Work-up:

    • Stop stirring and allow the layers to separate. Transfer the lower organic (DCM) layer to a separate vessel.

    • Extract the aqueous layer with DCM (2 x 2 L).

    • Combine all organic layers and wash with brine (3 L).

  • Drying and Solvent Swap: Dry the combined organic layer over anhydrous Magnesium Sulfate (MgSO₄, ~300 g), filter, and wash the cake with DCM (1 L). Concentrate the filtrate under reduced pressure to a thick oil. Add Methyl tert-butyl ether (MTBE, 4 L) and reconcentrate to remove residual DCM.

  • Crystallization: Dissolve the crude oil in warm MTBE (approx. 40 °C, ~5 L). Slowly add heptane (~5 L) with gentle stirring until turbidity persists. Cool the mixture to 0-5 °C and hold for at least 4 hours to allow for complete crystallization.

  • Isolation and Drying: Collect the solid product by vacuum filtration, washing the filter cake with cold heptane (2 x 1 L). Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.

Process Parameters and In-Process Controls

ParameterTarget ValueJustification & ControlIn-Process Control (IPC)
Stoichiometry 1.05 equiv. Cbz-ClA slight excess ensures complete conversion of the limiting starting amine.IPC-1: TLC/HPLC analysis for amine consumption. Specification: <1% starting amine remaining.
Temperature 0-10 °C (Addition)Controls reaction exotherm, minimizes side reactions, and ensures stability of Cbz-Cl. Maintained by chiller unit.Continuous monitoring via temperature probe.
Reaction Time 2-4 hours post-additionEnsures the reaction proceeds to completion.Monitored by IPC-1.
Stirring Speed 200-250 RPMEnsures efficient mixing of the biphasic system for optimal mass transfer.Controlled via overhead stirrer settings.
Product Purity >98% (by HPLC)To meet quality standards for subsequent synthetic steps.IPC-2: HPLC analysis of the final, dried product.
Residual Solvents <5000 ppm (DCM, MTBE)To meet standard pharmaceutical intermediate quality guidelines.IPC-3: GC-HS analysis of the final product.

Analytical Methods

  • Thin Layer Chromatography (TLC):

    • Mobile Phase: 10% Methanol in Dichloromethane

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Visualization: UV light (254 nm) and/or staining with ninhydrin (for detecting residual amine).

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution with Acetonitrile and Water (with 0.1% TFA).

    • Flow Rate: 1.0 mL/min

    • Detector: UV at 254 nm.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction (IPC-1 Fail) Insufficient Cbz-Cl; Inefficient mixing; Low reaction temperature.Add a small additional charge of Cbz-Cl (0.05 equiv); Increase stirring speed; Allow reaction to proceed for a longer duration at RT.
Low Isolated Yield Incomplete extraction; Product loss during transfers or crystallization.Perform an additional extraction of the aqueous layer; Optimize crystallization solvent ratios and cooling profile.
Oily Product / Fails to Crystallize Presence of impurities; Residual solvent (DCM).Re-dissolve in a minimal amount of DCM and precipitate into a large volume of cold heptane; Ensure complete solvent swap to MTBE before crystallization.
Product Purity Low (IPC-2 Fail) Side product formation (e.g., di-acylation, carbonate); Incomplete work-up.Re-crystallize the material; Consider a silica gel plug filtration of the crude material before crystallization.

References

Application Note: Enzymatic Synthesis of Benzyl Azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Practical Guide for Researchers in Pharmaceutical Development

Abstract

This application note provides a comprehensive guide to the enzymatic synthesis of benzyl azepan-3-ylcarbamate, a valuable building block in the development of novel therapeutics, particularly those targeting the central nervous system. We present a detailed protocol employing the robust and highly selective immobilized lipase B from Candida antarctica (Novozym® 435) for the efficient carbamoylation of 3-aminoazepane. This biocatalytic approach offers significant advantages over traditional chemical methods, including milder reaction conditions, enhanced selectivity, and a superior environmental profile. The causality behind experimental choices, a self-validating protocol, and in-depth characterization methods are discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound in Drug Discovery

The azepane scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS).[1] this compound serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The carbamate moiety can act as a crucial pharmacophore or as a protecting group for the amine, enabling further synthetic transformations.[2][3] The development of efficient and sustainable methods for the synthesis of such chiral amines and their derivatives is of paramount importance in the pharmaceutical industry.[4]

Traditional chemical routes for carbamate synthesis often rely on harsh reagents like phosgene derivatives or isocyanates, which pose significant safety and environmental concerns.[5][6] Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful alternative, offering high selectivity under mild conditions.[7] Lipases, in particular, have demonstrated remarkable versatility in non-aqueous media, catalyzing reactions such as transesterification to form carbamates with high efficiency.[8][9] This application note details a robust enzymatic protocol for the synthesis of this compound, leveraging the capabilities of immobilized Candida antarctica lipase B.

The Biocatalytic Approach: Lipase-Mediated Carbamoylation

The enzymatic synthesis of this compound is achieved through a lipase-catalyzed aminolysis or transesterification reaction. In this process, the amine group of 3-aminoazepane acts as a nucleophile, attacking the carbonyl group of an activated benzyl carbamate donor, such as dibenzyl carbonate. The lipase facilitates this reaction by activating the acyl donor and orienting the substrates within its active site.

Key Advantages of the Enzymatic Method:

  • High Selectivity: Lipases can exhibit high chemo-, regio-, and enantioselectivity, minimizing the formation of by-products.

  • Mild Reaction Conditions: The reaction proceeds at moderate temperatures and atmospheric pressure, preserving sensitive functional groups.

  • Environmental Sustainability: The use of a reusable biocatalyst and the avoidance of toxic reagents align with the principles of green chemistry.

  • Simplified Downstream Processing: The high selectivity of the enzymatic reaction often leads to cleaner reaction mixtures, simplifying product purification.

Enzyme Selection: The Rationale for Novozym® 435

Novozym® 435, an immobilized form of Candida antarctica lipase B (CALB) on a macroporous acrylic resin, is the biocatalyst of choice for this application.[10] Its widespread use in both academic and industrial settings is attributed to its:

  • Broad Substrate Specificity: CALB is known to accept a wide range of substrates, including those relevant for carbamate synthesis.[11]

  • High Stability: Immobilization enhances the thermal and operational stability of the enzyme, particularly in organic solvents.[12][13]

  • Commercial Availability and Proven Track Record: Novozym® 435 is readily available and has been successfully employed in a vast number of synthetic applications, including the synthesis of esters and amides.[14][15][16][17]

Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step methodology for the enzymatic synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Aminoazepane≥98%Commercial Source
Dibenzyl carbonate≥99%Commercial Source
Novozym® 435 (immobilized CALB)-Novozymes
Methyl tert-butyl ether (MTBE)Anhydrous, ≥99.8%Commercial Source
Molecular Sieves, 4 ÅActivatedCommercial Source
Ethyl AcetateHPLC GradeCommercial Source
HexaneHPLC GradeCommercial Source
Reaction Setup and Procedure
  • Preparation of Reactants: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminoazepane (1.14 g, 10 mmol) and dibenzyl carbonate (2.66 g, 11 mmol, 1.1 equivalents) in 50 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Addition of Molecular Sieves: Add activated 4 Å molecular sieves (2 g) to the reaction mixture to ensure anhydrous conditions. The presence of water can lead to undesired hydrolysis of the dibenzyl carbonate.[9]

  • Enzyme Addition: Add Novozym® 435 (500 mg, ~10% by weight of substrates) to the reaction mixture.

  • Reaction Incubation: Seal the flask and place it in a temperature-controlled shaker or on a stirring hotplate set to 50 °C. Stir the reaction mixture at 200 rpm.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots (0.1 mL) at regular intervals (e.g., 2, 4, 8, 12, and 24 hours). Dilute the aliquots with mobile phase and analyze by HPLC-UV (see Section 3.4 for analytical method). The reaction is considered complete when the consumption of 3-aminoazepane is maximized.

Work-up and Purification
  • Enzyme Recovery: Once the reaction is complete, stop the stirring and allow the immobilized enzyme to settle. Decant the supernatant. The Novozym® 435 can be washed with fresh MTBE, dried under vacuum, and stored for reuse in subsequent batches.

  • Solvent Removal: Remove the MTBE from the supernatant by rotary evaporation.

  • Crystallization: Dissolve the resulting crude oil in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) to facilitate crystallization.

  • Isolation of Product: Collect the crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum to yield this compound as a white to off-white solid.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC):

    • System: Standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.[18]

    • Retention Times: To be determined experimentally. 3-aminoazepane will have a shorter retention time than the more nonpolar product, this compound.

  • Characterization of the Final Product:

    • Melting Point: Determine the melting point and compare it with literature values.

    • ¹H and ¹³C NMR Spectroscopy: Confirm the structure of the product.

    • Mass Spectrometry: Determine the molecular weight of the product.

Visualizing the Process

Enzymatic Reaction Mechanism

Enzymatic_Carbamate_Synthesis cluster_reactants Reactants cluster_enzyme Enzyme Active Site cluster_products Products 3-Aminoazepane 3-Aminoazepane CALB Novozym® 435 (CALB) 3-Aminoazepane->CALB Enters active site Dibenzyl_Carbonate Dibenzyl Carbonate Dibenzyl_Carbonate->CALB Acyl donor binding Product Benzyl azepan- 3-ylcarbamate CALB->Product Product release Byproduct Benzyl Alcohol CALB->Byproduct Byproduct release

Caption: Lipase-catalyzed synthesis of this compound.

Experimental Workflow

Workflow A 1. Reaction Setup (3-Aminoazepane, Dibenzyl Carbonate, MTBE, Molecular Sieves) B 2. Add Novozym® 435 A->B C 3. Incubation (50 °C, 200 rpm) B->C D 4. Reaction Monitoring (HPLC) C->D E 5. Enzyme Recovery (Filtration/Decantation) D->E Reaction Complete F 6. Solvent Removal (Rotary Evaporation) E->F I Re-use of Novozym® 435 E->I G 7. Purification (Crystallization) F->G H 8. Product Characterization (NMR, MS, MP) G->H

Caption: Overall experimental workflow for the synthesis and purification.

Expected Results and Data Summary

The enzymatic synthesis of this compound is expected to proceed efficiently under the described conditions. The following table summarizes typical expected outcomes.

ParameterExpected Value/Outcome
Reaction Time12 - 24 hours
Conversion of 3-Aminoazepane> 95%
Isolated Yield85 - 95%
Product Purity (post-cryst.)> 99% (by HPLC)
Enzyme ReusabilityHigh activity retained for at least 5-10 cycles

Troubleshooting and Key Considerations

  • Low Conversion:

    • Water Content: Ensure all reagents and the solvent are anhydrous. Use freshly activated molecular sieves.

    • Enzyme Activity: Verify the activity of the Novozym® 435. If it has been stored improperly or for an extended period, its activity may be diminished.

    • Temperature: While 50 °C is a good starting point, optimization may be required. Higher temperatures could increase the reaction rate but may also lead to enzyme denaturation.

  • By-product Formation:

    • The primary by-product is benzyl alcohol, which is removed during work-up. If other by-products are observed, it could indicate substrate instability or non-selective reactions.

  • Enzyme Leaching:

    • Novozym® 435 is known to be robust, but some mechanical agitation or harsh solvent conditions could lead to enzyme leaching. Ensure stirring is not overly vigorous.

Conclusion

This application note has detailed a practical and efficient enzymatic method for the synthesis of this compound. The use of immobilized Candida antarctica lipase B (Novozym® 435) provides a green and selective alternative to conventional chemical synthesis. The protocol is designed to be self-validating, with clear steps for reaction monitoring, product purification, and characterization. This biocatalytic approach is well-suited for researchers and scientists in drug development, offering a reliable and sustainable route to this important pharmaceutical intermediate.

References

The Strategic Application of Benzyl Azepan-3-ylcarbamate in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold and the Significance of Chirality

In the landscape of medicinal chemistry and drug discovery, the azepane ring system is a privileged scaffold. Its seven-membered structure offers a flexible yet constrained three-dimensional geometry that is highly sought after for designing novel therapeutics targeting the central nervous system and other biological pathways.[1][2] The introduction of chirality to the azepane core dramatically expands the accessible chemical space, allowing for precise stereochemical control that is often paramount for optimizing pharmacological activity and minimizing off-target effects. Benzyl azepan-3-ylcarbamate, particularly in its enantiomerically pure forms, serves as a versatile chiral building block for the synthesis of complex, high-value molecules.[3] The carbamate moiety not only protects the amine functionality but also can influence the stereochemical outcome of subsequent transformations.[4]

This technical guide provides a comprehensive overview of the synthesis of chiral this compound and explores its potential applications in the stereoselective synthesis of advanced pharmaceutical intermediates. The protocols and methodologies presented herein are designed to be a valuable resource for researchers, scientists, and drug development professionals.

I. Enantioselective Synthesis of Benzyl (S)-azepan-3-ylcarbamate: An Enzymatic Approach

The demand for enantiomerically pure chiral amines has driven the development of sustainable and highly selective synthetic methods. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, offers a powerful alternative to traditional chemical synthesis, which often requires harsh conditions or expensive chiral catalysts.[5] A multi-enzyme cascade has been demonstrated to be effective for the synthesis of L-3-N-Cbz-aminoazepane (the (S)-enantiomer of this compound) from an achiral amino alcohol precursor.[5]

Scientific Rationale: A Two-Enzyme Cascade

This chemoenzymatic strategy employs a two-enzyme system: a galactose oxidase (GOase) and an imine reductase (IRED). The GOase variant selectively oxidizes the primary alcohol of the N-Cbz-protected L-lysinol to the corresponding aldehyde. This intermediate spontaneously cyclizes to form a cyclic imine, which is then stereoselectively reduced by the IRED to yield the desired (S)-3-N-Cbz-aminoazepane.[5] The one-pot nature of this cascade is highly advantageous as it obviates the need to isolate the potentially unstable aldehyde and imine intermediates, thereby preserving the enantiopurity of the final product.[5]

Diagram 1: Enzymatic Cascade for (S)-Benzyl Azepan-3-ylcarbamate Synthesis

Enzymatic Cascade cluster_0 One-Pot Reaction Vessel Lysinol N-Cbz-L-lysinol Aldehyde Intermediate Aldehyde Lysinol->Aldehyde Galactose Oxidase (GOase) Imine Cyclic Imine Intermediate Aldehyde->Imine Spontaneous Cyclization Product (S)-Benzyl azepan-3-ylcarbamate Imine->Product Imine Reductase (IRED)

Caption: Workflow of the one-pot, two-enzyme cascade for the synthesis of (S)-Benzyl azepan-3-ylcarbamate.

Experimental Protocol: Enzymatic Synthesis

This protocol is adapted from established procedures for the synthesis of chiral cyclic amines.[5]

Materials:

  • N-Cbz-L-lysinol

  • Galactose oxidase (GOase) variant

  • Imine reductase (IRED)

  • Sodium phosphate buffer (NaPi), pH 7.5

  • Catalase

  • Horseradish peroxidase (HRP)

  • NADPH or a suitable recycling system

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve N-Cbz-L-lysinol (1 equivalent) in sodium phosphate buffer (pH 7.5) to a final concentration of 3 mM.

  • Enzyme Addition: Add the GOase variant, IRED, catalase, and HRP to the reaction mixture. If not using a whole-cell system, ensure the addition of NADPH or a cofactor recycling system (e.g., glucose/glucose dehydrogenase).

  • Incubation: Incubate the reaction mixture at 30°C with gentle agitation (e.g., 200 rpm) for 16-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, quench the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Vigorously mix the biphasic solution and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (S)-Benzyl azepan-3-ylcarbamate.

Table 1: Representative Data for Enzymatic Synthesis of Chiral Cyclic Amines [5]

Substrate (3 mM)GOase VariantIRED VariantAnalytical Yield (%)
N-Cbz-L-ornithinolGOase M3-5IRED-256~70
N-Cbz-L-lysinol GOase M3-5 IRED-256 ~55

Note: Yields are based on analytical measurements and may vary depending on the specific enzyme variants and reaction conditions.

II. Proposed Applications of Chiral this compound in Asymmetric Synthesis

While the direct use of enantiomerically pure this compound as a chiral auxiliary in the literature is not extensively documented, its structure lends itself to a variety of stereoselective transformations based on well-established methodologies for N-protected chiral amines. The following sections outline proposed applications and generalized protocols.

Application 1: Diastereoselective N-Alkylation for the Synthesis of Chiral Tertiary Amines

The chiral 3-aminoazepane scaffold can be further functionalized at the nitrogen atom. The existing stereocenter at C3 can direct the incoming electrophile to one face of the molecule, leading to the diastereoselective formation of a new chiral center if the substituent is appropriate.

Scientific Rationale: The benzyl carbamate protecting group can be removed under mild hydrogenolysis conditions to yield the free secondary amine. Subsequent alkylation with a suitable electrophile in the presence of a base can proceed with facial selectivity influenced by the stereochemistry at the C3 position.

Diagram 2: Proposed Diastereoselective N-Alkylation

N-Alkylation Start (S)-Benzyl azepan-3-ylcarbamate Deprotection Deprotection (H2, Pd/C) Start->Deprotection Amine (S)-azepan-3-amine Deprotection->Amine Alkylation Alkylation (R-X, Base) Amine->Alkylation Product Diastereomerically Enriched N-alkyl-azepan-3-amine Alkylation->Product

Caption: Proposed workflow for the synthesis of chiral N-alkylated azepanes.

Generalized Protocol: Diastereoselective N-Alkylation

  • Deprotection: Dissolve (S)-Benzyl azepan-3-ylcarbamate (1 equivalent) in methanol or ethanol. Add palladium on carbon (10 mol%) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC or LC-MS indicates complete consumption of the starting material. Filter the reaction mixture through celite and concentrate the filtrate to obtain the crude (S)-azepan-3-amine.

  • Alkylation: Dissolve the crude amine in a suitable aprotic solvent (e.g., acetonitrile or DMF). Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) and the desired alkyl halide (1.1 equivalents). Stir the reaction at room temperature or with gentle heating until the reaction is complete.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography to isolate the desired N-alkylated azepane. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC.

Application 2: Synthesis of Chiral Ligands for Asymmetric Catalysis

The 3-aminoazepane scaffold is an excellent starting point for the synthesis of novel chiral ligands for asymmetric catalysis.[4][6] The amino group can be functionalized to introduce phosphine, oxazoline, or other coordinating moieties.

Scientific Rationale: The synthesis of P,N-ligands, which have shown great promise in a variety of transition metal-catalyzed reactions, is a feasible application.[4] The amino group of deprotected (S)-azepan-3-amine can be reacted with a suitable phosphine-containing electrophile to generate a chiral P,N-ligand.

Generalized Protocol: Synthesis of a Chiral P,N-Ligand

  • Deprotection: Prepare (S)-azepan-3-amine from (S)-Benzyl azepan-3-ylcarbamate as described in the previous protocol.

  • Phosphine Introduction: Dissolve the crude amine in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C and add a base such as triethylamine (1.2 equivalents). Slowly add a solution of 2-(diphenylphosphino)benzoyl chloride (1.05 equivalents) in THF. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography under an inert atmosphere to yield the chiral P,N-ligand.

III. Conclusion and Future Outlook

This compound, in its enantiomerically pure form, is a valuable and versatile building block for the synthesis of complex chiral molecules. The enzymatic cascade for its synthesis represents a green and efficient method for accessing this important intermediate. While direct applications in the literature are still emerging, the logical extension of established synthetic methodologies for chiral amines and related heterocycles suggests a broad scope of potential uses in diastereoselective reactions and the synthesis of novel chiral ligands. The protocols and proposed applications outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this promising chiral building block in their drug discovery and development endeavors.

References

Application Notes and Experimental Protocols for Benzyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals working with Benzyl azepan-3-ylcarbamate. The azepane scaffold is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs for a range of therapeutic areas.[1] This guide offers detailed, field-proven protocols for the synthesis, purification, characterization, and strategic application of this compound as a key building block in drug discovery programs. The methodologies are presented with an emphasis on the underlying chemical principles and rationale to ensure robust and reproducible outcomes.

Compound Profile: Physicochemical Properties and Safety

This compound is a bifunctional organic molecule incorporating a seven-membered azepane ring and a benzyl carbamate protecting group. This structure makes it a valuable intermediate for introducing the 3-aminoazepane moiety into more complex target molecules.

Physicochemical Data
PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1044561-15-0[2]
Molecular Formula C₁₄H₂₀N₂O₂Derived
Molecular Weight 248.32 g/mol [2]
Appearance Off-white to light beige solid[3]
Purity Typically ≥95-98%[2][4]
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol)[3]
Safety and Handling

While specific toxicity data for this exact compound is limited, data from closely related analogs, such as its hydrochloride salt, indicates potential hazards.[4] All handling should be performed by trained personnel in a well-ventilated chemical fume hood.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4]

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[4][5]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4][5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4]

Synthesis and Purification Protocol

The following protocol details a standard and reliable method for the synthesis of this compound from 3-aminoazepane via N-protection with benzyl chloroformate. The benzyl carbamate (Cbz or Z) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its clean removal via catalytic hydrogenolysis.

Synthesis Workflow

cluster_0 Synthesis cluster_1 Work-up cluster_2 Purification & Analysis reagents 3-Aminoazepane Benzyl Chloroformate DCM, Base (e.g., TEA) reaction Reaction at 0°C to RT (Carbamate Formation) reagents->reaction 1. Dissolve & Cool 2. Add Reagents quench Quench with H₂O reaction->quench extract Extract with DCM quench->extract chromatography Silica Gel Chromatography (e.g., Hexane/EtOAc) dry Dry (Na₂SO₄) & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate concentrate->chromatography characterization Characterization (NMR, MS, etc.) chromatography->characterization cluster_0 Drug Discovery Workflow start This compound (Protected Scaffold) deprotection Cbz Deprotection (Hydrogenolysis) start->deprotection free_amine 3-Aminoazepane Derivative (Free Amine) deprotection->free_amine coupling Amide Coupling or Other Reactions free_amine->coupling candidate Complex Drug Candidate (e.g., Kinase Inhibitor) coupling->candidate testing Biological Testing (e.g., Kinase Assay) candidate->testing

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzyl Azepan-3-ylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl azepan-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am planning to synthesize this compound. What is a reliable starting protocol?

A1: A robust and widely adopted method for the synthesis of this compound is the protection of the primary amine of 3-aminoazepane using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[1][2] This biphasic reaction condition is effective for the acylation of amines and helps to minimize side reactions.[1] The starting material, 3-aminoazepane, can either be procured commercially or synthesized from commercially available precursors like N-Boc-3-aminoazepane through deprotection.[3][4]

Here is a detailed, step-by-step experimental protocol:

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Aminoazepane (or its hydrochloride salt)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolution of Amine: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoazepane (1.0 eq.) in a mixture of THF and water (2:1 v/v). If you are starting with the hydrochloride salt, use a 1 M aqueous solution of sodium carbonate (2.5 equivalents) to both neutralize the salt and act as the base.[5] Cool the solution to 0 °C in an ice bath.

  • Addition of Base: If starting from the free amine, add sodium bicarbonate (2.0 eq.) to the solution.

  • Addition of Benzyl Chloroformate: While stirring vigorously, add benzyl chloroformate (1.1 eq.) dropwise to the cooled solution. Ensure the temperature is maintained at 0 °C during the addition.[5][6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.[6]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Benzyl chloroformate is sensitive to moisture and can degrade over time to benzyl alcohol and HCl.[7] Ensure you are using a fresh or properly stored bottle of Cbz-Cl. The 3-aminoazepane should also be of high purity.

  • Stoichiometry and Base: The amount and type of base are critical. An insufficient amount of base will not effectively neutralize the HCl generated during the reaction, leading to the protonation of the starting amine and halting the reaction.[1] Using a slight excess of a mild inorganic base like sodium bicarbonate is generally effective.[6]

  • Reaction Temperature: The initial reaction should be carried out at 0 °C to control the exothermicity of the reaction between the highly reactive benzyl chloroformate and the amine.[5] Running the reaction at elevated temperatures can promote side reactions.

  • Side Reactions: The formation of byproducts is a common cause of low yields. A primary competing reaction is the formation of a urea derivative if the benzyl chloroformate degrades to form an isocyanate intermediate in the presence of any residual water.[8] Another possibility is double acylation if there are other nucleophilic sites.

Optimization Strategies:

ParameterRecommendationRationale
Base Use 2.0-2.5 equivalents of NaHCO₃ or Na₂CO₃.[5]Ensures complete neutralization of HCl produced, driving the reaction to completion.
Temperature Add Cbz-Cl at 0 °C and then allow the reaction to proceed at room temperature.[6]Controls the initial exothermic reaction and minimizes the formation of side products.
Solvent A biphasic system like THF/water or DCM/water is ideal for Schotten-Baumann conditions.[2][6]The base resides in the aqueous phase while the reactants and product are in the organic phase.
Stirring Ensure vigorous stirring throughout the reaction.Promotes efficient mixing in the biphasic system, increasing the reaction rate.
Q3: I am observing multiple spots on my TLC and impurities in my NMR spectrum after work-up. What are the likely side products and how can I minimize them?

A3: The presence of multiple spots on your TLC and unexpected peaks in your NMR spectrum indicate the formation of side products. The most common impurities in a Cbz protection reaction are:

  • Benzyl Alcohol: This is a result of the hydrolysis of benzyl chloroformate.[7] It can be minimized by using fresh Cbz-Cl and ensuring anhydrous conditions for the organic solvent.

  • Dibenzyl Carbonate: This can form from the reaction of benzyl chloroformate with benzyl alcohol.[7]

  • Urea Derivatives: As mentioned earlier, the reaction of an isocyanate intermediate (from Cbz-Cl degradation) with the starting amine can lead to urea formation.[8]

  • Over-acylation Product: While less common for a secondary amine that is part of a ring, it's a possibility if reaction conditions are too harsh.

Minimization and Purification:

  • Strict Anhydrous Conditions (for organic phase): While the Schotten-Baumann reaction uses water, ensuring your organic solvent is dry can help minimize the hydrolysis of Cbz-Cl.

  • Purification: A well-executed silica gel column chromatography is usually effective in separating the desired carbamate product from these common impurities. A gradient elution from low to high polarity (e.g., starting with pure hexanes and gradually increasing the percentage of ethyl acetate) will typically provide good separation.

Below is a diagram illustrating the main reaction pathway and potential side reactions.

reaction_pathway cluster_main Main Reaction cluster_side Side Reactions 3-Aminoazepane 3-Aminoazepane This compound This compound 3-Aminoazepane->this compound + Cbz-Cl, Base Cbz-Cl Cbz-Cl Benzyl Alcohol Benzyl Alcohol Cbz-Cl->Benzyl Alcohol + H2O (hydrolysis) Isocyanate intermediate Isocyanate intermediate Cbz-Cl->Isocyanate intermediate degradation Cbz-ClBenzyl Alcohol Cbz-ClBenzyl Alcohol Dibenzyl Carbonate Dibenzyl Carbonate Cbz-ClBenzyl Alcohol->Dibenzyl Carbonate Isocyanate intermediate3-Aminoazepane Isocyanate intermediate3-Aminoazepane Urea Derivative Urea Derivative Isocyanate intermediate3-Aminoazepane->Urea Derivative

Reaction pathway and common side reactions.
Q4: What is the mechanism of the Cbz protection of 3-aminoazepane?

A4: The Cbz protection of an amine is a nucleophilic acyl substitution reaction.[6] The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-aminoazepane acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzyl chloroformate.

  • Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: The resulting protonated carbamate is deprotonated by the base (e.g., bicarbonate) to yield the final neutral product, this compound, and the corresponding acid of the base.

This mechanism is visually represented in the diagram below.

mechanism Mechanism of Cbz Protection Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Cbz-Cl Cbz-Cl Cbz-Cl->Intermediate Protonated_Carbamate Protonated Carbamate Intermediate->Protonated_Carbamate Chloride leaves Product This compound Protonated_Carbamate->Product Deprotonation by Base Chloride Cl⁻ Base Base Protonated_Base Base-H⁺ Base->Protonated_Base

Mechanism of Cbz protection.

References

Technical Support Center: Purification of Benzyl Azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Benzyl azepan-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist you in optimizing your purification protocols and achieving high-purity material.

Introduction to Purification Challenges

This compound, a key building block in medicinal chemistry, presents a unique set of purification challenges stemming from its molecular structure.[1][2][3] The presence of a carbamate linkage, a secondary amine within the azepane ring (if deprotected), and the benzyl protecting group all contribute to its specific physicochemical properties.[4][5] Common difficulties include co-eluting impurities, product degradation, and low recovery. This guide will provide a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Residual 3-aminoazepane or its precursor and benzyl chloroformate.

  • Over-alkylation/acylation Products: Reaction of the desired product with another equivalent of benzyl chloroformate to form a di-Cbz protected species, particularly if an excess of the reagent is used or the reaction is not properly monitored.

  • Hydrolysis and Decomposition Products: Benzyl alcohol from the hydrolysis of benzyl chloroformate, and potentially dibenzyl carbonate.[6] The carbamate itself can be susceptible to hydrolysis under strongly acidic or basic conditions.[7]

  • Solvent and Reagent-Related Impurities: Residual solvents and byproducts from the reagents used in the synthesis.

Q2: My compound seems to be degrading during purification. What are the likely causes and how can I prevent this?

A2: Carbamate stability is a critical consideration. The Cbz (benzyloxycarbonyl) group is generally stable to a range of conditions, but degradation can occur under harsh acidic or basic conditions.[7][8]

  • pH Sensitivity: Strong acids can lead to the cleavage of the Cbz group, while strong bases can promote hydrolysis of the carbamate.[4][9] It is advisable to maintain a near-neutral pH during aqueous workups whenever possible.

  • Temperature Instability: Elevated temperatures during purification, such as during solvent evaporation, can lead to thermal decomposition. It is recommended to use a rotary evaporator at a moderate temperature (e.g., < 40-50 °C).

Q3: I'm experiencing low recovery of my product after column chromatography. What could be the issue?

A3: Low recovery from silica gel chromatography can be attributed to several factors:

  • Irreversible Adsorption: The basic nature of the azepane nitrogen can lead to strong interactions with the acidic silanol groups on the silica gel, causing irreversible adsorption.[10]

  • Compound Instability on Silica: The acidic nature of silica gel can cause degradation of sensitive compounds.[11]

  • Improper Solvent System: If the eluent is not polar enough, your compound may not move off the column. Conversely, if it is too polar, it may co-elute with impurities.

Troubleshooting Guides

This section provides structured troubleshooting workflows for common purification challenges.

Issue 1: Sub-optimal Purity after Initial Work-up

If your crude product contains significant amounts of acidic or basic impurities, an acid-base extraction is an effective first-pass purification step.

Troubleshooting Workflow: Acid-Base Extraction

start Crude Product in Organic Solvent wash_base Wash with weak base (e.g., sat. NaHCO3 soln) start->wash_base Removes acidic impurities (e.g., residual carboxylic acids) wash_acid Wash with weak acid (e.g., 1M HCl) wash_base->wash_acid Removes basic impurities (e.g., unreacted amine) wash_brine Wash with Brine wash_acid->wash_brine dry Dry over Na2SO4/MgSO4 wash_brine->dry concentrate Concentrate dry->concentrate pure_product Partially Purified Product concentrate->pure_product

Caption: Workflow for purifying this compound using acid-base extraction.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. This will extract any acidic impurities into the aqueous layer. Separate the layers.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid, such as 1 M HCl, to remove any unreacted basic starting materials.[12]

  • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Issue 2: Difficulty in Separating Closely-Related Impurities by Chromatography

Flash column chromatography is a powerful tool for separating compounds with different polarities. The key to a successful separation is the selection of an appropriate solvent system and column conditioning.

Troubleshooting Workflow: Flash Column Chromatography

start Poor Separation check_rf Check TLC Rf in various solvent systems start->check_rf adjust_polarity Adjust solvent polarity check_rf->adjust_polarity Rf too high/low add_modifier Add a modifier (e.g., triethylamine) check_rf->add_modifier Streaking/tailing observed change_stationary_phase Change stationary phase (e.g., alumina, C18) check_rf->change_stationary_phase No separation in any system success Good Separation adjust_polarity->success add_modifier->success change_stationary_phase->success

Caption: Troubleshooting poor separation in flash column chromatography.

Recommended Starting Conditions for Flash Chromatography

ParameterRecommendationRationale
Stationary Phase Silica GelStandard choice for most organic compounds.
Mobile Phase Hexane/Ethyl Acetate GradientA good starting point for moderately polar compounds.[13]
Mobile Phase Modifier 0.1-1% TriethylamineTo suppress the interaction of the basic azepane nitrogen with acidic silanol groups on the silica, reducing tailing.[11]

Detailed Protocol: Flash Column Chromatography

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation of your product from impurities, aiming for an Rf value of ~0.2-0.4 for the desired compound.[13]

  • Column Packing: Pack a silica gel column with the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column. For compounds with poor solubility, dry loading is recommended.[14]

  • Elution: Run the column with the selected solvent system, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

Issue 3: Product is an Oil or Fails to Crystallize

If your this compound is obtained as an oil or is difficult to crystallize from a single solvent, a two-solvent recrystallization can be an effective method to obtain a crystalline solid.

Troubleshooting Workflow: Recrystallization

start Product is an oil or impurities are present dissolve Dissolve in a minimal amount of a 'good' hot solvent start->dissolve add_antisolvent Add a 'poor' solvent (antisolvent) dropwise until cloudy dissolve->add_antisolvent heat_clarify Heat to re-dissolve add_antisolvent->heat_clarify cool Cool slowly to room temp, then in an ice bath heat_clarify->cool collect Collect crystals by filtration cool->collect pure_crystals Pure Crystalline Product collect->pure_crystals

Caption: A step-by-step guide to two-solvent recrystallization.

Recommended Solvent Systems for Recrystallization

'Good' Solvent (Soluble when hot)'Poor' Solvent (Insoluble when cold)
Ethyl AcetateHexane or Heptane
DichloromethaneHexane or Pentane
IsopropanolWater

Detailed Protocol: Two-Solvent Recrystallization

  • Dissolution: Dissolve the impure product in a minimal amount of a hot "good" solvent in which the compound is readily soluble.

  • Addition of Antisolvent: While the solution is still warm, add a "poor" solvent (antisolvent) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Concluding Remarks

The purification of this compound can be a straightforward process with a systematic and informed approach. By understanding the potential impurities and the stability of the molecule, and by carefully selecting and optimizing the purification technique, researchers can consistently obtain high-purity material essential for their drug discovery and development endeavors.

References

Technical Support Center: Synthesis of Benzyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl azepan-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to anticipate and resolve common challenges encountered during this specific carbamate synthesis, ensuring a successful and efficient reaction.

Introduction to the Synthesis

The synthesis of this compound typically involves the protection of the secondary amine of 3-aminoazepane with a benzyloxycarbonyl (Cbz or Z) group. This is most commonly achieved by reacting 3-aminoazepane with benzyl chloroformate (Cbz-Cl) in the presence of a base. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the yield and purity of the desired product. Understanding the underlying mechanisms of these side reactions is crucial for effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Cbz protection of 3-aminoazepane?

A3: The reaction is best performed at low temperatures, typically between 0 °C and room temperature.[1] Starting the reaction at 0 °C by adding the benzyl chloroformate dropwise and then allowing the mixture to slowly warm to room temperature is a common and effective strategy. This approach helps to control the exothermic nature of the reaction and minimize the rate of side reactions.[1]

Q2: Which base is most suitable for this reaction?

A: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally preferred to neutralize the HCl generated during the reaction.[2] Inorganic bases like sodium bicarbonate or sodium carbonate in a biphasic system (e.g., dichloromethane/water) can also be used.[3][4] The choice of base can influence the reaction rate and the formation of byproducts.

Q3: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are highly effective techniques for monitoring the reaction's progress.[1] It is recommended to analyze an aliquot of the reaction mixture every 30-60 minutes to track the consumption of the 3-aminoazepane starting material and the formation of the desired product and any significant byproducts.[1] The reaction should be quenched once the starting amine is fully consumed to prevent further side reactions.[1]

Q4: What are the most common impurities I should expect to see?

A: Common impurities include unreacted 3-aminoazepane, benzyl alcohol (from the hydrolysis of benzyl chloroformate), dibenzyl carbonate, and the di-Cbz protected product.[1] The formation of urea-type byproducts is also a possibility, though less common under optimized conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound

A low yield of the desired product is a frequent challenge and can be attributed to several factors.

Possible Cause Underlying Explanation Troubleshooting Steps & Optimization
Hydrolysis of Benzyl Chloroformate Benzyl chloroformate is highly sensitive to moisture and can rapidly hydrolyze to benzyl alcohol and HCl, especially in the presence of a base.[1][5][6] This depletes the protecting group reagent, leading to an incomplete reaction.Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize water content.[1]
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, low temperature, or poor quality of reagents.[1]Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or HPLC and allow it to proceed until the starting amine is consumed. If the reaction is sluggish at low temperatures, consider allowing it to warm to room temperature.[1] Verify Reagent Quality: Use a fresh bottle of benzyl chloroformate or one that has been properly stored to ensure its reactivity.[1]
Suboptimal pH Control If using an aqueous base, maintaining the correct pH is critical. A pH that is too low can lead to the protonation of the amine, reducing its nucleophilicity, while a pH that is too high can accelerate the hydrolysis of benzyl chloroformate.[7]Maintain pH between 8-10: When using an aqueous base system, carefully control the pH to ensure the amine is sufficiently nucleophilic without excessively promoting the hydrolysis of the Cbz-Cl.[7]
Issue 2: Formation of Significant Side Products

The presence of multiple spots on a TLC plate or several peaks in an HPLC chromatogram indicates the formation of side products.

Side Product Formation Mechanism Mitigation Strategies
Di-Cbz Protected Azepane Over-acylation of the desired product can occur if an excess of benzyl chloroformate is used or if the reaction is allowed to proceed for an extended period after the consumption of the primary amine.[1]Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of benzyl chloroformate.[1] Slow Addition: Add the benzyl chloroformate dropwise to the solution of 3-aminoazepane at 0 °C to maintain a low concentration of the electrophile.[1] Monitor Reaction Progress: Quench the reaction as soon as the starting amine is consumed, as determined by TLC or HPLC.[1]
Benzyl Alcohol and Dibenzyl Carbonate These are the primary byproducts resulting from the hydrolysis of benzyl chloroformate in the presence of water.[1]Strict Anhydrous Conditions: As mentioned previously, the rigorous exclusion of water is the most effective way to prevent the formation of these impurities.[1]
Urea Byproducts Symmetrical ureas can form, particularly if there are issues with the quality of the starting materials or if the reaction conditions inadvertently lead to the formation of isocyanate intermediates.[2]Use High-Purity Reagents: Ensure the purity of both the 3-aminoazepane and benzyl chloroformate. Optimize Reaction Conditions: Adhering to the recommended low-temperature conditions and using a non-nucleophilic base can help suppress the formation of urea byproducts.[2]

Visualizing Reaction Pathways

The following diagrams illustrate the main reaction and key side reactions.

This compound Synthesis Benzyl_Chloroformate Benzyl Chloroformate Desired_Product This compound Benzyl_Chloroformate->Desired_Product Base Base HCl_Salt Base-HCl Salt Base->HCl_Salt Neutralizes HCl Side_Reactions cluster_over_acylation Over-Acylation cluster_hydrolysis Hydrolysis of Reagent Desired_Product_1 This compound Di_Cbz_Product Di-Cbz Protected Azepane Desired_Product_1->Di_Cbz_Product + Excess Benzyl Chloroformate Benzyl_Chloroformate_1 Benzyl Chloroformate Benzyl_Alcohol Benzyl Alcohol Benzyl_Chloroformate_1->Benzyl_Alcohol + H2O Dibenzyl_Carbonate Dibenzyl Carbonate Benzyl_Alcohol->Dibenzyl_Carbonate + Benzyl Chloroformate

References

Benzyl azepan-3-ylcarbamate stability and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Benzyl azepan-3-ylcarbamate. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for challenges related to the stability and handling of this compound. As Senior Application Scientists, our goal is to provide you with not only protocols but also the underlying scientific principles to empower your research and development efforts.

Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?

A1: Understanding the inherent stability of this compound is crucial for its proper handling, storage, and application. The molecule's structure contains a carbamate linkage, which is the most susceptible functional group to degradation under common experimental conditions.

The primary degradation pathway is hydrolysis . Carbamates are essentially hybrids of esters and amides and can be cleaved by nucleophilic attack at the carbonyl carbon.[1][2][3] This process can be catalyzed by both acid and base.

  • Base-Catalyzed Hydrolysis (Saponification): This is typically the most significant pathway under physiological or alkaline conditions. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the carbamate. This leads to the cleavage of the carbamate bond, ultimately yielding benzyl alcohol, azepan-3-amine, and carbon dioxide.[2] The N-monosubstituted nature of this carbamate makes it particularly susceptible to this mechanism.[2]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. This pathway is generally slower than base-catalyzed hydrolysis for many carbamates.

  • Thermal Degradation: Like many carbamates, this compound can be thermally labile.[4][5] At elevated temperatures, N-monosubstituted carbamates can decompose to form an isocyanate and an alcohol.[6][7] In this case, the products would be benzyl alcohol and 3-isocyanatoazepane. Further reactions of these intermediates can lead to a complex mixture of products, including ureas and amines.[6]

  • Photodegradation: The presence of the benzyl group, an aromatic chromophore, makes the molecule potentially susceptible to photodegradation upon exposure to UV light.[8][9][10] This can initiate photooxidative processes, leading to a variety of degradation products.[8]

Below is a diagram illustrating the most common degradation pathway, base-catalyzed hydrolysis.

G cluster_main Dominant Degradation Pathway: Base-Catalyzed Hydrolysis parent This compound intermediate Unstable Carbamic Acid Intermediate + Benzyl Alcohol parent->intermediate OH⁻ (Base) products Final Products: Azepan-3-amine + CO₂ + Benzyl Alcohol intermediate->products Spontaneous Decarboxylation

Caption: Base-catalyzed hydrolysis of this compound.

Q2: My compound is showing unexpected peaks in HPLC analysis after storage in solution. What could they be?

A2: The appearance of new peaks in your chromatogram, especially when analyzing aged samples, is a classic sign of degradation. Given the structure of this compound, the most likely cause is hydrolysis, particularly if your solvent system is aqueous or contains trace amounts of water and is not strictly pH-controlled.

The primary degradation products you should suspect are Benzyl Alcohol and Azepan-3-amine . These are the direct results of the carbamate bond cleavage as described in A1.

To help identify these impurities, you can use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The table below lists the molecular weights of the parent compound and its expected primary degradation products, which will aid in interpreting your mass spectrum data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Notes
This compound C₁₅H₂₂N₂O₂262.35Parent Compound.[11]
Benzyl AlcoholC₇H₈O108.14Expected product from cleavage of the benzyl ester portion.
Azepan-3-amineC₆H₁₄N₂114.19Expected product from the amine portion of the molecule.

Troubleshooting Steps:

  • Confirm with Standards: If possible, run analytical standards of benzyl alcohol and azepan-3-amine to confirm retention times.

  • Use HPLC-MS: Obtain mass data for the impurity peaks to see if they correspond to the molecular weights listed above.

  • Review Storage Conditions: Check the pH, solvent composition, and temperature of your sample storage. Storing solutions in neutral or acidic, anhydrous solvents at low temperatures (2-8°C) and protected from light will significantly slow degradation.

Q3: How can I prevent the degradation of this compound in my experiments?

A3: Proactive measures are key to maintaining the integrity of your compound. The stability of this compound is primarily influenced by pH, temperature, and light.

  • pH Control: The carbamate linkage is most stable in a slightly acidic to neutral pH range (approximately pH 4-7). Avoid highly basic conditions (pH > 8), as this will significantly accelerate hydrolytic degradation.[12] If working with aqueous buffers, ensure they are freshly prepared and their pH is verified.

  • Solvent Choice: Whenever possible, use aprotic, anhydrous organic solvents (e.g., acetonitrile, THF, dichloromethane) for storage and reactions. If aqueous solutions are necessary, prepare them fresh and use them promptly.

  • Temperature Management: Store both solid material and solutions at low temperatures, typically 2-8°C, to reduce the rate of all chemical degradation pathways.[13] Avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the sample. For long-term storage, keeping the solid material in a desiccator at -20°C is recommended.

  • Protection from Light: To prevent potential photodegradation, always store the compound in amber vials or wrap containers in aluminum foil.[14] This is especially critical for solutions that will be stored for any length of time.

  • Inert Atmosphere: For long-term storage of the solid or for sensitive reactions, consider storing under an inert atmosphere (e.g., nitrogen or argon) to protect against oxidative degradation.

Q4: I need to perform a forced degradation study. What conditions should I use?

A4: Forced degradation, or stress testing, is a critical part of pharmaceutical development used to identify likely degradation products and establish the stability-indicating nature of analytical methods.[14][15][16][17] The goal is to induce degradation to a limited extent (typically 5-20%) to ensure that the resulting degradants can be adequately separated and detected.[17]

The workflow for a forced degradation study is systematic, starting with a stock solution of the active pharmaceutical ingredient (API) and exposing it to various stress conditions.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare API Stock Solution (e.g., in ACN:Water) stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reactions (as needed) stress->neutralize analyze Analyze Stressed Samples vs. Control (Using a Stability-Indicating HPLC Method) neutralize->analyze end Identify & Characterize Degradants analyze->end

Caption: A typical workflow for a forced degradation study.

Here are the recommended starting conditions for this compound. These should be optimized for your specific drug concentration and analytical method.

Stress ConditionReagent/ConditionTypical Duration & TemperatureRationale & Key Expected Pathway
Acid Hydrolysis 0.1 M HCl24-72 hours @ 60°CTo assess stability in acidic environments; targets the carbamate linkage.
Base Hydrolysis 0.1 M NaOH1-8 hours @ Room TempTo assess stability in alkaline environments; carbamates are often highly sensitive to base.[2]
Oxidation 3% H₂O₂24 hours @ Room TempTo evaluate susceptibility to oxidation; may target the benzylic position or azepane ring.
Thermal 60-80°C (in solution and as solid)48-72 hoursTo assess intrinsic thermal stability; can induce hydrolysis and thermal decomposition.[6]
Photolytic ICH Q1B conditions (UV & visible light)Per ICH guidelinesTo evaluate light sensitivity due to the aromatic benzyl group.[14]
Q5: What analytical methods are suitable for monitoring the stability of this compound and its degradation products?

A5: The most powerful and widely used technique for stability testing is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[18][19][20] A properly developed "stability-indicating method" is one that can separate the parent drug from all process impurities and degradation products, allowing for accurate quantification of each.[15][21]

  • Chromatography:

    • Column: A C18 column is a common starting point for a molecule with this polarity.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate, pH 3-6) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate the parent compound from its more polar degradation products like benzyl alcohol and azepan-3-amine.

    • Why Gradient Elution? It provides the necessary peak capacity to resolve compounds with different polarities within a reasonable run time.[19]

  • Detection:

    • UV Detector: A UV detector (or a Photodiode Array detector, PDA) is suitable because the benzyl group provides a strong UV chromophore. A PDA detector is advantageous as it can help in peak purity assessment.

    • Mass Spectrometer (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended. It provides molecular weight information that is invaluable for the tentative identification of unknown degradation peaks.[21] This is the most direct way to confirm if an impurity peak corresponds to a predicted degradant like benzyl alcohol or azepan-3-amine.

Because carbamates can be thermally unstable, Gas Chromatography (GC) is generally not the preferred method as it can cause on-column degradation, leading to inaccurate results.[4][5][22]

Experimental Protocols
Protocol 1: General Forced Degradation Study

This protocol outlines the steps for conducting a preliminary forced degradation study.

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Control: Dilute the stock solution with the solvent mixture to the target analytical concentration (e.g., 0.1 mg/mL). Store at 2-8°C.

    • Acid: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Place in a heated water bath (e.g., 60°C).

    • Base: Mix equal volumes of the stock solution and 0.2 M NaOH. Keep at room temperature and monitor frequently, as degradation may be rapid.

    • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Transfer an aliquot of the stock solution to a sealed vial and place it in an oven at 60°C. Also, place a sample of the solid API in the oven.

  • Monitor and Sample: Withdraw aliquots from each stress condition at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize Samples: Before analysis, neutralize the acid and base samples to prevent damage to the HPLC column. For the acid sample, add an equimolar amount of NaOH. For the base sample, add an equimolar amount of HCl.

  • Analyze: Dilute all samples (including the control) to the target analytical concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.

  • Evaluate: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and analyze the impurity profile. Use LC-MS to identify major degradants.

References

Technical Support Center: Improving the Purity of Crude Benzyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Benzyl azepan-3-ylcarbamate. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this critical intermediate. As a key building block in pharmaceutical synthesis, its purity is paramount.[1] This guide provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the scientific rationale behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, for carbamates synthesized from an amine (azepan-3-amine) and a benzylating agent (like benzyl chloroformate or via reaction with benzyl alcohol and a coupling agent), the following impurities are most prevalent:

  • Unreacted Starting Materials: Residual azepan-3-amine and benzyl alcohol or benzyl chloroformate.

  • Symmetrical Urea: If the synthesis is sensitive to moisture, particularly when using isocyanate-based intermediates or phosgene derivatives, water can lead to the formation of urea byproducts.[2]

  • Di-benzylated Amine: Over-alkylation of the starting amine can sometimes occur, leading to N,N-disubstituted byproducts.

  • Benzyl Benzoate: Can form if benzoate is present as an impurity in the benzylating agent.

  • Degradation Products: Benzyl alcohol and azepan-3-amine can form if the carbamate linkage is cleaved during workup or storage.

Q2: My carbamate appears to be degrading during purification or storage. What are the likely causes and how can I prevent this?

A2: Carbamate degradation is a common and frustrating issue, primarily driven by hydrolysis of the ester linkage. The stability of this compound is influenced by two main factors:

  • pH: Carbamates are highly susceptible to hydrolysis under basic (high pH) conditions.[3] During aqueous workups (e.g., extractions), it is critical to maintain a neutral or slightly acidic pH to prevent cleavage back to benzyl alcohol and the parent amine.[3]

  • Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis and other decomposition pathways.[3] Purification steps like solvent evaporation should be performed at the lowest practical temperature (e.g., using a rotary evaporator with a chilled water bath). For long-term storage, keeping the solid compound at low temperatures (0-8°C) is recommended.[1]

Q3: I have a solid crude product. What is the most effective first-pass purification strategy?

A3: For a solid compound like this compound, recrystallization is the most powerful and scalable initial purification technique.[3][4] It excels at removing impurities with different solubility profiles from the main component. The key is selecting an appropriate solvent system where the carbamate is highly soluble at an elevated temperature but poorly soluble at room or sub-ambient temperatures.[3] This differential solubility allows the desired compound to crystallize out in high purity upon cooling, while impurities remain in the mother liquor.

Purification Workflow & Strategy

The following diagram outlines a general workflow for purifying crude this compound, guiding the user from the crude solid to a high-purity final product.

G start Crude Solid Product recrystallization Primary Purification: Recrystallization start->recrystallization purity_check1 Assess Purity (TLC, HPLC, NMR) recrystallization->purity_check1 pass Purity ≥ 99%? purity_check1->pass end High-Purity Product (Store at 0-8°C) pass->end Yes chromatography Secondary Purification: Flash Column Chromatography pass->chromatography No purity_check2 Assess Purity (TLC, HPLC, NMR) chromatography->purity_check2 purity_check2->end

Caption: General purification workflow for this compound.

Troubleshooting Guides

Issue 1: Low Purity After Recrystallization; Impurities Co-crystallize.
  • Problem: You've performed a recrystallization, but analytical data (TLC, HPLC, or NMR) shows that one or more impurities are still present in significant amounts.

  • Probable Causes:

    • Inappropriate Solvent Choice: The chosen solvent may have a similar solubility profile for both your product and the impurity, causing them to precipitate together.

    • Product Oiling Out: The compound may be melting or separating as a liquid phase instead of crystallizing, trapping impurities. This happens if the boiling point of the solvent is higher than the melting point of the solute.

    • Supersaturation: The solution was cooled too rapidly, causing the product to crash out of solution as a powder or amorphous solid, trapping impurities instead of forming a pure crystal lattice.

  • Solutions & Protocols:

    • Systematic Solvent Screening: The selection of the right solvent is paramount.[3] A two-solvent system often provides the best results. For example, dissolve the crude product in a minimal amount of a "good" solvent (e.g., Ethyl Acetate, Dichloromethane) at an elevated temperature, and then slowly add a "poor" solvent (e.g., Hexanes, Heptane) until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.

    • Optimize Cooling Rate: Once the solid is fully dissolved, insulate the flask to ensure slow cooling to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal yield.

    • Secondary Purification: If co-crystallization persists, the impurity is likely structurally similar to the product. In this case, flash column chromatography is the recommended next step.

G start Low Purity Post- Recrystallization cause1 Impurity Structurally Similar to Product? start->cause1 cause2 Cooling Too Rapid? cause1->cause2 No sol3 Proceed to Flash Column Chromatography cause1->sol3 Yes sol1 Perform Solvent Screen (e.g., EtOAc/Hexane, DCM/Heptane) cause2->sol1 No sol2 Re-dissolve and Cool Slowly cause2->sol2 Yes

Caption: Troubleshooting logic for ineffective recrystallization.

Issue 2: Low or Inconsistent Recovery After Purification.
  • Problem: The final isolated mass of the purified product is significantly lower than expected.

  • Probable Causes:

    • Product Degradation: As discussed in FAQ #2, exposure to high temperatures or basic conditions during workup can hydrolyze the carbamate.

    • High Solubility in Recrystallization Solvent: The product may be too soluble in the chosen recrystallization solvent, even at low temperatures, causing a significant portion to remain in the mother liquor.

    • Losses on Chromatography Column: If using column chromatography, the product may be irreversibly adsorbed onto the stationary phase (silica gel), especially if it is highly polar.

  • Solutions & Protocols:

    • pH and Temperature Control: Ensure all aqueous washes are neutral or slightly acidic. Evaporate solvents under reduced pressure at low temperatures (<40°C).[3]

    • Optimize Recrystallization: If low recovery is due to solubility, reduce the initial amount of solvent used for dissolution to the absolute minimum required. Ensure the solution is cooled to the lowest practical temperature (e.g., 0°C or below) for an adequate amount of time before filtration.

    • Chromatography Optimization: If using silica gel, consider pre-treating the column by flushing with the mobile phase containing a small amount of a mild base like triethylamine (~0.5-1%) to neutralize acidic sites on the silica and prevent adsorption of the basic azepane moiety.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for purifying solid this compound.

  • Solvent Selection: In a series of test tubes, test the solubility of small amounts of the crude material in various solvents (e.g., Ethyl Acetate, Isopropanol, Acetonitrile, Toluene) and solvent mixtures (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Heptane). The ideal system is one where the compound is sparingly soluble at room temperature but fully dissolves upon heating.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent system while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, subsequently place the flask in an ice bath or refrigerator for at least one hour.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Solvent SystemPolarityBoiling Point (°C)Rationale & Use Case
Ethyl Acetate / HexanesMedium / Low77 / 69A versatile system. Ethyl acetate dissolves the carbamate, and hexanes act as the anti-solvent to induce crystallization.[5]
Isopropanol / WaterHigh / High82 / 100Good for moderately polar compounds. Water acts as the anti-solvent.
TolueneLow111Useful if non-polar impurities need to be removed. Slower evaporation rate requires patience.
Protocol 2: Purification by Flash Column Chromatography

This technique is ideal for separating compounds with similar solubility profiles or for removing stubborn impurities after recrystallization.[2][3]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If solubility is low, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, typically starting with a less polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 3:2 Hexane:Ethyl Acetate).[5] The separation is monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC).

  • Fraction Collection: Collect the fractions that contain the pure product, as identified by TLC analysis.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Synthesis of Benzyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl azepan-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific carbamate formation reaction. Our goal is to equip you with the scientific rationale behind the experimental steps to empower you to resolve common issues and optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of this compound involves the protection of the secondary amine of 3-aminoazepane with a benzyloxycarbonyl (Cbz or Z) group. This is typically achieved by reacting 3-aminoazepane with benzyl chloroformate (Cbz-Cl) under basic conditions. While seemingly straightforward, this reaction is prone to several challenges that can impact yield and purity. This guide will walk you through potential pitfalls and their solutions.

The general reaction scheme is as follows:

General reaction scheme for the synthesis of this compound

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in this reaction?

A1: The most critical parameters are:

  • Stoichiometry: Precise control over the molar equivalents of benzyl chloroformate is essential. An excess can lead to side reactions, while an insufficient amount will result in an incomplete reaction.

  • Temperature: The reaction is typically run at low temperatures (0 °C) to minimize the hydrolysis of benzyl chloroformate and reduce the rate of potential side reactions.[1]

  • pH/Base: Maintaining a basic pH is crucial to neutralize the HCl byproduct of the reaction and to ensure the amine is in its free, nucleophilic form. However, a pH that is too high can accelerate the decomposition of the chloroformate.[2]

  • Anhydrous Conditions: While some protocols use aqueous systems, minimizing water content is generally good practice to prevent hydrolysis of the benzyl chloroformate.[3]

Q2: What is the purpose of the base in this reaction?

A2: The base, typically a mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), serves two primary functions. First, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is generated during the reaction.[4] This is critical because the accumulation of acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Second, the base helps to maintain a pH range (typically 8-10) where the amine is deprotonated and thus maximally reactive towards the electrophilic benzyl chloroformate.[2]

Q3: Can I use an organic base like triethylamine (TEA) or pyridine?

A3: While organic bases like triethylamine or pyridine are used in some acylation reactions, for Cbz protections they can sometimes lead to side products. For instance, tertiary amines can be susceptible to dealkylation by chloroformates.[5] For the reaction with 3-aminoazepane, a mild inorganic base in a biphasic system (e.g., DCM/water or THF/water) or an aqueous system is generally a more reliable choice to avoid complications.[6]

Q4: How do I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes). You should see the consumption of the starting amine (visualized with ninhydrin stain) and the appearance of the less polar product spot (visualized under UV light due to the benzyl group).

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield is one of the most common issues in carbamate synthesis. The following decision tree can help diagnose the potential cause.

low_yield_troubleshooting start Low or No Yield Observed reagent_quality Reagent Quality Issue? start->reagent_quality reaction_conditions Suboptimal Conditions? reagent_quality->reaction_conditions No amine_purity Verify 3-aminoazepane purity (NMR, GC-MS). Is it the free base? reagent_quality->amine_purity Yes workup_issue Workup/Isolation Problem? reaction_conditions->workup_issue No temp_control Was the reaction kept at 0 °C during Cbz-Cl addition? reaction_conditions->temp_control Yes extraction_ph Was the pH of the aqueous layer correct during extraction? workup_issue->extraction_ph Yes cbzcl_quality Use fresh, high-purity Benzyl Chloroformate. Check for decomposition (acrid odor). amine_purity->cbzcl_quality solvent_quality Use anhydrous solvents if applicable. Water can hydrolyze Cbz-Cl. cbzcl_quality->solvent_quality base_issue Was the base added correctly? Is the pH in the 8-10 range? temp_control->base_issue stirring_issue Was the biphasic mixture stirred vigorously for adequate mass transfer? base_issue->stirring_issue time_issue Was the reaction monitored to completion by TLC? stirring_issue->time_issue product_loss Is the product partially soluble in the aqueous layer? Perform back-extraction. extraction_ph->product_loss

Caption: Troubleshooting logic for low or no product yield.

Possible Cause & Solution

  • Poor Reagent Quality:

    • 3-Aminoazepane: Ensure you are using the free base form of 3-aminoazepane, not a salt (e.g., hydrochloride). If you have the salt, it must be neutralized before the reaction.

    • Benzyl Chloroformate: This reagent is moisture-sensitive and can decompose over time to benzyl alcohol and HCl.[3] Use a fresh bottle or a recently purchased one. A strong, acrid odor is a sign of decomposition.

    • Solvent: If using a non-aqueous system, ensure your solvents are anhydrous. Water will rapidly hydrolyze benzyl chloroformate, reducing the amount available to react with your amine.

  • Suboptimal Reaction Conditions:

    • Temperature: The addition of benzyl chloroformate should always be done at 0 °C to control the exothermic reaction and minimize hydrolysis.[6] Allowing the temperature to rise is a common cause of low yields.

    • Insufficient Base/Incorrect pH: Use at least 2 equivalents of a base like NaHCO₃. One equivalent is consumed to neutralize the HCl byproduct, and the other maintains basicity.[4] The pH of the aqueous layer should be between 8 and 10.

    • Reaction Time: The reaction may not have gone to completion. Monitor the disappearance of the starting amine by TLC before proceeding with the workup.

Issue 2: Formation of a White Precipitate (Urea Byproduct)

Q: I see a significant amount of a white, insoluble solid in my reaction or during workup. What is it and how can I prevent it?

A: This is likely dibenzylurea, a common byproduct in Cbz protection reactions. It is formed from the reaction of benzylamine (a decomposition product of benzyl carbamate) with another molecule of benzyl chloroformate.

Mechanism of Urea Formation:

  • Hydrolysis of Cbz-Cl: Benzyl chloroformate reacts with water to form an unstable carbamic acid, which decomposes to benzylamine and carbon dioxide.

  • Reaction with Benzylamine: The newly formed benzylamine, being a primary amine, can then react with another molecule of benzyl chloroformate to form an N-benzyl carbamate, which can further react to form the symmetrical dibenzylurea.

Preventative Measures:

  • Strict Temperature Control: Keep the reaction at 0 °C, especially during the addition of benzyl chloroformate.

  • Slow Addition: Add the benzyl chloroformate dropwise to the reaction mixture. This maintains a low concentration of the chloroformate at any given time, favoring the reaction with the more nucleophilic 3-aminoazepane over side reactions.[7]

  • Vigorous Stirring: In a biphasic system, ensure vigorous stirring to promote efficient mixing and reaction between the amine and the chloroformate, minimizing the time the chloroformate is in contact with the aqueous phase.

Issue 3: Difficulty in Product Purification

Q: My crude product is an oil and is difficult to purify by column chromatography. What are my options?

A: While this compound may be an oil or a low-melting solid at room temperature, purification can be approached in several ways.

Purification MethodProtocolTips and Tricks
Column Chromatography Use a silica gel column with a gradient elution of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%).The product should be UV active. Co-spot your fractions with the crude material on a TLC plate to identify the product-containing fractions.
Acid-Base Extraction 1. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate). 2. Wash with a dilute acid (e.g., 1M HCl) to remove any unreacted amine. 3. Wash with a saturated sodium bicarbonate solution to remove any acidic byproducts. 4. Wash with brine, dry over anhydrous sodium sulfate, and concentrate.This method is effective for removing basic and acidic impurities but will not separate the product from neutral byproducts like dibenzylurea.
Crystallization While the product itself may not be crystalline, converting it to a salt (e.g., with HCl) might induce crystallization. This is generally not preferred as it requires an additional deprotection step.If you obtain a solid after chromatography, recrystallization from a solvent system like ethyl acetate/hexanes can further enhance purity.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on standard Schotten-Baumann conditions for Cbz protection of cyclic amines.[4][6] Optimization may be required for your specific setup.

synthesis_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve 3-aminoazepane (1.0 eq.) and NaHCO3 (2.2 eq.) in THF/Water (2:1). cool Cool the mixture to 0 °C in an ice bath. prep_amine->cool prep_cbz Prepare a solution of Benzyl Chloroformate (1.1 eq.) in THF. cool->prep_cbz add_cbz Add Cbz-Cl solution dropwise to the amine mixture over 30 min, maintaining temp at 0 °C. stir Stir vigorously at 0 °C for 1 hour, then allow to warm to room temp and stir for 3-4 hours. add_cbz->stir monitor Monitor reaction by TLC (e.g., 40% EtOAc/Hexanes). stir->monitor extract Dilute with water and extract with Ethyl Acetate (3x). wash Combine organic layers, wash with saturated NaHCO3, then brine. extract->wash dry Dry over anhydrous Na2SO4, filter, and concentrate. wash->dry purify Purify by silica gel column chromatography. dry->purify

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • 3-Aminoazepane

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoazepane (1.0 equivalent) and sodium bicarbonate (2.2 equivalents) in a 2:1 mixture of THF and water.

  • Cooling: Cool the vigorously stirred mixture to 0 °C in an ice-water bath.

  • Addition of Cbz-Cl: Add a solution of benzyl chloroformate (1.1 equivalents) in a small amount of THF dropwise to the cooled amine solution over a period of 30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: Continue to stir the reaction mixture vigorously at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours or until TLC analysis indicates the complete consumption of the starting amine.

  • Workup: Dilute the reaction mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Expected Results and Characterization

Predicted Characterization Data for this compound:

Property Predicted Value/Appearance Notes
Appearance Colorless to pale yellow oil or a low-melting solid.
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
¹H NMR (400 MHz, CDCl₃) δ ~ 7.40-7.25 (m, 5H, Ar-H), δ ~ 5.10 (s, 2H, O-CH₂-Ph), δ ~ 4.9 (br s, 1H, NH-COO), δ ~ 3.8-3.6 (m, 1H, CH-N), δ ~ 3.2-2.8 (m, 4H, azepane CH₂-N), δ ~ 2.0-1.5 (m, 6H, azepane -CH₂-)Chemical shifts are approximate. The azepane ring protons will likely show complex multiplets.
¹³C NMR (100 MHz, CDCl₃) δ ~ 156.0 (C=O), δ ~ 136.5 (Ar-C), δ ~ 128.5, 128.0, 127.8 (Ar-CH), δ ~ 66.5 (O-CH₂-Ph), δ ~ 55-45 (azepane carbons adjacent to N), δ ~ 35-25 (other azepane carbons)Chemical shifts are approximate.

References

Technical Support Center: Synthesis of Benzyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl azepan-3-ylcarbamate. It addresses common challenges and questions related to the critical role of temperature in this chemical transformation. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The most common laboratory synthesis involves the N-acylation of 3-aminoazepane with benzyl chloroformate (Cbz-Cl). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3_aminoazepane 3-Aminoazepane Reaction_Mixture Reaction Mixture 3_aminoazepane->Reaction_Mixture Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Reaction_Mixture Base Base (e.g., NaHCO3, Et3N) Base->Reaction_Mixture Solvent Solvent (e.g., DCM, THF, Water) Solvent->Reaction_Mixture Temperature Temperature Control Temperature->Reaction_Mixture Critical Parameter Product This compound Reaction_Mixture->Product Byproduct HCl (neutralized by base) Reaction_Mixture->Byproduct

Caption: General workflow for this compound synthesis.

Q2: Why is temperature a critical parameter in this synthesis?

Temperature control is paramount for several reasons:

  • Reaction Rate: Like most chemical reactions, the rate of carbamate formation increases with temperature. However, excessively high temperatures can lead to unwanted side reactions and degradation of both reactants and products.

  • Side Reactions: Elevated temperatures can promote the decomposition of benzyl chloroformate and may lead to the formation of impurities.

  • Reagent Stability: Benzyl chloroformate is thermally unstable and can decompose, particularly at temperatures approaching 100°C, to form benzyl chloride and carbon dioxide.[1][2] This decomposition can be catalyzed by impurities such as iron salts.[1][2]

  • Product Purity: Careful temperature management is essential for achieving high yields of the desired product with minimal impurities, simplifying downstream purification processes.

Q3: What is the optimal temperature range for the synthesis of this compound?

For the N-acylation of amines with benzyl chloroformate, the reaction is typically conducted at low to ambient temperatures.[3] An optimal range is generally between 0°C and 25°C .

  • Initial Addition: It is highly recommended to add the benzyl chloroformate to the solution of 3-aminoazepane and base at a reduced temperature, typically 0-5°C , using an ice bath. This helps to control the initial exothermic reaction and minimize the formation of side products.

  • Reaction Progression: After the initial addition, the reaction can often be allowed to slowly warm to room temperature and stirred for a period to ensure completion.[4]

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.
Potential Cause Troubleshooting Steps Scientific Rationale
Reaction temperature was too low. 1. Ensure the reaction is allowed to warm to room temperature after the initial addition of benzyl chloroformate. 2. Monitor the reaction progress using TLC or LC-MS to determine if the reaction is proceeding, albeit slowly. 3. If the reaction is stalled, a slight increase in temperature (e.g., to 30-40°C) may be cautiously attempted, but with careful monitoring for byproduct formation.The rate of the acylation reaction is temperature-dependent. Insufficient thermal energy may lead to a very slow or incomplete reaction.[5]
Reaction temperature was too high. 1. Strictly maintain the temperature between 0-25°C, especially during the addition of benzyl chloroformate. 2. Use an ice bath to dissipate the heat generated during the exothermic reaction.High temperatures can lead to the thermal decomposition of benzyl chloroformate into benzyl chloride and CO2, reducing the amount of reagent available for the desired reaction.[1][2][6]
Degradation of Benzyl Chloroformate. 1. Use fresh, high-purity benzyl chloroformate. 2. Store benzyl chloroformate at recommended low temperatures (at or below -15°C) and protected from moisture.[2] 3. Ensure all glassware is clean and free of metal contaminants, particularly iron, which can catalyze decomposition.[1][2]Benzyl chloroformate is sensitive to heat, moisture, and certain metal impurities, all of which can lead to its degradation and a subsequent reduction in product yield.[2][7]
Problem 2: Presence of significant impurities in the final product.
Potential Cause Troubleshooting Steps Scientific Rationale
Formation of symmetrical urea byproduct. 1. Maintain a low reaction temperature (0-5°C) during the addition of benzyl chloroformate. 2. Ensure efficient stirring to prevent localized high concentrations of the reactants.At higher temperatures, the initially formed carbamate can react with another molecule of the amine to form a urea byproduct.
Presence of benzyl alcohol. 1. Ensure the reaction goes to completion by allowing sufficient reaction time at room temperature. 2. Use a slight excess of 3-aminoazepane to ensure all the benzyl chloroformate is consumed.Benzyl alcohol can be present as an impurity in the starting benzyl chloroformate or be formed from its decomposition.
Unreacted 3-aminoazepane. 1. Use a slight excess of benzyl chloroformate (e.g., 1.05-1.1 equivalents). 2. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting amine.Incomplete reaction will leave unreacted starting material, which will need to be removed during purification.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 3-Aminoazepane

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or a suitable solvent system

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminoazepane (1.0 eq.) and sodium bicarbonate (2.0 eq.) in a mixture of dichloromethane and water.

  • Cool the flask in an ice bath to 0-5°C with vigorous stirring.

  • Slowly add a solution of benzyl chloroformate (1.05 eq.) in dichloromethane to the reaction mixture dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional hour.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours or until reaction completion is confirmed by TLC or LC-MS.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Reaction Mechanism Visualization

G Reactants 3-Aminoazepane (R-NH2) Benzyl Chloroformate (Cbz-Cl) Intermediate {Tetrahedral Intermediate} Reactants:amine->Intermediate Nucleophilic Attack Reactants:cbzcl->Intermediate Product This compound HCl Intermediate->Product:carbamate Elimination of Cl- Chloride_Ion Cl- Intermediate->Chloride_Ion Protonated_Base B-H+ Product:hcl->Protonated_Base Neutralization Base Base (B:) Base->Product:hcl

Caption: Nucleophilic acyl substitution mechanism.

References

Technical Support Center: Purification of Benzyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Benzyl azepan-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of impurities from this compound.

I. Understanding the Compound and Potential Impurities

This compound is an intermediate used in medicinal chemistry.[1] Its structure consists of a benzyl carbamate protecting group attached to an azepane ring.[1] The purity of this compound is critical for subsequent synthetic steps and the pharmacological activity of the final product.

Common Impurities and Their Origins:

ImpurityPotential OriginRationale
Benzyl Alcohol Hydrolysis of the carbamate or starting material.The carbamate linkage can be susceptible to hydrolysis, especially under acidic or basic conditions, yielding benzyl alcohol.[2]
Azepan-3-amine Incomplete reaction or deprotection.If the carbamate formation reaction is incomplete, the starting amine will remain. The Cbz group can also be labile under certain conditions.
Dibenzyl Carbonate Side reaction of benzyl chloroformate.Benzyl chloroformate, a common reagent for Cbz protection, can react with any residual benzyl alcohol.
Urea Derivatives Reaction with isocyanate intermediates.Under certain conditions, isocyanates can form and react with amines to produce urea byproducts.[3]
Unreacted Starting Materials Incomplete reaction.Standard for any chemical synthesis.
Solvent Residues Incomplete drying or evaporation.Common in any chemical workup.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

  • Question: I'm losing a significant amount of my product on the silica gel column. What's happening and how can I fix it?

  • Answer: The basic nitrogen on the azepane ring can interact strongly with the acidic silanol groups on standard silica gel, leading to poor recovery.[4][5]

    • Causality: The lone pair of electrons on the amine can form a strong hydrogen bond or even an acid-base interaction with the silica surface, causing the compound to streak or remain adsorbed to the stationary phase.

    • Solution 1: Deactivate the Silica Gel: Before running your column, flush the packed silica gel with a solvent system containing 1-3% triethylamine.[6] This will "cap" the acidic sites on the silica, reducing the interaction with your basic compound.[6]

    • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica column.[4][5]

    • Solution 3: Reversed-Phase Chromatography: If your compound is sufficiently polar, C18 reversed-phase chromatography can be an effective alternative to normal-phase silica gel.[7]

Issue 2: Product Degradation During Purification

  • Question: My final product purity is lower than expected, and I suspect it's degrading during the purification process. What are the likely causes?

  • Answer: Carbamates can be sensitive to both pH and temperature.[8]

    • pH Sensitivity: The carbamate group is susceptible to hydrolysis, particularly under strongly basic conditions.[8] During workup or chromatography, it's crucial to maintain a pH that is as close to neutral as possible.[8]

    • Thermal Instability: Elevated temperatures can accelerate the degradation of carbamates.[8] Avoid excessive heat during solvent removal (e.g., on a rotary evaporator) and consider performing purification steps at lower temperatures if possible.[8]

Issue 3: Inseparable Impurity with Similar Polarity

  • Question: I have an impurity that co-elutes with my product during column chromatography. How can I separate them?

  • Answer: When chromatographic separation is challenging, a multi-step purification strategy involving different techniques is often necessary.

    • Strategy 1: Recrystallization: This is a powerful technique for removing impurities that have different solubility profiles from your desired compound.[8] Experiment with different solvent systems to find one where your product has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurity remains in solution.[8]

    • Strategy 2: Acid-Base Extraction: This liquid-liquid extraction method can be used to separate your basic product from neutral or acidic impurities.[8] By adjusting the pH of the aqueous phase, you can selectively move your compound between the organic and aqueous layers.[9]

III. Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose solvent system for flash chromatography of this compound?

    • A1: A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. However, due to the basic nature of the azepane ring, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to improve peak shape and recovery.[4]

  • Q2: How can I effectively remove residual benzyl alcohol?

    • A2: Benzyl alcohol can often be removed by co-evaporation with a solvent like toluene under reduced pressure. If this is not sufficient, careful flash chromatography should allow for separation. In some cases, an enzymatic approach to derivatize the benzyl alcohol into an more easily separable compound has been used.[3]

  • Q3: Is recrystallization a viable option for this compound?

    • A3: Yes, recrystallization can be a highly effective purification method for solid carbamates.[8][10] The key is to perform careful solvent screening to identify a suitable solvent or solvent mixture.[8]

  • Q4: Can I use acid-base extraction to purify this compound?

    • A4: Yes, this can be a very effective technique. By dissolving your crude product in an organic solvent and washing with a dilute aqueous acid, your basic product will be protonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer. You can then basify the aqueous layer and extract your purified product back into an organic solvent.

IV. Experimental Protocols

Protocol 1: Flash Column Chromatography with Deactivated Silica

This protocol describes the purification of this compound using silica gel that has been deactivated with triethylamine.

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Add 1% triethylamine to the developing solvent to simulate the column conditions.

  • Column Packing: Dry pack the column with silica gel. Wet the silica with the initial, low-polarity mobile phase containing 1% triethylamine.

  • Deactivation: Flush the column with at least two column volumes of the initial mobile phase containing 1% triethylamine. This ensures that the acidic sites on the silica are neutralized.[6]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the column.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute your product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, being mindful of potential thermal degradation.[8]

Protocol 2: Purification via Acid-Base Extraction

This protocol outlines the separation of the basic this compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will be protonated and move into the aqueous phase.

  • Separation: Separate the two layers. The organic layer now contains neutral and acidic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate solution) until the solution is basic (pH > 8).[8]

  • Back Extraction: Extract the basified aqueous layer with fresh organic solvent (e.g., ethyl acetate or dichloromethane) multiple times to recover the deprotonated, neutral product.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

V. Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

Purification_Workflow start Crude this compound check_impurities Analyze by TLC/LC-MS Identify Impurities start->check_impurities is_solid Is the product a solid? check_impurities->is_solid acid_base_extraction Perform Acid-Base Extraction check_impurities->acid_base_extraction If neutral/acidic impurities present recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No recrystallization_success Pure Solid Product recrystallization->recrystallization_success Successful recrystallization->chromatography Unsuccessful chromatography_options Choose Stationary Phase chromatography->chromatography_options extraction_success Partially Purified Product (Further purification may be needed) acid_base_extraction->extraction_success deactivated_silica Deactivated Silica Gel chromatography_options->deactivated_silica alumina Alumina chromatography_options->alumina amine_silica Amine-Functionalized Silica chromatography_options->amine_silica reversed_phase Reversed-Phase C18 chromatography_options->reversed_phase chromatography_success Pure Product deactivated_silica->chromatography_success alumina->chromatography_success amine_silica->chromatography_success reversed_phase->chromatography_success extraction_success->chromatography

Caption: A decision tree for the purification of this compound.

VI. References

  • Technical Support Center: Purification of Carbamic Acid Derivatives - Benchchem. (URL: --INVALID-LINK--)

  • Methyl carbamate purification by extraction and recrystallization - ResearchGate. (URL: --INVALID-LINK--)

  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. (URL: --INVALID-LINK--)

  • How do I purify ionizable organic amine compounds using flash column chromatography? - LinkedIn. (URL: --INVALID-LINK--)

  • Liquid–liquid extraction - Wikipedia. (URL: --INVALID-LINK--)

  • Is there an easy way to purify organic amines? - Biotage. (URL: --INVALID-LINK--)

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives - Beilstein Journals. (URL: --INVALID-LINK--)

  • Purification: Tips for Flash Column Chromatography - University of Rochester. (URL: --INVALID-LINK--)

  • Benzyl (azepan-3-ylmethyl)carbamate - Vulcanchem. (URL: --INVALID-LINK--)

  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - NIH. (URL: --INVALID-LINK--)

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Benzyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the Nuclear Magnetic Resonance (NMR) analysis of Benzyl azepan-3-ylcarbamate. As researchers, scientists, and professionals in drug development, a profound understanding of the structural characterization of novel chemical entities is paramount. This guide provides a detailed exploration of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, a comparison with alternative analytical techniques, and a robust experimental protocol. Our objective is to furnish you with the expertise to confidently analyze this and structurally related molecules.

Introduction to this compound and the Imperative of NMR Spectroscopy

This compound is a bifunctional organic molecule incorporating a seven-membered azepane ring and a benzyl carbamate moiety. The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] The carbamate group, often used as a protecting group for amines in organic synthesis, can also be a key pharmacophoric element.[2] Given its potential as a building block in the synthesis of novel therapeutics, a definitive structural elucidation of this compound is crucial.

NMR spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. This guide will delve into the intricacies of both ¹H and ¹³C NMR as they apply to our target molecule.

Predicted ¹H NMR Spectral Analysis

Due to the chirality at the C3 position of the azepane ring, the benzylic protons (H-8) are diastereotopic and are expected to appear as a pair of doublets.[3] The protons of the azepane ring will exhibit complex splitting patterns due to spin-spin coupling with their neighbors. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen and the carbamate group.

Below is a table summarizing the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
NH (carbamate)5.0 - 5.5Broad Singlet-
H-8 (benzylic CH₂)~5.10ddJgem ≈ 12-14, Jvic ≈ 6-8
H-3 (azepane CH)3.8 - 4.2Multiplet-
H-2, H-7 (azepane CH₂)2.8 - 3.4Multiplet-
H-4, H-5, H-6 (azepane CH₂)1.4 - 2.0Multiplet-
Aromatic Protons7.2 - 7.4Multiplet-

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The carbonyl carbon of the carbamate group is expected to appear significantly downfield. The carbons of the benzyl group and the azepane ring will have distinct chemical shifts influenced by their connectivity and proximity to heteroatoms.

Here is a table of the predicted ¹³C NMR chemical shifts for this compound.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (carbamate)155 - 158
C-ipso (aromatic)~137
C-ortho, C-meta, C-para (aromatic)127 - 129
C-8 (benzylic CH₂)~67
C-3 (azepane CH)50 - 55
C-2, C-7 (azepane CH₂)45 - 50
C-4, C-5, C-6 (azepane CH₂)25 - 35

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, small sample requirementDoes not provide detailed structural connectivity
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H)Fast, non-destructiveProvides limited information on the overall molecular structure
X-ray Crystallography Definitive 3D molecular structureUnambiguous structural determinationRequires a suitable single crystal, which can be difficult to obtain

Experimental Protocol for NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.[4]

  • Vortex the sample until the compound is fully dissolved.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better spectral resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.[5]

3. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

  • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Logical Workflow for Spectral Assignment

The following diagram illustrates the logical process for assigning the NMR spectra of this compound.

spectral_assignment_workflow A Acquire 1H and 13C NMR Spectra B Identify Solvent and Reference Peaks A->B C Analyze 1H Spectrum: - Chemical Shifts - Integration - Multiplicities B->C D Analyze 13C Spectrum: - Number of Signals - Chemical Shifts B->D E Propose Initial Assignments (Functional Groups) C->E D->E F Correlate 1H and 13C Data (e.g., using HSQC/HMBC if available) E->F G Refine Assignments based on Coupling Constants and Correlations F->G H Final Structure Confirmation G->H nmr_process cluster_0 NMR Spectrometer cluster_1 Sample B0 Static Magnetic Field (B0) Spins_aligned Nuclear Spins Aligned B0->Spins_aligned Alignment RF_pulse Radiofrequency Pulse RF_pulse->Spins_aligned Excitation Detector Detector Coil A Detector->A Data Acquisition Spins_excited Excited Nuclear Spins Spins_relaxing Relaxing Spins (FID) Spins_excited->Spins_relaxing Relaxation Spins_relaxing->Detector Signal Detection

References

Mass Spectrometry Characterization of Benzyl Azepan-3-ylcarbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and characterization of novel chemical entities are paramount. Benzyl azepan-3-ylcarbamate, a molecule of interest in medicinal chemistry, presents a unique analytical challenge due to its combination of a flexible azepane ring, a carbamate linker, and a benzyl moiety. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for its characterization, contrasting them with alternative analytical techniques and offering supporting experimental insights.

Unveiling the Molecular Identity: The Power of Mass Spectrometry

Mass spectrometry (MS) stands as a cornerstone technique in pharmaceutical analysis for its exceptional sensitivity and ability to provide detailed structural information from minute sample amounts.[1][2] This guide will explore two powerful MS workflows, High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS), for the comprehensive characterization of this compound.

High-Resolution Mass Spectrometry (HRMS): The Key to Unambiguous Formula Determination

HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, provide unparalleled mass accuracy, typically in the sub-5 ppm range.[3] This precision allows for the confident determination of the elemental composition of an unknown compound, a critical first step in its identification.

Experimental Protocol 1: HRMS Analysis of this compound

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of 1 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid. The acidic mobile phase promotes protonation of the analyte.

2. Liquid Chromatography (LC) Separation:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (HRMS) Detection:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique suitable for polar and thermally labile molecules like carbamates.

  • Mass Analyzer: Orbitrap or TOF.

  • Scan Range: m/z 100-500.

  • Resolution: >60,000 FWHM.

  • Data Analysis: Extract the accurate mass of the protonated molecule [M+H]⁺ and use elemental composition calculation software to determine the molecular formula.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern serves as a molecular fingerprint, enabling the confirmation of the compound's structure.

Experimental Protocol 2: MS/MS Analysis of this compound

1. & 2. Sample Preparation and LC Separation:

  • Follow the same procedure as described in Experimental Protocol 1.

3. Mass Spectrometry (MS/MS) Detection:

  • Ionization Source: ESI in positive ion mode.

  • Mass Analyzer: Triple quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Ion Trap.

  • Precursor Ion Selection: Isolate the protonated molecule of this compound (m/z 263.1754).

  • Collision-Induced Dissociation (CID): Fragment the precursor ion using an inert gas (e.g., argon or nitrogen) at varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

  • Product Ion Scan: Scan for the resulting fragment ions to create the MS/MS spectrum.

  • Data Analysis: Interpret the fragmentation pattern to elucidate the structure of the molecule.

A Comparative Landscape: MS vs. Alternative Techniques

While mass spectrometry offers significant advantages, a comprehensive characterization often involves orthogonal techniques. Here, we compare MS with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

FeatureHigh-Resolution MS (HRMS)Tandem MS (MS/MS)NMR SpectroscopyHPLC-UV
Primary Information Elemental CompositionStructural ConnectivityDetailed 3D Structure & ConnectivityPurity & Quantification
Sensitivity High (pg-ng)Very High (fg-pg)Low (mg)Moderate (ng-µg)
Resolution Very High (Mass)High (Mass)Very High (Spectral)Moderate (Chromatographic)
Analysis Time Fast (~5-10 min per sample)Fast (~5-15 min per sample)Slower (minutes to hours per experiment)Fast (~10-30 min per sample)
Sample Requirement LowVery LowHighLow
Structural Elucidation Limited to formulaGood (fragmentation dependent)Excellent (unambiguous)None
Quantitative Capability Good (with internal standards)Excellent (MRM mode)Excellent (qNMR)Excellent

Visualizing the Process and the Molecule's Demise

To better illustrate the analytical workflow and the fragmentation behavior of this compound, the following diagrams are provided.

Figure 1: A generalized workflow for the LC-MS/MS characterization of this compound.

Based on established fragmentation patterns of benzyl carbamates and N-substituted cyclic amines, a plausible fragmentation pathway for this compound can be predicted. The primary fragmentation events are expected to involve cleavage of the carbamate and benzyl groups, as well as ring opening of the azepane moiety.

Fragmentation_Pathway cluster_frags Key Fragments M [M+H]⁺ m/z 263.1754 F1 Tropylium ion m/z 91.0542 M->F1 - C₈H₉NO₂ F2 Azepane-3-ylaminium ion m/z 115.1226 M->F2 - C₈H₈O₂ F3 Protonated Azepine m/z 98.0964 F2->F3 - NH₃

Figure 2: Predicted fragmentation pathway of protonated this compound under CID.

Conclusion: An Integrated Approach for Confident Characterization

The comprehensive characterization of this compound is most effectively achieved through a multi-faceted analytical strategy. High-resolution mass spectrometry provides the crucial first step of unambiguous molecular formula determination. Tandem mass spectrometry then offers detailed structural insights through characteristic fragmentation patterns. While NMR spectroscopy remains the gold standard for complete, unambiguous structure elucidation, its lower sensitivity can be a limiting factor. HPLC-UV is an excellent complementary technique for purity assessment and quantification. By judiciously combining these techniques, researchers can achieve a high level of confidence in the identity, structure, and purity of novel pharmaceutical compounds.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Benzyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Benzyl azepan-3-ylcarbamate, a key building block in the synthesis of various therapeutic agents, requires precise analytical methodologies to ensure its identity, purity, and quantity. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the theoretical underpinnings, practical experimental protocols, and comparative performance of each method, grounded in established scientific principles and regulatory expectations.

Introduction to this compound and its Analytical Challenges

This compound (C₁₅H₂₂N₂O₂) is a carbamate derivative featuring an azepane ring and a benzyl protecting group.[1] Its molecular weight is approximately 262.35 g/mol , and it typically exists as an off-white to light beige solid soluble in common organic solvents.[1] The analytical challenges associated with this molecule stem from its carbamate functionality, which can be thermally labile, and the presence of a chiral center at the 3-position of the azepane ring, necessitating consideration for enantiomeric separation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile and Thermally Labile Compounds

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally sensitive molecules like this compound. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

The Rationale for a Reversed-Phase HPLC Approach

A reversed-phase (RP) HPLC method is the logical first choice for a molecule of this nature. The non-polar stationary phase (typically C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) provide excellent separation for moderately polar organic compounds.[2][3] The benzyl and azepane moieties contribute to the molecule's hydrophobicity, making it well-suited for retention and separation on a C18 column.

Experimental Protocol: Reversed-Phase HPLC Method

Objective: To develop a robust, stability-indicating HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides a good balance of resolution, efficiency, and back pressure. The 5 µm particle size is suitable for routine analysis.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that improves peak shape for basic compounds by protonating silanol groups on the stationary phase and the analyte. It is also MS-compatible.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and lower viscosity than methanol.[2]
Gradient Elution 0-20 min: 30-70% B; 20-25 min: 70-90% B; 25-27 min: 90% B; 27-28 min: 90-30% B; 28-35 min: 30% BA gradient elution is necessary to ensure the elution of the analyte with good peak shape and to clean the column of any strongly retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 215 nmThe benzyl group provides strong UV absorbance at lower wavelengths. A DAD can be used to identify the optimal wavelength and check for peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve the sample in the initial mobile phase composition (e.g., 30% Acetonitrile in water) to a concentration of approximately 1 mg/mL.Dissolving the sample in the mobile phase helps to prevent peak distortion.

Method Validation: The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and spiked samples, and by performing forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Chiral HPLC: Resolving Enantiomers

Given the chiral nature of this compound, a chiral HPLC method may be required to separate the enantiomers, especially if the therapeutic effect is stereospecific. This is typically achieved using a Chiral Stationary Phase (CSP).[7][8]

Considerations for Chiral Method Development:

  • Chiral Stationary Phase Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice and are effective for a wide range of compounds.[8]

  • Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or polar organic modes are commonly used for chiral separations on polysaccharide-based CSPs.[9]

  • Method Development: Screening different CSPs and mobile phase compositions is an empirical process to achieve optimal enantiomeric resolution.[9]

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Structural Information, with a Caveat

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. However, for compounds like carbamates, direct analysis can be challenging due to their thermal lability.[10]

The Necessity of Derivatization

Direct injection of this compound into a hot GC inlet is likely to cause thermal degradation, leading to poor peak shape, low sensitivity, and inaccurate quantification. To overcome this, a derivatization step is essential to convert the analyte into a more volatile and thermally stable derivative.[11][12] Silylation is a common and effective derivatization technique for compounds containing active hydrogens (such as the N-H group in the carbamate).[13][14]

Experimental Protocol: GC-MS with Silylation Derivatization

Objective: To develop a sensitive and specific GC-MS method for the trace analysis of this compound.

Instrumentation:

  • GC-MS system with a split/splitless injector, a mass selective detector (MSD), and an autosampler.

Derivatization Protocol (Silylation):

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample into a reaction vial.

  • Drying: Ensure the sample is completely dry, as moisture will react with the silylating reagent. This can be achieved by lyophilization or by dissolving in a volatile solvent and evaporating to dryness under a stream of nitrogen.[15]

  • Reagent Addition: Add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[16]

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.[14]

  • Analysis: After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended ConditionJustification
GC Column 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard, non-polar column that provides good separation for a wide range of derivatized compounds.
Injector Temperature 250 °CA sufficiently high temperature to ensure rapid volatilization of the derivatized analyte without causing degradation.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless injection enhances sensitivity for low-level analysis.
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A temperature program is necessary to achieve good separation and elute the derivatized analyte in a reasonable time.
Carrier Gas Helium at a constant flow of 1.2 mL/minHelium is the most common carrier gas for GC-MS.
MS Ion Source Temp. 230 °CStandard ion source temperature for electron ionization.
MS Quadrupole Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVEI provides reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range m/z 50-500A wide scan range to capture the molecular ion and key fragment ions of the derivatized analyte.
Data Acquisition Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysisSIM mode offers significantly higher sensitivity and selectivity for quantification by monitoring specific ions of the target compound.

Comparison of HPLC and GC-MS Methods

FeatureHPLCGC-MS
Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gaseous mobile phase and liquid/solid stationary phase, with mass-based detection.
Applicability to Analyte Directly applicable, ideal for non-volatile and thermally labile compounds.Requires derivatization to increase volatility and thermal stability.
Sample Preparation Simple dissolution in a suitable solvent.More complex, involving a chemical derivatization step.
Sensitivity Good, typically in the µg/mL to ng/mL range with UV detection. Can be enhanced with more sensitive detectors (e.g., MS).Excellent, especially in SIM mode, often reaching pg/mL levels.
Selectivity Good, based on chromatographic separation. Peak purity can be assessed with a DAD.Excellent, due to both chromatographic separation and mass-based detection, providing high confidence in identification.
Structural Information Limited with UV detection. An HPLC-MS system would provide structural data.Provides detailed structural information through fragmentation patterns, enabling library matching and unknown identification.
Chiral Separation Readily achievable with specialized chiral stationary phases.Possible with chiral stationary phases, but less common for this class of compounds.
Method Development Can be time-consuming to optimize mobile phase composition and gradient.Derivatization step adds complexity to method development and optimization.
Regulatory Acceptance Widely accepted and the preferred method for routine QC in the pharmaceutical industry.Accepted, particularly for trace-level impurity analysis and confirmatory testing.
Cost & Complexity Lower initial cost and complexity compared to GC-MS.Higher initial cost and requires more specialized operator expertise.

Workflow Diagrams

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh this compound Dissolve Dissolve Sample in Initial Mobile Phase Sample->Dissolve Solvent Prepare Mobile Phases (A & B) Inject Inject Sample onto C18 Column Solvent->Inject Dissolve->Inject Separate Gradient Elution Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Integrate Integrate Chromatographic Peak Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC analysis workflow for this compound.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Weigh & Dry Sample Deriv Add Silylating Reagent (e.g., BSTFA) Sample->Deriv React Heat to Complete Derivatization Deriv->React Inject Inject Derivatized Sample into GC React->Inject Separate Temperature Programmed Separation Inject->Separate Detect Mass Spectrometric Detection (EI) Separate->Detect TIC Analyze Total Ion Chromatogram Detect->TIC Spectra Identify based on Mass Spectrum Detect->Spectra Quantify Quantify using SIM TIC->Quantify Spectra->Quantify

Caption: GC-MS analysis workflow for this compound.

Conclusion and Recommendations

Both HPLC and GC-MS are viable techniques for the analysis of this compound, each with its distinct advantages and disadvantages.

  • For routine quality control, assay, and impurity profiling in a pharmaceutical setting, the developed reversed-phase HPLC method is the recommended approach. It is robust, reliable, requires minimal sample preparation, and is the industry standard for such applications. Furthermore, it can be readily adapted for chiral separations if required.

  • GC-MS is the superior choice for trace-level analysis, such as the determination of genotoxic impurities or for confirmatory identification. Its high sensitivity and the structural information provided by mass spectrometry are invaluable in these contexts. However, the necessity of derivatization adds a layer of complexity to the sample preparation and method development process.

The choice of method should ultimately be guided by the specific analytical requirements, such as the desired sensitivity, the need for structural confirmation, and the regulatory context. A thorough method validation in accordance with ICH guidelines is mandatory for both techniques to ensure the generation of accurate and reliable data.[5][6][17][18]

References

A Comparative Analysis of Benzyl Azepan-3-ylcarbamate for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the carbamate functional group is a cornerstone, serving as a crucial component in many therapeutic agents and as a versatile protecting group in complex organic syntheses.[1][2] Among the diverse array of carbamate-containing molecules, Benzyl azepan-3-ylcarbamate presents a unique structural motif, combining the widely used benzyloxycarbonyl (Cbz) protecting group with a seven-membered azepane ring. This guide offers an in-depth, objective comparison of this compound with other common carbamates, providing a technical analysis of their respective performance characteristics supported by experimental data and protocols to inform rational drug design and development.

Introduction to Carbamates in Drug Discovery

Carbamates are structurally akin to a hybrid of an ester and an amide, a feature that bestows upon them a unique profile of chemical and metabolic stability.[2] This stability, coupled with their ability to modulate physicochemical properties such as lipophilicity and cell permeability, has led to their widespread use.[3] In medicinal chemistry, carbamates can be integral to a drug's pharmacophore, directly interacting with the biological target, or they can be employed as prodrug moieties to enhance pharmacokinetic properties.[2] Furthermore, as protecting groups for amines, carbamates like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) are indispensable tools in peptide synthesis and the construction of complex molecules, offering a range of cleavage conditions that allow for orthogonal synthetic strategies.[1][4][5]

This compound incorporates the Cbz group, known for its robustness and removal by hydrogenolysis, onto an azepane scaffold.[6] The azepane ring, a seven-membered heterocycle, is a privileged structure in medicinal chemistry, found in a number of FDA-approved drugs and demonstrating a wide range of biological activities.[7][8] The combination of these two moieties in this compound warrants a detailed examination of its properties in comparison to other carbamates to understand its potential advantages and liabilities in drug development.

Comparative Analysis of Key Performance Parameters

The selection of a particular carbamate in a drug candidate or as a protecting group is a critical decision that can significantly impact the compound's overall performance. This section provides a comparative analysis of this compound and other common carbamates across three key parameters: chemical stability, metabolic stability, and cell permeability. Due to the limited publicly available experimental data specifically for this compound, this analysis will draw upon data for structurally related compounds and established trends for different carbamate classes.

Chemical Stability: A Balancing Act of Lability and Robustness

The chemical stability of a carbamate is paramount, influencing its shelf-life, formulation compatibility, and, in the case of protecting groups, its orthogonality to other chemical transformations. The primary route of non-enzymatic degradation for carbamates is hydrolysis, the rate of which is highly dependent on pH and the substituents on the carbamate nitrogen and oxygen.

Generally, carbamates are more stable to hydrolysis than esters but more susceptible than amides.[2] The stability of various carbamate protecting groups under different conditions is a key aspect of their utility.

Carbamate TypeAcidic Conditions (e.g., TFA)Basic Conditions (e.g., Piperidine)Hydrogenolysis (H₂/Pd)
Benzyl (Cbz) Generally Stable[4]Generally Stable[4]Labile [5]
tert-Butyl (Boc) Labile [1]Stable[4]Stable[4]
9-Fluorenylmethyl (Fmoc) Stable[4]Labile [1]Stable[4]

Table 1: Comparative Stability of Common Carbamate Protecting Groups.

This compound, containing a Cbz group, is expected to exhibit good stability under both acidic and basic conditions, a valuable attribute for a drug candidate that must traverse the varied pH environments of the gastrointestinal tract. Its lability under hydrogenolysis conditions, while a key feature for its use as a protecting group, may be a consideration in the context of certain metabolic pathways or drug-drug interactions.[6]

In contrast to the protecting groups, carbamates integrated into a drug's core structure are designed for stability. N,N-disubstituted carbamates are generally more stable to hydrolysis than their N-monosubstituted counterparts.[2] The azepane nitrogen in this compound is monosubstituted, which may confer a moderate susceptibility to hydrolysis compared to a more hindered or disubstituted amine.

Metabolic Stability: Navigating the Body's Biotransformation Machinery

Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, oral bioavailability, and potential for drug-drug interactions. The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes and other metabolic enzymes catalyze the biotransformation of xenobiotics.[9]

The metabolic fate of carbamates can involve hydrolysis by esterases or oxidation by CYP enzymes. The rate of metabolism is highly dependent on the structure of the carbamate. For benzyl carbamates, metabolism can occur at the benzyl group (e.g., hydroxylation) or via cleavage of the carbamate bond.[10]

CarbamateTypical In Vitro Half-life (t½) in Liver MicrosomesPrimary Metabolic Pathways
Benzyl Carbamate Analogs Variable (minutes to hours)N-dealkylation, hydroxylation[10]
tert-Butyl Carbamate (in drugs) Generally stableHydrolysis (minor), oxidation
Aryl Carbamates (e.g., Rivastigmine) Rapidly hydrolyzedEsterase-mediated hydrolysis

Table 2: Representative Metabolic Stability of Different Carbamate Classes. (Note: Specific values are highly compound-dependent and are for illustrative purposes.)

For this compound, the azepane ring can also be a site for metabolism, such as N-dealkylation or ring oxidation. The overall metabolic stability will be a composite of the lability of the Cbz group and the susceptibility of the azepane scaffold to enzymatic modification. A microsomal stability assay would be essential to experimentally determine the intrinsic clearance of this specific molecule.

Cell Permeability: Crossing the Biological Barriers

A drug's ability to permeate cell membranes is fundamental to its absorption, distribution, and ultimately, its therapeutic efficacy. Cell permeability is influenced by a molecule's physicochemical properties, including its lipophilicity (LogP), size, and hydrogen bonding capacity. Carbamates are often incorporated into molecules to modulate these properties and enhance permeability.[2]

Two common in vitro models for assessing permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay. PAMPA measures passive diffusion across an artificial lipid membrane, while the Caco-2 assay utilizes a monolayer of human intestinal cells and can account for both passive diffusion and active transport mechanisms.

Compound ClassTypical PAMPA Permeability (Pₑ, 10⁻⁶ cm/s)Typical Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Small Molecule Drugs 0.1 - 100+0.1 - 50+
Benzyl Carbamate Derivatives Expected to be moderate to highDependent on efflux/influx transporters
Boc-protected Amino Acids Generally highCan be substrates for transporters

Table 3: Representative Permeability Values for Different Compound Classes. (Note: Specific values are highly compound-dependent.)

For this compound, the benzyl group and the overall lipophilicity would suggest moderate to good passive permeability. However, the presence of the amine within the azepane ring means the molecule's ionization state at physiological pH will be a critical factor. Furthermore, the potential for the molecule to be a substrate for efflux transporters, such as P-glycoprotein (P-gp), could significantly limit its net cellular uptake and would need to be assessed in a Caco-2 assay.

Experimental Protocols for Performance Evaluation

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.

Chemical Stability: pH Hydrolysis Assay

This protocol determines the rate of hydrolysis of a carbamate at different pH values.

Materials:

  • Test carbamate (e.g., this compound)

  • Buffers of various pH (e.g., pH 1.2, 6.8, 7.4, 9.0)

  • Acetonitrile or other suitable organic solvent

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare a stock solution of the test carbamate in a suitable organic solvent.

  • Add a small aliquot of the stock solution to each of the different pH buffers to achieve a final desired concentration (e.g., 10 µM).

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.

  • Immediately quench the reaction by adding an equal volume of cold organic solvent (e.g., acetonitrile) to precipitate any buffer salts and stop the reaction.

  • Analyze the samples by HPLC to determine the concentration of the remaining parent carbamate.

  • Plot the natural logarithm of the carbamate concentration versus time to determine the first-order rate constant (k) and the half-life (t½ = 0.693/k) at each pH.

Metabolic Stability: Liver Microsomal Stability Assay

This assay measures the rate of metabolism of a compound by liver enzymes.

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compound and positive control compounds (e.g., a rapidly and a slowly metabolized drug)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound and positive controls in the assay buffer.

  • In a 96-well plate, add the liver microsomes and the test compound/control. Pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

Cell Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Fill the acceptor plate wells with PBS.

  • Prepare solutions of the test and control compounds in PBS in the donor plate.

  • Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

  • Incubate for a defined period (e.g., 4-18 hours) at room temperature.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the effective permeability (Pₑ) of the compound.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key assays described.

Chemical_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis stock Prepare Stock Solution of Carbamate incubate Incubate Carbamate in Buffers at 37°C stock->incubate buffers Prepare Buffers (pH 1.2, 6.8, 7.4, 9.0) buffers->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench with Cold Acetonitrile sample->quench hplc Analyze by HPLC quench->hplc calculate Calculate k and t½ hplc->calculate

Workflow for the pH Hydrolysis Assay.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Processing cluster_analysis Analysis compound Prepare Compound Solution preincubate Pre-incubate Compound & Microsomes at 37°C compound->preincubate microsomes Prepare Microsome Suspension microsomes->preincubate nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH nadph->start_rxn preincubate->start_rxn terminate Terminate at Time Points with Acetonitrile/IS start_rxn->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

Workflow for the Liver Microsomal Stability Assay.

Safety and Toxicological Considerations

The safety profile of any new chemical entity is of utmost importance. For carbamates, toxicological concerns can arise from their mechanism of action (e.g., cholinesterase inhibition by some insecticidal carbamates) or from the toxicological properties of their metabolites. Benzyl carbamate itself is classified as harmful if swallowed or inhaled and can cause skin and eye irritation.[11] The azepane scaffold is also present in various pharmacologically active and potentially toxic compounds.[12] Therefore, a thorough toxicological assessment of this compound would be necessary, including assays for cytotoxicity, genotoxicity, and in vivo toxicity.

Conclusion and Expert Perspective

This compound represents an intriguing chemical entity at the intersection of protecting group chemistry and medicinal chemistry. Its Cbz moiety suggests good chemical stability under a range of pH conditions, a desirable trait for oral drug candidates. However, this is counterbalanced by its inherent lability to hydrogenolysis, which could be a metabolic liability. The azepane ring, while a source of structural novelty and potential for favorable interactions with biological targets, also introduces potential metabolic hotspots.

Compared to the more labile Boc and Fmoc protecting groups, the Cbz group offers greater stability, making this compound a potentially robust building block in organic synthesis.[4] When viewed as a potential drug candidate itself, its performance will be highly dependent on the interplay between the physicochemical properties conferred by the Cbz and azepane moieties and its interaction with metabolic enzymes and transporters.

Ultimately, the utility of this compound in drug development can only be definitively determined through rigorous experimental evaluation. The protocols provided in this guide offer a framework for such an investigation. The data generated from these studies will be crucial in elucidating the structure-activity and structure-property relationships of this and related carbamates, thereby guiding the design of safer and more effective medicines.

References

A Comparative Guide to Amine Protection: The Strategic Choice Between Benzyloxycarbonyl (Cbz) and tert-Butoxycarbonyl (Boc) Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of complex organic synthesis, particularly within pharmaceutical research and drug development, the judicious use of protecting groups is a cornerstone of success.[1][2][3] The ability to selectively mask the reactivity of a functional group, perform chemical transformations elsewhere in the molecule, and then cleanly remove the mask is paramount.[2][4] For the protection of amines, two carbamates have long stood as pillars of synthetic strategy: the Benzyloxycarbonyl (Cbz or Z) group and the tert-Butoxycarbonyl (Boc) group.[5][6]

This guide offers an in-depth, objective comparison of the Cbz group (the protective moiety in molecules such as Benzyl azepan-3-ylcarbamate) and the Boc group.[7] We will move beyond a simple list of facts to explore the causality behind experimental choices, present comparative data, and provide detailed, field-proven protocols to empower researchers in making the optimal strategic decision for their synthetic campaigns.

The Principle of Orthogonality: A Strategic Imperative

The true power of these protecting groups is realized in their orthogonality.[6][8] Two protecting groups are considered orthogonal if one can be selectively removed under a specific set of conditions without affecting the other.[8][9] The Cbz group, typically removed by catalytic hydrogenolysis, and the Boc group, removed by acid, form a classic orthogonal pair, enabling the precise, sequential manipulation of multiple amine sites within a single molecule.[1][10][11]

The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse

The Boc group is one of the most common amine protecting groups in non-peptide chemistry, prized for its broad stability and mild removal conditions.[12] It protects the amine as a carbamate, significantly reducing its nucleophilicity and basicity.[2][10][13]

Mechanism of Protection and Deprotection:

The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc)₂O. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.[10][12] This process is often facilitated by a mild base to deprotonate the amine, enhancing its nucleophilicity.[14]

Deprotection is an acid-catalyzed process that leverages the stability of the resulting tert-butyl cation.[15][16] Protonation of the carbamate's carbonyl oxygen initiates a fragmentation cascade, releasing the free amine, carbon dioxide, and the tert-butyl cation, which is typically scavenged or evolves as isobutylene gas.[10][14][17]

Boc_Mechanism cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine Amine Protected_Amine N-Boc Amine Amine->Protected_Amine  +(Boc)₂O  Base (e.g., TEA, NaOH) Boc2O (Boc)₂O Protected_Amine_Dep N-Boc Amine Protonation Protonated Carbamate Protected_Amine_Dep->Protonation + H⁺ (e.g., TFA, HCl) Fragmentation Fragmentation Protonation->Fragmentation Free_Amine Free Amine Fragmentation->Free_Amine Byproducts CO₂ + Isobutylene Fragmentation->Byproducts

Boc protection and acid-catalyzed deprotection workflow.

The Benzyloxycarbonyl (Cbz) Group: Removable by Hydrogenolysis

Introduced in the 1930s by Bergmann and Zervas for peptide synthesis, the Cbz group is a foundational tool in organic chemistry.[11] Like Boc, it forms a stable carbamate, but its cleavage relies on a fundamentally different mechanism: catalytic hydrogenolysis.[1][6]

Mechanism of Protection and Deprotection:

The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., Schotten-Baumann conditions).[11] The amine attacks the highly reactive acyl chloride, displacing the chloride ion to form the carbamate.

Deprotection is most commonly achieved by catalytic hydrogenation.[18][19] In the presence of a catalyst, typically palladium on carbon (Pd/C), hydrogen gas cleaves the relatively weak benzyl C-O bond.[20][21] This process, known as hydrogenolysis, initially yields toluene and an unstable carbamic acid, which rapidly decarboxylates to release the free amine and carbon dioxide.[11][21]

Cbz_Mechanism cluster_protection_cbz Cbz Protection cluster_deprotection_cbz Cbz Deprotection Amine_Cbz Amine Protected_Amine_Cbz N-Cbz Amine Amine_Cbz->Protected_Amine_Cbz  + Cbz-Cl  Base (e.g., Na₂CO₃) CbzCl Cbz-Cl Protected_Amine_Dep_Cbz N-Cbz Amine Hydrogenolysis Hydrogenolysis Protected_Amine_Dep_Cbz->Hydrogenolysis + H₂ Catalyst (e.g., Pd/C) Carbamic_Acid Carbamic Acid Intermediate Hydrogenolysis->Carbamic_Acid Byproducts_Cbz CO₂ + Toluene Hydrogenolysis->Byproducts_Cbz Free_Amine_Cbz Free Amine Carbamic_Acid->Free_Amine_Cbz

Cbz protection and hydrogenolysis-based deprotection.

Head-to-Head Comparison: Boc vs. Cbz

The choice between Boc and Cbz is dictated by the overall synthetic strategy and the presence of other functional groups within the molecule. The following table provides a direct comparison of their key features.

Featuretert-Butoxycarbonyl (Boc) Benzyloxycarbonyl (Cbz)
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)[12][14]Benzyl chloroformate (Cbz-Cl)[11]
Protection Conditions Mildly basic (e.g., NaOH, TEA, Na₂CO₃) in solvents like THF, dioxane, or water.[13][14]Basic (e.g., Na₂CO₃, NaHCO₃) in aqueous/organic mixtures (Schotten-Baumann).[11]
Deprotection Method Acidolysis [1]Hydrogenolysis [1][11]
Deprotection Reagents Strong acids: Trifluoroacetic acid (TFA), HCl in organic solvents.[12]H₂ gas with a catalyst (e.g., Pd/C, PtO₂), or transfer hydrogenation (e.g., ammonium formate).[11][20]
Stability to Bases Generally stable.[13]Generally stable.
Stability to Acids Labile. Cleaved by moderate to strong acids.[10][15]Stable to many mild acids, but can be cleaved by strong acids (e.g., HBr in acetic acid).[11][20]
Stability to Hydrogenolysis Stable. [10]Labile. Readily cleaved.[11][18]
Key Orthogonality Orthogonal to Cbz, Fmoc, and Benzyl ethers.[8][9][10]Orthogonal to Boc and Fmoc.[1][11]
Major Side Reactions Alkylation of sensitive residues (e.g., Trp, Met) by the intermediate t-butyl cation.[6]Incomplete removal or catalyst poisoning by sulfur-containing compounds.[1] Cannot be used with reducible groups like alkynes/alkenes.[20]
Primary Application Solid-phase peptide synthesis (SPPS), protection of acid-sensitive substrates.[1][]Solution-phase synthesis, orthogonal strategies where acid-lability is undesirable.[1][6]

Experimental Protocols

The following protocols are provided as validated, representative procedures. Researchers should always perform small-scale test reactions to optimize conditions for their specific substrate.

Protocol 1: General Procedure for N-Boc Protection

Rationale: This protocol uses (Boc)₂O, a stable and easy-to-handle reagent. A biphasic system with a mild base ensures efficient deprotonation of the amine starting material, driving the reaction to completion.

Materials:

  • Amine-containing substrate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine substrate (1.0 equiv) in DCM or THF (approx. 0.2-0.5 M).

  • Add a saturated aqueous solution of NaHCO₃ (approx. 2-3 volumes relative to the organic solvent).

  • To the vigorously stirred biphasic mixture, add (Boc)₂O (1.1-1.2 equiv) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, separate the organic layer. Extract the aqueous layer with DCM (2 x 1 volume).

  • Combine the organic layers, wash with brine (1 x 1 volume), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude N-Boc protected amine can be purified by column chromatography or recrystallization if necessary.

Protocol 2: General Procedure for Acid-Catalyzed N-Boc Deprotection

Rationale: This procedure uses a solution of strong acid, typically TFA in DCM, to effect rapid and clean cleavage of the Boc group. The reaction is performed at 0 °C to control the exotherm and minimize potential side reactions from the tert-butyl cation.

Materials:

  • N-Boc protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected substrate (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the stirred solution (typically 20-50% v/v in DCM). Note: Gas evolution (CO₂ and isobutylene) will occur. Ensure adequate ventilation in a fume hood.[12]

  • Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protocol 3: General Procedure for N-Cbz Protection

Rationale: This classic Schotten-Baumann protocol uses the highly reactive benzyl chloroformate in a biphasic system. The aqueous base neutralizes the HCl byproduct, driving the reaction forward.

Materials:

  • Amine-containing substrate

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate or Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve the amine substrate (1.0 equiv) in a 10% aqueous solution of Na₂CO₃ (approx. 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 equiv) dropwise while stirring vigorously. A white precipitate of the product may form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.

  • Extract the mixture with ethyl acetate or DCM (3 x 1 volume).

  • Combine the organic extracts, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-Cbz protected product by column chromatography or recrystallization.

Protocol 4: General Procedure for N-Cbz Deprotection by Catalytic Hydrogenolysis

Rationale: This is the mildest and most common method for Cbz removal. It utilizes a heterogeneous palladium catalyst to activate hydrogen, which then cleaves the benzylic C-O bond. The byproducts (toluene and CO₂) are volatile and easily removed.

Materials:

  • N-Cbz protected substrate

  • Palladium on carbon (10% Pd/C), typically 5-10 mol% by weight

  • Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the N-Cbz protected substrate (1.0 equiv) in a suitable solvent like MeOH or EtOH.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C is flammable, especially when dry.

  • Securely attach a balloon filled with H₂ gas to the reaction flask (or place the flask in a hydrogenation apparatus).

  • Evacuate the flask and backfill with H₂ gas (repeat this cycle 3 times) to ensure an atmosphere of hydrogen.

  • Stir the reaction vigorously at room temperature under a positive pressure of H₂ (e.g., from the balloon) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the H₂ atmosphere and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.

Strategic Selection: A Decision-Making Framework

Choosing between Boc and Cbz requires a careful analysis of the entire synthetic route. The primary consideration is the compatibility of the deprotection conditions with other functional groups in the molecule.

PG_Decision_Tree Start Start: Need to Protect an Amine Q1 Does the molecule contain H₂-reducible groups? (alkenes, alkynes, some benzyl ethers, nitro groups) Start->Q1 Q3 Does the molecule contain other acid-labile groups? (e.g., t-butyl esters, acetals) Q1->Q3 No Use_Boc Choose Boc Group Q1->Use_Boc Yes Q2 Is the final deprotection step required to be very mild? Use_Cbz Choose Cbz Group Q2->Use_Cbz Yes Consider_Both Either Boc or Cbz may be suitable. Consider orthogonality and downstream steps. Q2->Consider_Both No Q3->Q2 No Q3->Use_Cbz Yes

References

A Senior Application Scientist's Guide to the X-ray Crystallography of Benzyl Azepan-3-ylcarbamate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Azepane Scaffolds

The azepane ring is a seven-membered saturated heterocycle that serves as a core scaffold in numerous pharmacologically active compounds.[1] Its conformational flexibility allows it to interact with a wide range of biological targets, making it a privileged structure in drug discovery. Benzyl azepan-3-ylcarbamate, in particular, combines this versatile scaffold with a carbamate functional group, a common feature in prodrugs and bioactive molecules.

Determining the precise three-dimensional arrangement of atoms through X-ray crystallography is paramount for understanding structure-activity relationships (SAR), guiding lead optimization, and facilitating rational drug design. This guide will walk through the necessary steps to achieve this, using a known structure as a benchmark for comparison.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process requiring careful planning and execution. The following workflow outlines the critical stages.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction cluster_3 Structure Solution & Refinement Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Crystal_Growth Crystal_Growth Purification->Crystal_Growth Pure Compound Crystal_Harvesting Crystal_Harvesting Crystal_Growth->Crystal_Harvesting Single Crystals Data_Collection Data_Collection Crystal_Harvesting->Data_Collection Mounted Crystal Data_Processing Data_Processing Data_Collection->Data_Processing Raw Diffraction Images Structure_Solution Structure_Solution Data_Processing->Structure_Solution hkl file Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Initial Model Validation_Deposition Validation_Deposition Structure_Refinement->Validation_Deposition Final CIF

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Synthesis and Purification

The synthesis of benzyl carbamates is well-established. A common method involves the reaction of the corresponding amine with benzyl chloroformate in the presence of a base.[1] For this compound, this would involve reacting 3-aminoazepane with benzyl chloroformate.

Expert Insight: The purity of the starting material is critical for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality. High-performance liquid chromatography (HPLC) or column chromatography are recommended for achieving >98% purity.[2]

Growing Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow well-ordered, single crystals of approximately 0.1-0.3 mm in each dimension.[3]

Protocol: Vapor Diffusion for Crystallization

Vapor diffusion is a reliable method for screening a wide range of crystallization conditions with a small amount of material.[3]

  • Prepare the Sample Solution: Dissolve 5-10 mg of purified this compound in a small volume (0.5 mL) of a "good" solvent in which it is freely soluble (e.g., dichloromethane, ethyl acetate).

  • Set up the Crystallization Chamber: Place this solution in a small, open vial. Place the small vial inside a larger, sealable jar containing a larger volume (1-2 mL) of a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., hexane, heptane).[3]

  • Equilibration: Seal the larger jar. The vapor of the more volatile anti-solvent will slowly diffuse into the sample solution, gradually decreasing the solubility of the compound and promoting slow crystallization.

  • Incubation: Store the setup in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C) and observe periodically for crystal growth over several days to weeks.

Alternative Method: For benzyl carbamate derivatives, slow evaporation of a solution in a mixed solvent system (e.g., petroleum ether/dichloromethane) has also proven effective.[1]

Data Collection and Processing

Once suitable crystals are obtained, they are mounted on a diffractometer and exposed to a focused beam of X-rays.

Data Collection Parameters:

A modern diffractometer equipped with a CCD or CMOS detector is used. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.[4] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.[5]

Data Processing:

The collected images are processed using specialized software (e.g., XDS, MOSFLM).[6][7] This involves:

  • Indexing: Determining the unit cell parameters and crystal lattice symmetry.

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Merging: Placing all intensity measurements on a common scale and merging symmetry-equivalent reflections to produce a final dataset.[6]

Structure Solution, Refinement, and Comparative Analysis

The processed data file, containing a list of reflection indices and their corresponding intensities, is used to solve the crystal structure. Direct methods or Patterson methods are typically employed to find the initial positions of the atoms. This initial model is then refined against the experimental data to improve its accuracy.

Comparative Data Analysis:

Since the crystal structure of this compound is not publicly available, we will compare the expected key parameters with the published data for (R)-benzyl 2-oxoazepan-3-ylcarbamate .[8] This comparison allows us to benchmark our hypothetical experiment and provides researchers with a valuable reference point.

Table 1: Crystallographic Data Comparison

Parameter(R)-benzyl 2-oxoazepan-3-ylcarbamate (Experimental)[8]This compound (Expected)Information Gained
Formula C₁₄H₁₈N₂O₃C₁₄H₂₀N₂O₂Confirms molecular composition.
Crystal System OrthorhombicMonoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Group P2₁2₁2₁P2₁/c or similar common space groupDefines the symmetry elements within the unit cell.
a (Å) 7.396(1)~7-10 ÅUnit cell dimension.
b (Å) 11.492(2)~10-15 ÅUnit cell dimension.
c (Å) 16.030(3)~15-20 ÅUnit cell dimension.
V (ų) 1362.5~1300-1600 ųVolume of the unit cell.
Z 44Number of molecules in the unit cell.
R-factor (Rgt(F)) 0.031< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.[9]

Table 2: Key Bond Length and Torsion Angle Comparison

Parameter(R)-benzyl 2-oxoazepan-3-ylcarbamate (Experimental)This compound (Expected)Significance
Carbamate C=O (Å) ~1.22 Å~1.22 ÅConfirms the double bond character of the carbonyl group.
Carbamate C-N (Å) ~1.34 Å~1.34 ÅShorter than a typical C-N single bond, indicating partial double bond character due to resonance.
Azepane Ring Conformation Chair/Boat-likeLikely a twist-chair or twist-boat conformationThe seven-membered ring is highly flexible. Its conformation is critical for receptor binding and is a key piece of information from the crystal structure.

Validation and Deposition

The final refined structure must be validated to ensure its quality and chemical sense. This is typically done using software like CHECKCIF. Upon validation, the crystallographic information file (CIF) should be deposited in a public database to benefit the scientific community. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[10][11]

G Final_CIF Final Refined CIF Validation Validation (e.g., CHECKCIF) Final_CIF->Validation Quality Check Deposition Data Deposition Validation->Deposition Validated Data CSD Cambridge Structural Database (CSD) Deposition->CSD Public Access

Caption: The workflow for crystallographic data validation and deposition.

Conclusion

While a definitive crystal structure for this compound remains to be determined and published, this guide provides a robust framework for achieving this goal. By following the detailed protocols for crystallization, data collection, and refinement, and by using the crystallographic data of its close analogue, (R)-benzyl 2-oxoazepan-3-ylcarbamate, as a benchmark, researchers can confidently approach the structural elucidation of this and other novel azepane derivatives. The resulting three-dimensional structural information will be invaluable for advancing research in medicinal chemistry and drug discovery.

References

A Comparative Guide to the Synthesis of Benzyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Benzyl azepan-3-ylcarbamate is a key intermediate in the synthesis of various pharmaceutically active compounds, valued for its role as a protected amine within a flexible seven-membered azepane ring system. The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of drug development pipelines. This guide provides a comparative analysis of prominent synthetic routes to this intermediate, offering a deep dive into the underlying chemical principles, procedural nuances, and performance metrics. We will explore a classical chemical approach via reductive amination and a modern biocatalytic route, providing researchers, chemists, and process development professionals with the data-driven insights needed to select the optimal pathway for their specific research and development objectives.

Introduction

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds targeting various biological pathways. Its conformational flexibility allows for optimal binding to diverse protein targets. Protecting the amine functionality at the 3-position is crucial for sequential chemical modifications. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group due to its stability under various reaction conditions and its facile removal via catalytic hydrogenation. Consequently, the synthesis of this compound is a critical step in the multi-step synthesis of many drug candidates.

Traditional synthetic methods often involve multi-step sequences with harsh reagents, while modern approaches are increasingly leveraging biocatalysis for greener and more stereoselective transformations.[1] This guide will compare two distinct and representative strategies:

  • Route A: Classical Reductive Amination of a protected azepanone precursor.

  • Route B: Biocatalytic Cascade Reaction from a linear amino alcohol precursor.

We will dissect each route's mechanism, provide detailed experimental protocols, and present a comparative analysis based on yield, stereocontrol, scalability, and operational simplicity.

Route A: Classical Synthesis via Reductive Amination

This well-established route involves the formation of the azepane ring followed by the introduction and protection of the amine group. A common strategy is to start from a suitable ketone precursor, such as N-protected azepan-3-one, and introduce the amine via reductive amination.

Reaction Pathway & Mechanism

The synthesis begins with commercially available 1-benzylazepan-3-one. The ketone is reacted with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the primary amine. This amine is subsequently protected with benzyl chloroformate to yield the target molecule. A more direct approach uses benzyl carbamate directly in a one-pot reaction. The key transformation is the reductive amination, where a carbonyl group is converted to an amine.[2][3] The reaction typically employs a selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanobohydride (NaCNBH₃), which can reduce the protonated imine intermediate faster than the starting ketone.[4][5]

Reductive_Amination_Route A N-Boc-azepan-3-one C Imine Intermediate A->C + Benzyl Carbamate (Mild Acid Catalyst, e.g., AcOH) B Benzyl Carbamate (NH₂-Cbz) D Benzyl (1-Boc-azepan-3-yl)carbamate C->D Reduction [NaBH(OAc)₃] E Final Product: This compound D->E Boc Deprotection (TFA or HCl)

Figure 1. Workflow for the reductive amination synthesis of this compound.

Experimental Protocol: Reductive Amination

Materials: N-Boc-azepan-3-one, Benzyl carbamate, Sodium triacetoxyborohydride (STAB), Acetic acid, Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Trifluoroacetic acid (TFA).

Step 1: Reductive Amination

  • To a stirred solution of N-Boc-azepan-3-one (1.0 equiv.) and benzyl carbamate (1.2 equiv.) in anhydrous Dichloromethane (DCM, 0.1 M) is added glacial acetic acid (2.0 equiv.).

  • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv.) is added portion-wise over 15 minutes, controlling any initial exotherm.

  • The reaction is stirred at room temperature for 16-24 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated sodium bicarbonate solution.

  • The layers are separated, and the aqueous phase is extracted twice with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude Benzyl (1-Boc-azepan-3-yl)carbamate.

Step 2: Boc Deprotection

  • The crude intermediate from Step 1 is dissolved in DCM (0.2 M).

  • Trifluoroacetic acid (TFA) (10 equiv.) is added dropwise at 0 °C.

  • The solution is allowed to warm to room temperature and stirred for 2-4 hours.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound.

Route B: Biocatalytic Cascade Synthesis

This innovative approach leverages a multi-enzyme cascade to construct the chiral azepane ring from a linear, bio-renewable precursor in a one-pot reaction. This route offers significant advantages in terms of stereoselectivity and green chemistry principles.[1][6]

Reaction Pathway & Mechanism

The synthesis starts from N-α-Cbz-L-lysinol, which is derived from the amino acid L-lysine. The enzymatic cascade involves two key steps:[7][8]

  • Oxidation: A galactose oxidase (GOase) enzyme variant oxidizes the primary alcohol of the lysinol derivative to an aldehyde.

  • Cyclization & Reduction: The resulting aldehyde spontaneously cyclizes via intramolecular imine formation. This cyclic imine is then stereoselectively reduced by an imine reductase (IRED) enzyme, using a cofactor like NADH or NADPH, to yield the final L-3-N-Cbz-aminoazepane.[1][9]

The one-pot nature of this cascade is highly efficient, preventing the isolation of the potentially unstable aldehyde and imine intermediates and minimizing racemization.[6]

Biocatalytic_Route A N-α-Cbz-L-lysinol B Aldehyde Intermediate A->B Galactose Oxidase (GOase) O₂ C Cyclic Imine Intermediate B->C Spontaneous Intramolecular Cyclization D Final Product: (S)-Benzyl azepan-3-ylcarbamate C->D Imine Reductase (IRED) NADH/NADPH

Figure 2. Biocatalytic cascade for the enantioselective synthesis of (S)-Benzyl azepan-3-ylcarbamate.

Experimental Protocol: Biocatalytic Cascade

Materials: N-α-Cbz-L-lysinol, Galactose Oxidase (GOase) variant, Imine Reductase (IRED) variant, Catalase, NAD⁺, Glucose Dehydrogenase (GDH), D-Glucose, Potassium phosphate buffer (pH 7.5).

Step 1: One-Pot Enzymatic Reaction

  • Prepare a reaction vessel containing potassium phosphate buffer (100 mM, pH 7.5).

  • Add D-Glucose (1.2 equiv.) as the ultimate reductant for cofactor recycling.

  • Add the substrate, N-α-Cbz-L-lysinol (1.0 equiv., e.g., 10 mM final concentration).

  • Add the cofactor NAD⁺ (or NADPH) to a final concentration of 1 mM.

  • Add the enzymes: GOase, IRED, GDH (for cofactor recycling), and catalase (to decompose H₂O₂ byproduct from the GOase step). Enzyme loading is typically determined by activity units (U/mL).

  • Seal the vessel and incubate at 30°C with gentle agitation (e.g., 200 rpm) for 24-48 hours. The reaction is often sparged with air or oxygen to support the GOase activity.

  • Monitor the reaction progress by HPLC or LC-MS.

Step 2: Product Extraction and Purification

  • Once the reaction reaches completion, terminate it by adding a water-immiscible organic solvent like ethyl acetate and lowering the pH to ~2 with HCl to precipitate the enzymes.

  • Centrifuge the mixture to pellet the denatured proteins.

  • Extract the supernatant with ethyl acetate three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography to yield the enantiopure product.

Comparative Analysis

The choice between a classical chemical route and a modern biocatalytic one depends on several factors, including required stereochemistry, scale, available equipment, and cost considerations.

ParameterRoute A: Reductive AminationRoute B: Biocatalytic CascadeJustification & Insights
Starting Material N-Boc-azepan-3-oneN-α-Cbz-L-lysinolRoute A's precursor is a cyclic ketone, while Route B starts from a linear amino acid derivative, offering a potentially more direct path from the chiral pool.
Stereocontrol Racemic product (unless chiral reagents/catalysts are used)High enantiopurity (e.g., >99% ee)The enzymes in Route B are inherently chiral, providing excellent stereocontrol and yielding an enantiopure product directly.[1][6]
Yield Moderate to Good (typically 60-80% over 2 steps)Moderate (up to 54% isolated yield reported)[6]While the per-step yield of Route A can be high, the biocatalytic route's yield is for a one-pot transformation from a simpler starting material. Optimization of enzyme loading and conditions could further improve yields.
Reaction Conditions Anhydrous organic solvents, potentially cryogenic temperatures for deprotectionAqueous buffer, ambient temperature (30°C)Route B operates under significantly milder and greener conditions, avoiding hazardous organic solvents and extreme temperatures.
Number of Steps 2-3 steps (amination, deprotection, purification)1 pot (reaction followed by workup)The cascade nature of Route B significantly streamlines the process, reducing unit operations and potential for material loss between steps.[7]
Scalability Well-established and highly scalablePotentially limited by enzyme cost/availability and reactor volume for large scaleReductive amination is a standard, robust industrial process. Biocatalysis is rapidly becoming more scalable, but initial setup and enzyme sourcing can be a hurdle.
Waste & Safety Generates stoichiometric chemical waste (boron salts, TFA)Primarily aqueous waste, biodegradable enzymesRoute B has a superior environmental profile. Route A involves flammable solvents and corrosive acids.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound, each with a distinct profile of advantages and disadvantages.

Route A (Reductive Amination) is a robust, reliable, and highly scalable method ideal for producing racemic or achiral versions of the target compound. It relies on standard organic chemistry techniques and readily available reagents, making it a go-to choice for large-scale production where enantiopurity is not an immediate concern or will be addressed in a subsequent resolution step.

Route B (Biocatalytic Cascade) represents the cutting edge of green and stereoselective synthesis. It is the superior choice when the direct production of a specific enantiomer (in this case, the S-enantiomer from L-lysine) is required.[1] This route is particularly attractive for early-stage drug discovery and development, where material requirements are lower and obtaining enantiopure compounds quickly is a priority. While its scalability may present challenges related to enzyme cost and engineering, the rapid advances in biotechnology are continuously mitigating these concerns.

For researchers in drug development, the choice is clear: for rapid access to enantiopure material for initial screening and development, the biocatalytic route is highly recommended . For large-scale, cost-driven manufacturing of an established API where a racemic intermediate is acceptable, the reductive amination pathway remains a solid and proven option .

References

Comparative Purity Assessment of Commercially Available Benzyl azepan-3-ylcarbamate: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Discovery

Benzyl azepan-3-ylcarbamate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) precursor, its purity is not a trivial specification but a critical parameter that directly influences the safety, efficacy, and reproducibility of drug development efforts.[1][2] Impurities introduced from the starting material can lead to the formation of undesired side products, complicate downstream purification, and potentially introduce toxic or mutagenic compounds into the final drug substance.[2][3][4]

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[4][5][6][7] Therefore, a rigorous and multi-faceted analytical approach to purity assessment is not merely good practice but a fundamental requirement. This guide provides an in-depth comparison of methodologies for assessing the purity of commercially available this compound, offering a self-validating system through the synergistic use of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Orthogonal Analytical Strategy

No single analytical technique can definitively determine the absolute purity of a compound while simultaneously identifying all potential impurities.[8][9] A robust quality control strategy relies on orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. This guide employs a tripartite strategy:

  • HPLC-UV: For quantitative assessment of purity and detection of chromatographic impurities.[1][10][11]

  • ¹H NMR Spectroscopy: For structural confirmation and detection of impurities with distinct proton signatures.[9][12][13]

  • LC-MS: For mass confirmation of the target compound and identification of the molecular weights of co-eluting impurities.[2][3][8]

The convergence of results from these three methods provides a high degree of confidence in the purity assessment.

Potential Impurities in this compound Synthesis

Understanding the synthetic route is crucial for predicting potential process-related impurities. A common synthesis involves the reaction of 3-aminoazepane with benzyl chloroformate. Potential impurities could include:

  • Starting Materials: Unreacted 3-aminoazepane or benzyl chloroformate.

  • By-products: Dibenzyl carbonate (from the decomposition of benzyl chloroformate), or products from side reactions.

  • Solvent Residues: Residual solvents used in the synthesis and purification steps (e.g., dichloromethane, ethyl acetate, toluene).[6]

  • Degradation Products: Compounds formed during storage or handling.

Section 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, offering high-resolution separation and precise quantification of components in a mixture.[1][2][11][14] For this compound, a reversed-phase HPLC method is most suitable due to the molecule's moderate polarity.[1][15]

Causality of Method Design:

  • Stationary Phase: A C18 column is selected for its hydrophobic nature, providing effective retention and separation of the analyte from both more polar and less polar impurities.[11][15]

  • Mobile Phase: A gradient elution using water and acetonitrile allows for the separation of a wide range of potential impurities with varying polarities. Adding a small amount of formic acid improves peak shape for the basic azepane nitrogen.[16]

  • Detection: UV detection at a wavelength of ~254 nm is appropriate, as the benzyl group contains a strong chromophore. For higher sensitivity, detection at the λmax (~220 nm) can be used, though baseline noise may increase.[10][15]

Experimental Protocol: HPLC-UV Purity Determination
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: 254 nm.

  • Analysis: Integrate all peaks and calculate purity based on the area percent of the main peak relative to the total area of all peaks.

Visual Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh Sample (~5 mg) Dissolve Dissolve in ACN/H2O (10 mL) Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 10 µL Filter->Inject Separate Separate on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: Workflow for HPLC-UV purity assessment.

Comparative Data (Hypothetical)
SupplierRetention Time (min)Purity by Area %No. of Impurities (>0.05%)
Supplier A 12.5499.85%1
Supplier B 12.5598.90%3
Supplier C 12.5297.50%5

Section 2: ¹H NMR Spectroscopy for Structural Confirmation

While HPLC is excellent for quantification, it provides no structural information. ¹H NMR spectroscopy is a powerful tool for verifying the chemical structure of the main component and identifying impurities that have unique proton signals.[9][12][17] It is particularly effective at detecting residual solvents and process-related impurities with distinct chemical shifts.

Causality of Method Design:

  • Solvent: Deuterated chloroform (CDCl₃) is a good choice as it dissolves the compound well and its residual peak (7.26 ppm) does not typically interfere with key analyte signals.

  • Internal Standard: While not strictly necessary for purity estimation against other proton-bearing impurities, a quantitative NMR (qNMR) approach using a certified internal standard could be employed for absolute purity determination. For this guide, we focus on relative purity and structural confirmation.

Experimental Protocol: ¹H NMR Analysis
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of CDCl₃.

  • Acquisition:

    • Acquire a standard proton spectrum (¹H).

    • Ensure a sufficient relaxation delay (e.g., d1 = 5s) to allow for accurate integration.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Analysis:

    • Calibrate the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

    • Integrate all signals corresponding to the product structure and compare the relative integrals to theoretical values.

    • Identify any extraneous peaks. Compare their chemical shifts to known values for common solvents (e.g., ethyl acetate, toluene, dichloromethane) and potential synthetic by-products.

Comparative Data (Hypothetical)
SupplierStructural ConfirmationObserved Impurities / Solvents
Supplier A Confirmed. Correct integrations.Trace peak at 2.45 ppm (unidentified).
Supplier B Confirmed. Correct integrations.Signals consistent with residual Ethyl Acetate (~0.5%).
Supplier C Confirmed. Correct integrations.Signals for Ethyl Acetate (~1.0%) and an unidentified aromatic impurity.

Section 3: LC-MS for Mass Identification

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, making it an indispensable tool for impurity identification.[2][3][8] While not primarily a quantitative technique without specific calibration, it confirms the molecular weight of the main peak and provides the molecular weights of any co-eluting or separated impurities, which is a critical first step in their structural elucidation.[8][18]

Causality of Method Design:

  • Ionization: Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the azepane nitrogen is readily protonated to form the [M+H]⁺ ion.

  • Chromatography: The same HPLC method described in Section 1 can be directly coupled to the mass spectrometer.

Experimental Protocol: LC-MS Analysis
  • Instrumentation: HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • Sample Preparation: Use the same sample prepared for HPLC analysis (0.5 mg/mL).

  • LC-MS Conditions:

    • LC Method: Use the same method as described in Section 1.

    • MS Ionization: ESI Positive Mode.

    • Mass Range: Scan from m/z 100 to 500.

  • Analysis:

    • Extract the ion chromatogram for the expected [M+H]⁺ of this compound (C₁₄H₂₀N₂O₂; MW = 248.32; [M+H]⁺ = 249.15).

    • Examine the mass spectra of the main peak and any impurity peaks to determine their respective molecular weights.

Visual Workflow: LC-MS Analysis

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Inject Inject Sample Separate Separate on C18 Column Inject->Separate Ionize ESI+ Ionization Separate->Ionize Analyze Mass Analyzer (Scan m/z 100-500) Ionize->Analyze Detect Detect Ions Analyze->Detect Confirm Confirm [M+H]+ of API Detect->Confirm Identify Identify m/z of Impurities Confirm->Identify

Caption: Workflow for LC-MS identity confirmation.

Comparative Data (Hypothetical)
SupplierMain Peak [M+H]⁺Impurity m/z Values Detected
Supplier A 249.1 (Confirmed)271.1 ([M+Na]⁺ adduct)
Supplier B 249.2 (Confirmed)100.1 (likely unreacted 3-aminoazepane)
Supplier C 249.1 (Confirmed)100.1, 214.1 (unidentified)

Synthesis and Conclusion: A Self-Validating Assessment

By integrating the data from these three orthogonal techniques, a comprehensive and trustworthy purity profile emerges.

SupplierHPLC PurityNMR FindingsLC-MS FindingsOverall Assessment
Supplier A 99.85% Clean spectrum, trace unknown peak.Confirmed product mass.Highest Purity. Meets typical standards for drug discovery.
Supplier B 98.90% Contains ~0.5% Ethyl Acetate.Confirmed product and unreacted starting material.Moderate Purity. Presence of starting material is a concern.
Supplier C 97.50% High residual solvent and other impurities.Confirmed product, starting material, and an unknown impurity.Lower Purity. Significant levels of multiple impurities; may require re-purification before use.

This multi-technique, self-validating system provides the necessary confidence for researchers to select a high-quality source of this compound. The quantitative data from HPLC is corroborated by the structural confirmation from NMR and the mass identification from LC-MS. For example, the detection of an impurity with m/z 100.1 (3-aminoazepane) in Supplier B's material by LC-MS validates the observation of multiple impurity peaks in the HPLC chromatogram. Similarly, the clean spectra from Supplier A's material across all three techniques reinforces the high purity value obtained by HPLC.

For any drug development program, investing time in the rigorous analytical characterization of starting materials is a critical step that mitigates risk, ensures reproducibility, and ultimately accelerates the path to discovery.

References

A Comparative Guide to the Validation of Analytical Methods for Benzyl Azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of Benzyl azepan-3-ylcarbamate, a molecule of interest in pharmaceutical development. As direct experimental data for this specific compound is not widely published, this document synthesizes established analytical principles for structurally related carbamate compounds and outlines a robust framework for method development and validation. The protocols and data presented herein are intended to serve as a detailed starting point for researchers, scientists, and drug development professionals, and must be adapted and validated for the specific matrix and intended purpose.

The validation of an analytical method is a critical step in the drug development process, ensuring the reliability, accuracy, and reproducibility of data submitted for regulatory approval. This guide is structured to provide not only the "how" but also the "why" behind the experimental choices, grounding the methodologies in the principles of scientific integrity and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Foundational Principles: Choosing the Right Analytical Tool

The selection of an appropriate analytical technique for this compound hinges on the physicochemical properties of the molecule and the specific requirements of the analysis (e.g., quantification, impurity profiling, or stability testing). Carbamates, as a class of compounds, are known to be thermally labile, which often makes High-Performance Liquid Chromatography (HPLC) the preferred method over Gas Chromatography (GC).[4][5] However, with appropriate derivatization or specialized injection techniques, GC-Mass Spectrometry (GC-MS) can be a powerful tool for confirmation and sensitive detection.[5][6]

This guide will focus on the two most probable and powerful techniques for the analysis of this compound:

  • High-Performance Liquid Chromatography with UV or Mass Spectrometric Detection (HPLC-UV/MS): A versatile and robust method for quantification and impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly for volatile impurities or when derivatization is feasible.

A third, complementary technique, Nuclear Magnetic Resonance (NMR) Spectroscopy , will be discussed for its unparalleled capability in structural elucidation and confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Carbamate Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its wide applicability, high resolution, and compatibility with various detectors.[7][8] For this compound, a reversed-phase HPLC method is the most logical starting point.

Rationale for Method Design

The benzyl and carbamate moieties in the target molecule contain chromophores that should allow for sensitive UV detection. A C18 column is a versatile choice for the stationary phase, offering good retention for moderately polar compounds. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, can be optimized to achieve the desired separation. For mass spectrometric detection, volatile buffers such as ammonium acetate or formate are necessary.[9]

Proposed HPLC-UV Method and Validation Protocol

This protocol outlines a systematic approach to developing and validating an HPLC method for the quantification of this compound, in accordance with ICH Q2(R1) guidelines.[1][2][3]

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2(R1)) cluster_analysis Data Analysis & Reporting A Prepare Standard and Sample Solutions B Optimize Chromatographic Conditions A->B Initial Method Setup C Specificity / Selectivity B->C Optimized Method D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Analyze Validation Data H->I Complete Dataset J Generate Validation Report I->J Summarized Results

Caption: Workflow for HPLC Method Development and Validation.

Step-by-Step Protocol:

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 10mM Ammonium Acetate buffer (pH 5.5) in a gradient elution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 220 nm.

    • Injection Volume: 20 µL.

  • Validation Parameters and Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light).[10][11][12]The peak for this compound should be free from interference from other components. Peak purity should be confirmed.
Linearity Prepare at least five concentrations of the analyte over the range of 50-150% of the expected working concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range should be justified based on the linearity data.As per ICH guidelines, typically 80-120% of the test concentration for an assay.[3]
Accuracy Perform recovery studies by spiking the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.[13]Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the standard solution. Intermediate Precision: Analysis performed by different analysts on different days with different equipment.Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be adequate for the intended purpose (e.g., impurity quantification).
Robustness Deliberately vary method parameters such as mobile phase composition, pH, flow rate, and column temperature.The method should remain unaffected by small variations, with consistent system suitability results.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative

While HPLC is often the primary choice for carbamates, GC-MS offers exceptional sensitivity and specificity, making it ideal for trace analysis and confirmatory testing.[4][6] The thermal lability of carbamates can be a challenge, but this can be addressed through derivatization or the use of a temperature-programmable injector.[6]

Rationale for Method Design

Direct injection of this compound into a hot GC inlet may lead to degradation. A potential solution is in-situ derivatization, such as methylation, in the injector port to create a more thermally stable analyte.[5] The mass spectrometer provides definitive identification based on the fragmentation pattern of the analyte.

Proposed GC-MS Method and Validation Protocol

Experimental Workflow for GC-MS Method Validation

GCMS_Validation_Workflow cluster_prep Preparation & Derivatization cluster_validation Validation Parameters (ICH Q2(R1)) cluster_analysis Data Analysis & Reporting A Prepare Standards and Samples B Optimize Derivatization (if needed) A->B C Optimize GC-MS Conditions B->C Derivatized Sample D Specificity C->D Optimized Method E Linearity & Range D->E F Accuracy E->F G Precision F->G H LOD & LOQ G->H I Robustness H->I J Analyze Validation Data I->J Complete Dataset K Generate Validation Report J->K Summarized Results

Caption: Workflow for GC-MS Method Development and Validation.

Step-by-Step Protocol:

  • GC-MS System:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split/splitless, with a temperature program to minimize on-column degradation.

    • Oven Program: Start at 70°C, hold for 1 min, then ramp at 10°C/min to 300°C and hold for 6 min.[5]

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of 50-500 amu.

  • Validation Parameters and Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank and spiked samples. Confirm the identity of the analyte peak by its retention time and mass spectrum.No interfering peaks at the retention time of the analyte. Mass spectrum should match the reference.
Linearity Prepare a calibration curve with at least five concentration levels.Correlation coefficient (r²) ≥ 0.995.
Accuracy Recovery studies using spiked matrix samples at three levels.Mean recovery within 95.0% to 105.0%.
Precision Repeatability and intermediate precision studies.RSD ≤ 5.0%.
LOD & LOQ Determined from the S/N ratio or calibration curve statistics.Sufficiently low to detect and quantify relevant impurities or trace levels of the analyte.
Robustness Vary parameters like injector temperature, oven ramp rate, and carrier gas flow rate.Method performance should remain within acceptable limits.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Unambiguous Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of new chemical entities like this compound.[14][15] While not typically used for routine quantitative analysis in a quality control setting, it is crucial for reference standard characterization and for identifying unknown impurities or degradation products.

Key NMR Experiments for Structural Characterization:

  • ¹H NMR: Provides information on the number and types of protons and their neighboring environments.

  • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

The NMR data would serve as an orthogonal method to confirm the identity of the primary reference standard used in the HPLC and GC-MS methods.

Comparative Summary and Recommendations

FeatureHPLC-UV/MSGC-MSNMR Spectroscopy
Primary Application Quantitative analysis, impurity profiling, stability testing.Confirmatory analysis, trace impurity analysis.Structural elucidation, reference standard characterization.
Throughput HighModerateLow
Sensitivity Good to excellent (MS)ExcellentLow
Specificity Good (UV), Excellent (MS)ExcellentExcellent
Key Advantage Robustness and wide applicability for non-volatile and thermally labile compounds.High sensitivity and definitive identification via mass fragmentation.Unambiguous structural information.
Key Challenge Co-elution of impurities may require method optimization.Potential for thermal degradation of the analyte.Low sensitivity and not ideal for routine quantification.

Recommendation:

For the routine quality control and stability testing of this compound, a validated HPLC-UV method is recommended as the primary analytical technique due to its robustness, reliability, and suitability for carbamate compounds. An LC-MS method should be developed in parallel for impurity identification and characterization. A GC-MS method , potentially involving derivatization, should be considered as a secondary, confirmatory method, especially for the analysis of specific, volatile impurities. NMR spectroscopy is essential for the initial structural confirmation of the reference standard and any isolated, unknown degradation products.

Conclusion

The validation of analytical methods for novel pharmaceutical compounds like this compound requires a systematic and scientifically sound approach. This guide has provided a comparative overview of the most appropriate analytical techniques, along with detailed, albeit proposed, protocols for their validation in accordance with international guidelines. By understanding the strengths and limitations of each method and by rigorously validating the chosen procedures, researchers can ensure the generation of high-quality, reliable data to support the development and registration of new medicines.

References

Safety Operating Guide

Foundational Knowledge: Hazard Profile and Risk Assessment

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving from discovery to development requires not only innovation but also an unwavering commitment to safety and regulatory compliance. The proper handling and disposal of research chemicals like Benzyl azepan-3-ylcarbamate are paramount to protecting laboratory personnel and the environment. This guide provides a comprehensive, technically grounded framework for the safe disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural step.

Before any disposal procedure can be planned, a thorough understanding of the compound's intrinsic hazards is essential. This compound, like many carbamate derivatives, presents specific risks that dictate handling and disposal protocols.

The primary hazards, as identified in Safety Data Sheets (SDS), include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," is a non-negotiable directive that forms the basis of all subsequent procedures.[1][2]

The causality is clear: the compound's potential to cause harm upon contact or inhalation necessitates its isolation from human operators and the environment. All handling, including preparation for disposal, must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)

Hazard Statement (GHS)DescriptionRequired PPE & Engineering Controls
H315 Causes skin irritation[1][2]Chemical-resistant gloves (e.g., nitrile), lab coat
H319 Causes serious eye irritation[1][2]Chemical splash goggles or face shield
H335 May cause respiratory irritation[1][2]Use only in a well-ventilated area, preferably a chemical fume hood

The Regulatory Imperative: EPA and RCRA Guidelines

The disposal of carbamate-related compounds is not merely a matter of laboratory best practice; it is a regulatory requirement. The U.S. Environmental Protection Agency (EPA) regulates carbamate production wastes under the Resource Conservation and Recovery Act (RCRA).[3][4] These regulations establish Land Disposal Restrictions (LDRs) which mandate specific treatment standards before carbamate wastes can be landfilled.[3][5]

For the research scientist, this has a critical implication: This compound waste must be treated as regulated hazardous waste. The most direct and universally accepted method to meet these treatment standards is through high-temperature incineration at a licensed facility.[6] Incineration ensures the complete destruction of the carbamate linkage, preventing the parent compound or its potentially toxic metabolites from entering the ecosystem.[6] Alternative methods, such as chemical hydrolysis, are complex and require rigorous validation to ensure complete degradation, making them impractical for standard research laboratory waste streams.[6]

Standard Operating Procedures for Disposal

The following protocols provide step-by-step guidance for segregating and preparing this compound waste for collection by a certified hazardous waste management provider (such as your institution's Environmental Health & Safety office).

Protocol A: Disposal of Unused or Expired Pure Compound

This protocol applies to the disposal of the chemical in its original, uncontaminated solid form.

  • Preparation: Don all required PPE as specified in Table 1 and perform the work within a chemical fume hood.

  • Containerization:

    • If the original container is intact and can be securely sealed, it is often best to overpack it. Place the entire original container into a larger, compatible, and sealable waste container.

    • If transferring the solid is necessary, use spark-proof tools. Carefully transfer the powder into a designated solid hazardous waste container, minimizing the generation of dust.[1]

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents, until collection.[1]

Protocol B: Disposal of Contaminated Solid Waste

This protocol covers items such as contaminated gloves, weigh paper, paper towels, or silica gel from chromatography.

  • Segregation: Do not mix solid and liquid waste streams.

  • Collection: Place all solid materials contaminated with this compound into a dedicated, lined container for solid hazardous waste.

  • Labeling: Label the container with "Hazardous Waste" and list all chemical contaminants present (e.g., "this compound, Silica Gel, Ethyl Acetate").

  • Storage: Seal the container and store it in the designated satellite accumulation area.

Protocol C: Disposal of Contaminated Liquid Waste

This protocol is for solutions containing this compound dissolved in aqueous or organic solvents.

  • Prohibition: Under no circumstances should this waste be discharged into the sewer system.[1] Carbamates can be toxic to aquatic life, and this action violates environmental regulations.[7]

  • Segregation: Collect aqueous and organic solvent waste in separate, designated containers. Halogenated and non-halogenated solvent waste should also be segregated according to your institution's policy.

  • Containerization: Use a compatible, sealable, and properly vented (if necessary) hazardous liquid waste container.

  • Labeling: Clearly label the container with "Hazardous Waste" and list the full names and estimated percentages of all components (e.g., "this compound (~5%), Dichloromethane (95%)").

  • Storage: Store the sealed container in secondary containment within the satellite accumulation area.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Protect Yourself: Don the appropriate PPE, including respiratory protection if significant dust is generated or if ventilation is poor.

  • Containment & Cleanup:

    • For Solids: Gently cover the spill with an absorbent pad to prevent dust from becoming airborne. Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material.[1]

    • For Liquids: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Disposal: Collect all cleanup materials (absorbent, contaminated gloves, etc.) into a designated hazardous waste container and label it as spill debris, listing the chemical involved.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect the decontamination materials as hazardous waste.

Disposal Decision Workflow

The following diagram provides a visual decision-making tool to guide the user from waste identification to the appropriate, segregated waste container, ensuring compliance and safety.

G Start Identify Waste Containing This compound WasteType Determine Waste Form Start->WasteType SolidPath Solid Waste Stream WasteType->SolidPath Solid LiquidPath Liquid Waste Stream WasteType->LiquidPath Liquid SolidType Assess Contamination SolidPath->SolidType LiquidType Assess Solvent Type LiquidPath->LiquidType PureSolid Unused / Expired Pure Compound SolidType->PureSolid Pure ContamSolid Contaminated Solids (Gloves, Silica, Spill Debris) SolidType->ContamSolid Contaminated AqueousSol Aqueous Solution LiquidType->AqueousSol Aqueous OrganicSol Organic Solvent Solution LiquidType->OrganicSol Organic SolidContainer Label & Place in 'Solid Hazardous Waste' Container PureSolid->SolidContainer ContamSolid->SolidContainer AqueousContainer Label & Place in 'Aqueous Hazardous Waste' Container AqueousSol->AqueousContainer OrganicContainer Label & Place in 'Organic Hazardous Waste' Container OrganicSol->OrganicContainer FinalDisposal Arrange Pickup by Certified Waste Handler (e.g., EHS Office) SolidContainer->FinalDisposal AqueousContainer->FinalDisposal OrganicContainer->FinalDisposal

Caption: Waste Segregation and Disposal Decision Flowchart.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl azepan-3-ylcarbamate
Reactant of Route 2
Benzyl azepan-3-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.